(R)-(-)-4-Methylhexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(4R)-4-methylhexanoic acid |
InChI |
InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
DIVCBWJKVSFZKJ-ZCFIWIBFSA-N |
SMILES |
CCC(C)CCC(=O)O |
Isomeric SMILES |
CC[C@@H](C)CCC(=O)O |
Canonical SMILES |
CCC(C)CCC(=O)O |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-(-)-4-Methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of (R)-(-)-4-Methylhexanoic acid. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental protocols, and visual workflows to support laboratory applications.
General and Chemical Properties
This compound is a chiral, branched-chain fatty acid. As a metabolite of other branched-chain fatty acids, it is of interest in metabolic studies.[1] Its structure, featuring a stereocenter at the fourth carbon, distinguishes it from its linear counterpart, hexanoic acid, influencing both its physical properties and biological activity.[1]
Table 1: General and Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | (4R)-4-Methylhexanoic acid | [2] |
| Molecular Formula | C₇H₁₄O₂ | [1][3] |
| Molecular Weight | 130.18 g/mol | [1][3] |
| CAS Number | 52745-93-4 | [2] |
| Canonical SMILES | CC--INVALID-LINK--CCC(=O)O | [3] |
| InChI Key | DIVCBWJKVSFZKJ-ZCFIWIBFSA-N | [3] |
Physical and Spectroscopic Properties
The physical state and spectroscopic data are crucial for the identification, handling, and analysis of this compound.
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow clear liquid (est.) | |
| Boiling Point | 109-112 °C at 10 mmHg | [4] |
| Density | 0.921 g/mL | |
| Solubility in Water | 1776 mg/L @ 25 °C (estimated) | [2] |
| Flash Point | 43.3 °C (closed cup) | [4] |
| Odor | Fatty, caprylic | [2] |
Table 3: Spectroscopic Data
| Technique | Data Summary | Reference |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): Broad singlet, ~11.0-12.0 ppm. - Methyl Group at C4 (-CH₃): ~0.85-1.20 ppm. The use of chiral solvating agents is recommended to differentiate between (R) and (S) enantiomers by observing distinct NMR signatures. | [1] |
| ¹³C NMR | - Carboxylic Acid Carbon (-COOH): ~180 ppm. - Methyl-substituted Carbon (C4): ~32-35 ppm. Chiral shift reagents may be used to enhance the subtle chemical shift differences between enantiomers. | [1] |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 130. - Key Fragmentation Patterns: Shows characteristic losses of a methyl group (m/z 115) and the carboxylic acid functional group (m/z 85). The base peak is typically observed at m/z 74. | [1] |
| Infrared (IR) | A vapor phase IR spectrum is available for this compound, though access to the full spectrum may require a subscription to specialized databases. | [3] |
Experimental Protocols
The following section details a cited experimental protocol for the synthesis and purification of 4-methylhexanoic acid. While the cited study does not specify the synthesis of the (R)-enantiomer exclusively, it provides a foundational methodology for producing the racemic mixture, which can be adapted or followed by chiral resolution.
This protocol is based on the hydrolysis of a malonic ester derivative followed by thermal decarboxylation.
Materials:
-
Dimethyl 2-(2-methylbutyl)malonate (3.7 mmol)
-
Sodium hydroxide (B78521) (NaOH) (15 mmol)
-
Ethanol (EtOH) (10 mL)
-
Deionized water (40 mL)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Silica (B1680970) gel (for chromatography)
-
Ethyl acetate (B1210297) (EtOAc)
Protocol:
-
Hydrolysis: a. A mixture of dimethyl 2-(2-methylbutyl)malonate (3.7 mmol), an aqueous solution of NaOH (15 mmol in 40 mL), and EtOH (10 mL) is stirred and refluxed for 4 hours. b. Following reflux, the EtOH is evaporated under reduced pressure. c. The remaining aqueous layer is washed twice with 50 mL portions of Et₂O to remove any unreacted starting material.
-
Acidification and Extraction: a. The aqueous layer is acidified with 1 M HCl. b. The product, crude 2-(2-methylbutyl)malonic acid, is extracted from the acidic aqueous layer five times with 50 mL portions of Et₂O. c. The combined ether extracts are concentrated under reduced pressure to yield the crude malonic acid derivative.
-
Decarboxylation: a. The crude 2-(2-methylbutyl)malonic acid (616 mg) is decarboxylated by heating at 210 °C for 2 hours under a nitrogen atmosphere.
-
Purification: a. The resulting dark oil is purified by dry-flash chromatography on a silica gel (SiO₂) column. b. The column is eluted with mixtures of increasing polarity of hexane and EtOAc. c. Fractions containing the pure 4-methylhexanoic acid are combined and concentrated to yield the final product (432 mg).
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis and purification process described above.
Caption: Synthesis and Purification Workflow for 4-Methylhexanoic Acid.
Biological Context
This compound has been identified in natural sources such as rhubarb stalks.[1] In clinical contexts, glycine (B1666218) conjugates of 4-methylhexanoic acid serve as important biomarkers for diagnosing metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] The study of such metabolites is crucial for understanding the pathology of inherited metabolic diseases.
The diagram below illustrates the relationship of 4-methylhexanoic acid to its biological source and its application as a biomarker.
Caption: Biological relevance of this compound.
References
(R)-(-)-4-Methylhexanoic acid structural formula
An In-depth Technical Guide to (R)-(-)-4-Methylhexanoic Acid
Introduction
This compound is a chiral, branched-chain fatty acid belonging to the class of medium-chain fatty acids.[1] Its molecular formula is C₇H₁₄O₂, and it has a molecular weight of approximately 130.18 g/mol .[2][3] This compound and its enantiomer, (S)-(+)-4-methylhexanoic acid, are of interest to researchers in fields such as metabolic studies, fragrance and flavor chemistry, and drug development.[3][4] As a chiral molecule, the specific stereochemistry of this compound is crucial for its biological activity and physical properties. This guide provides a comprehensive overview of its structural formula, physicochemical data, and synthetic methodologies.
Structural Information
The structure of 4-methylhexanoic acid consists of a six-carbon hexanoic acid backbone with a methyl group branching at the fourth carbon atom. The "(R)-(-)" designation specifies the stereochemical configuration at this chiral center.
-
Molecular Formula : C₇H₁₄O₂[2]
-
IUPAC Name : (4R)-4-methylhexanoic acid[5]
-
SMILES : CC--INVALID-LINK--CCC(=O)O[6]
-
InChI Key : DIVCBWJKVSFZKJ-ZCFIWIBFSA-N[6]
The structural formula is depicted below:
(R) configuration at C4
Physicochemical and Spectroscopic Data
Quantitative data for 4-methylhexanoic acid (racemic and enantiomer-specific where available) are summarized below for easy reference.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 130.18 g/mol | [3] |
| CAS Number (for R-isomer) | 52745-93-4 | [5] |
| CAS Number (for racemic) | 1561-11-1 | [3] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Specific Gravity | 0.917 to 0.923 @ 25°C | [7] |
| Refractive Index | 1.418 to 1.424 @ 20°C | [7] |
| Boiling Point | 216-218 °C | [7] |
| Water Solubility | 1776 mg/L @ 25°C (estimated) | [5] |
| Flash Point | 102.78 °C | [7] |
Table 2: Predicted Molecular Properties
| Property | Value | Source |
| logP | 2.1 - 2.31 | [1] |
| pKa (Strongest Acidic) | 5.15 | [1] |
| Polar Surface Area | 37.3 Ų | [1] |
| Rotatable Bond Count | 4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Table 3: Spectroscopic Data
| Technique | Observation | Source |
| Mass Spectrometry (EI) | Molecular Ion: m/z 130. Base Peak: m/z 74. Other Fragments: m/z 115 (loss of CH₃), m/z 85. | [2] |
| ¹³C NMR | Carboxylic acid carbon (~180 ppm), Methyl-substituted carbon (32-35 ppm). | [2] |
Synthesis and Experimental Protocols
The synthesis of 4-methylhexanoic acid can be achieved through various organic chemistry routes. A common and well-documented method is the malonic ester synthesis. While this protocol describes the synthesis of the racemic mixture, stereoselective approaches utilizing chiral auxiliaries or catalysts are necessary to obtain the pure (R)-enantiomer.[2][4]
General Protocol: Malonic Ester Synthesis
This method involves the alkylation of a malonic ester, followed by saponification and subsequent decarboxylation to yield the target carboxylic acid.[2]
Step 1: Saponification (Hydrolysis)
-
A mixture of dimethyl 2-(2-methylbutyl)malonate (3.7 mmol), an aqueous solution of NaOH (15 mmol in 40 mL), and ethanol (B145695) (10 mL) is prepared in a suitable reaction vessel.[8]
-
The mixture is stirred and heated to reflux for 4 hours.[8]
-
Following the reflux, ethanol is removed from the mixture via evaporation under reduced pressure.[8]
-
The remaining aqueous layer is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.[8]
-
The aqueous layer is then acidified using 1 M HCl and extracted with diethyl ether (5 x 50 mL).[8]
-
The combined ether extracts are concentrated under reduced pressure to yield crude 2-(2-methylbutyl)malonic acid.[8]
Step 2: Decarboxylation
-
The crude 2-(2-methylbutyl)malonic acid (e.g., 616 mg) is heated to 210°C for 2 hours under an inert nitrogen atmosphere.[8] This high temperature promotes the loss of a carboxyl group as carbon dioxide.[2]
-
The resulting dark oil is the crude 4-methylhexanoic acid.[8]
Step 3: Purification
-
The crude product is purified using dry-flash chromatography on a silica (B1680970) gel (SiO₂) column.[8]
-
A solvent system with increasing polarity, such as mixtures of hexane (B92381) and ethyl acetate, is used as the eluent to isolate the pure 4-methylhexanoic acid (e.g., yielding 432 mg).[8]
Visualized Workflow
The following diagram illustrates the logical workflow of the malonic ester synthesis for 4-methylhexanoic acid.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]
- 3. (+-)-4-Methylhexanoic acid | C7H14O2 | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (R)-4-methyl hexanoic acid, 52745-93-4 [thegoodscentscompany.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-methyl hexanoic acid, 1561-11-1 [thegoodscentscompany.com]
- 8. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to (R)-(-)-4-Methylhexanoic Acid
CAS Number: 52745-93-4
This technical guide provides a comprehensive overview of (R)-(-)-4-Methylhexanoic acid, a chiral branched-chain fatty acid. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical and physical properties, synthesis, analytical methods, and biological significance.
Chemical and Physical Properties
This compound is a medium-chain fatty acid with a chiral center at the fourth carbon.[1] Its branched structure influences its physical and biological properties, distinguishing it from its linear counterpart, hexanoic acid.[2]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4R)-4-Methylhexanoic acid | [3] |
| Synonyms | (R)-4-methyl hexanoic acid, hexanoic acid, 4-methyl-, (4R)- | |
| CAS Number | 52745-93-4 | |
| Molecular Formula | C₇H₁₄O₂ | [4] |
| Molecular Weight | 130.18 g/mol | [5] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [6] |
| Boiling Point | 109-112 °C at 10 mmHg | [7] |
| Density | 0.921 g/mL | [7] |
| Water Solubility | 1776 mg/L at 25 °C (estimated) | [8] |
| pKa | 4.78 ± 0.10 (Predicted) | [9] |
| Flash Point | 43.33 °C (closed cup) | [7] |
Synthesis Strategies
The synthesis of enantiomerically pure this compound presents a chemical challenge. Several strategies have been developed to achieve high enantiomeric purity, including asymmetric synthesis and chiral resolution.
Asymmetric Synthesis from a Chiral Pool
A common approach involves utilizing readily available chiral starting materials from the "chiral pool." One such method employs pseudoephedrine as a chiral auxiliary to direct the stereoselective alkylation, leading to the desired (R)-enantiomer with high enantiomeric excess.
Synthesis of Racemic 4-Methylhexanoic Acid
A representative synthesis of the racemic mixture is achieved through the hydrolysis and subsequent decarboxylation of a malonic ester derivative.
Experimental Protocol: Synthesis of 4-Methylhexanoic Acid from Dimethyl 2-(2-methylbutyl)malonate [8]
-
Hydrolysis: A mixture of dimethyl 2-(2-methylbutyl)malonate (3.7 mmol), an aqueous solution of NaOH (15 mmol in 40 mL), and ethanol (B145695) (10 mL) is stirred and refluxed for 4 hours.[8]
-
Work-up: Ethanol is removed by evaporation. The aqueous layer is washed with diethyl ether (2 x 50 mL), then acidified with 1 M HCl and extracted with diethyl ether (5 x 50 mL).[8] The combined ether extracts are concentrated under reduced pressure to yield crude 2-(2-methylbutyl)malonic acid.[8]
-
Decarboxylation: The crude 2-(2-methylbutyl)malonic acid (616 mg) is decarboxylated by heating at 210 °C for 2 hours under a nitrogen atmosphere.[8]
-
Purification: The resulting dark oil is purified by dry-flash chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure 4-methylhexanoic acid (432 mg).[8]
Caption: Synthesis workflow for 4-Methylhexanoic Acid.
Chiral Resolution
Racemic 4-methylhexanoic acid can be separated into its individual enantiomers through chiral resolution. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as an enantiomerically pure amine. The differing solubilities of these salts allow for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a strong acid.
Analytical Methodologies
A variety of analytical techniques are employed for the structural elucidation and enantiomeric purity determination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of 4-methylhexanoic acid.
-
¹H NMR: The proton NMR spectrum exhibits characteristic signals. The carboxylic acid proton typically appears as a broad singlet between δ 11.0-12.0 ppm. The methyl group at the chiral center (C4) usually resonates in the range of δ 0.85-1.20 ppm.[2]
-
¹³C NMR: The carbon spectrum provides complementary structural information, with the carboxylic carbon resonating at approximately 180 ppm.[2]
Experimental Protocol: NMR Analysis
For the determination of enantiomeric purity, NMR analysis is often performed using chiral solvating agents or by converting the acid to diastereomeric derivatives with a chiral derivatizing agent.[2]
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃). For enantiomeric excess determination, add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in a stoichiometric amount.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the distinct signals of the diastereomeric complexes in the ¹H NMR spectrum to determine the enantiomeric ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the enantiomeric separation and analysis of volatile chiral compounds like 4-methylhexanoic acid.
Experimental Protocol: Chiral GC-MS Analysis
-
Derivatization (optional but recommended): Convert the carboxylic acid to a more volatile ester derivative (e.g., methyl ester) by reaction with a suitable agent like diazomethane (B1218177) or by acidic esterification.
-
GC Column: Employ a chiral stationary phase. Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin has been reported to be effective for the separation of branched-chain fatty acid enantiomers.[2]
-
GC Conditions:
-
Injector Temperature: 240 °C
-
Carrier Gas: Helium at a constant flow or linear velocity.
-
Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of approximately 200-240 °C.
-
Split Ratio: Typically 1:15 or higher to prevent column overloading.[9]
-
-
MS Conditions:
-
Ion Source Temperature: 200 °C
-
Interface Temperature: 240 °C
-
Scan Range: m/z 50-550.[9]
-
-
Data Analysis: The two enantiomers will exhibit different retention times, allowing for their quantification. The mass spectrum will confirm the identity of the compound.
Caption: Workflow for Chiral GC-MS Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretch at approximately 1710 cm⁻¹.
Biological Activity and Potential Applications
This compound has garnered interest for its potential biological activities, particularly in the context of neuroprotection and metabolic disorders.
Neuroprotective Effects
Research suggests that (4R)-4-methylhexanoic acid may exhibit neuroprotective properties.[10] It has been studied in models of neuroinflammation and cognitive decline, where it appears to modulate inflammatory responses by reducing pro-inflammatory cytokines and promoting neuronal survival pathways.[10]
Potential Signaling Pathway
While the precise mechanism of action is still under investigation, studies on related neuroprotective agents suggest a potential involvement of the STAT3 (Signal Transducer and Activator of Transcription 3) and CREB (cAMP response element-binding protein) signaling pathways. It is hypothesized that this compound may promote neuronal survival by modulating these pathways. One proposed general mechanism involves the activation of the ERK/CREB signaling cascade, which can lead to the expression of genes involved in synaptic plasticity and cell survival.
Caption: Hypothesized Neuroprotective Signaling Pathway.
Relevance in Metabolic Disorders
Glycine conjugates of 4-methylhexanoic acid have been identified in the urine of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2] This makes the analysis of this compound and its metabolites relevant for the diagnosis of certain inherited metabolic disorders.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable molecule in several areas:
-
Pharmaceuticals: It serves as a chiral building block in the synthesis of more complex molecules, including potential drug candidates for neurological and metabolic diseases.[10]
-
Chemical Industry: Its properties are utilized in the production of fine chemicals.[10]
-
Biochemical Research: It is used as a tool to study enzyme-substrate interactions and metabolic pathways.[10]
This technical guide consolidates current knowledge on this compound, providing a foundation for further research and development in the fields of medicinal chemistry, neuropharmacology, and analytical chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]
- 3. Neuroprotective Effects of STAT3 Inhibitor on Hydrogen Peroxide-Induced Neuronal Cell Death via the ERK/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. (+-)-4-Methylhexanoic acid | C7H14O2 | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. metbio.net [metbio.net]
- 10. eng.uc.edu [eng.uc.edu]
physical and chemical properties of 4-methylhexanoic acid
An In-depth Technical Guide to 4-Methylhexanoic Acid
This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and professionals in drug development who require detailed information on this branched-chain fatty acid. The guide includes tabulated data, experimental protocols, and visualizations of relevant chemical and analytical processes.
Introduction
4-Methylhexanoic acid, also known as 4-methylcaproic acid, is a medium-chain fatty acid with the chemical formula C₇H₁₄O₂.[1][2] It is a branched-chain fatty acid, with a methyl group located at the fourth carbon position.[1] This branching influences its physical properties, such as melting point and solubility, when compared to its linear counterpart, hexanoic acid.[1] It is classified as a metabolite of branched-chain fatty acids and is a very hydrophobic molecule, practically insoluble in water.[2][3] 4-Methylhexanoic acid has a characteristic sour, cheesy odor.[4]
Physical Properties
The physical properties of 4-methylhexanoic acid are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1][2][5][6] |
| Molecular Weight | 130.18 g/mol | [1][2][6][7] |
| CAS Number | 1561-11-1 | [1][2][4][5] |
| Appearance | Liquid | [4][8] |
| Melting Point | -80 °C | [4][9][10] |
| Boiling Point | 109-112 °C at 10 mmHg | [4][10][11] |
| 215.3 °C at 760 mmHg | [9] | |
| Density | 0.9215 g/mL | [4][10] |
| Refractive Index | 1.4211 | [4][10] |
| Flash Point | 110 °F (43.33 °C) - closed cup | [4] |
| Solubility | Soluble in Chloroform, Sparingly in Methanol | [4][10] |
| Practically insoluble in water | [1][3] | |
| pKa | 4.78 ± 0.10 (Predicted) | [4][8] |
| LogP | 2.070 (Estimated) | [4] |
Chemical Properties and Structure
4-Methylhexanoic acid is a carboxylic acid, and its chemical properties are largely determined by the carboxyl functional group.
| Identifier | Value | Source |
| IUPAC Name | 4-methylhexanoic acid | [6] |
| SMILES | CCC(C)CCC(=O)O | [4][6] |
| InChI | InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | [4][5][6] |
| InChIKey | DIVCBWJKVSFZKJ-UHFFFAOYSA-N | [4][5][6] |
As a carboxylic acid, it can undergo typical reactions such as esterification, amide formation, and reduction. The presence of a chiral center at the C4 position means that 4-methylhexanoic acid can exist as two enantiomers: (S)-4-methylhexanoic acid and (R)-4-methylhexanoic acid.[1]
Experimental Protocols
Synthesis of 4-Methylhexanoic Acid via Malonic Ester Synthesis
The malonic ester synthesis is a common method for preparing carboxylic acids with a branched chain, such as 4-methylhexanoic acid.[1] The general workflow is outlined below.
A detailed experimental protocol is as follows:
-
Alkylation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and reacts with a 2-methylbutyl halide (e.g., 2-methylbutyl bromide) in an Sₙ2 reaction to form diethyl 2-(2-methylbutyl)malonate.
-
Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid by heating with a strong base like sodium hydroxide, followed by acidification.[12]
-
Decarboxylation: The 2-(2-methylbutyl)malonic acid is then heated at a high temperature (e.g., 210 °C) to induce decarboxylation, yielding 4-methylhexanoic acid.[12]
-
Purification: The crude product can be purified by chromatography.[12]
Analysis by Gas Chromatography (GC)
Gas chromatography is a standard technique for the analysis and quantification of fatty acids.[13] Since fatty acids are often not volatile enough for direct GC analysis, they are typically derivatized to their more volatile methyl esters (Fatty Acid Methyl Esters or FAMEs).[13][14]
Detailed Protocol for FAME Preparation and GC Analysis:
-
Lipid Extraction: Lipids containing 4-methylhexanoic acid are first extracted from the sample matrix (e.g., cells, tissue) using a solvent system like chloroform:methanol.[15][16]
-
Derivatization to FAMEs: The extracted lipids are transesterified to form fatty acid methyl esters. This is commonly achieved by heating the sample in the presence of an acidic catalyst, such as 6% H₂SO₄ in methanol, at 100-125 °C for 2 hours.[17]
-
Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture into an organic solvent like petroleum ether or hexane.[15][17]
-
GC-FID/MS Analysis:
-
An aliquot of the FAMEs solution is injected into the gas chromatograph.[13]
-
The injector and detector temperatures are typically set high (e.g., 260 °C and 280 °C, respectively) to ensure vaporization and prevent condensation.[13]
-
A temperature gradient is used for the column oven to separate the FAMEs based on their volatility (e.g., starting at 180 °C and ramping up).[13]
-
Helium is commonly used as the carrier gas.[17]
-
The eluted compounds are detected by a flame ionization detector (FID) or a mass spectrometer (MS).[14]
-
Quantification is achieved by comparing the peak area of the 4-methylhexanoic acid methyl ester to that of an internal standard.
-
Metabolic Context
4-Methylhexanoic acid is a metabolite of branched-chain fatty acids.[2] These fatty acids are often derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine.
The catabolism of leucine, an essential amino acid, produces intermediates that can be converted into branched-chain fatty acids.[18] These can then undergo further metabolic processing, including elongation, to form longer-chain branched fatty acids like 4-methylhexanoic acid.
Safety Information
4-Methylhexanoic acid is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, eye protection, and suitable clothing, should be worn when handling this compound.[19] It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames.
References
- 1. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 4-METHYLHEXANOIC ACID price,buy 4-METHYLHEXANOIC ACID - chemicalbook [chemicalbook.com]
- 5. Hexanoic acid, 4-methyl- [webbook.nist.gov]
- 6. (+-)-4-Methylhexanoic acid | C7H14O2 | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methylhexanoic acid, (4S)- | C7H14O2 | CID 11126290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Page loading... [guidechem.com]
- 10. 4-METHYLHEXANOIC ACID | 1561-11-1 [chemicalbook.com]
- 11. 4-甲基己酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. BISC 429 [sfu.ca]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. Leucine - Wikipedia [en.wikipedia.org]
- 19. 4-methyl hexanoic acid, 1561-11-1 [thegoodscentscompany.com]
In-Depth Technical Guide: Molecular Weight of (R)-(-)-4-Methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of (R)-(-)-4-Methylhexanoic acid, a branched-chain fatty acid of interest in various research and development domains.
Chemical Identity
This compound is a chiral organic compound. Its structural and molecular formulas are fundamental to understanding its physicochemical properties, including its molecular weight.
-
Structure: The molecule consists of a six-carbon hexanoic acid backbone with a methyl group attached to the fourth carbon atom. The "(R)-(-)" designation specifies the stereochemistry at the chiral center (carbon-4).
Molecular Weight Data
The molecular weight of a compound is a critical parameter in experimental design, chemical synthesis, and analytical procedures. Below is a summary of the molecular weight information for 4-Methylhexanoic acid.
| Parameter | Value ( g/mol ) | Source(s) |
| Average Molecular Weight | 130.18 | Santa Cruz Biotechnology, Sigma-Aldrich[1][2][4] |
| 130.19 | ChemicalBook | |
| 130.187 | Human Metabolome Database | |
| Monoisotopic Mass | 130.099379685 | PubChem |
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₇H₁₄O₂). The standard atomic weights used for this calculation are:
Calculation:
-
(7 x Atomic Weight of Carbon) + (14 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Oxygen)
-
(7 x 12.011) + (14 x 1.008) + (2 x 15.999)
-
84.077 + 14.112 + 31.998
-
= 130.187 g/mol
This calculated value is in excellent agreement with the cited average molecular weight.[8]
Caption: Logical diagram illustrating the atomic components of the molecular weight calculation for this compound.
Experimental Protocols and Signaling Pathways
The determination of molecular weight is a fundamental calculation based on the chemical formula and atomic masses. As such, detailed experimental protocols for its determination are not applicable in this context. This topic does not involve biological signaling pathways.
References
- 1. fiveable.me [fiveable.me]
- 2. scbt.com [scbt.com]
- 3. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]
- 4. 4-Methylhexanoic acid 97 1561-11-1 [sigmaaldrich.com]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. princeton.edu [princeton.edu]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
A Comprehensive Technical Guide to the Solubility of (R)-(-)-4-Methylhexanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-4-Methylhexanoic acid, a chiral branched-chain fatty acid, is a molecule of significant interest in various fields, including pharmaceutical development and metabolomics. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and biological activity studies. The branched structure of 4-methylhexanoic acid can influence its physical properties, such as melting point and solubility, when compared to its linear counterpart, hexanoic acid.[1] This guide provides a detailed overview of the solubility of this compound in a range of organic solvents, outlines common experimental protocols for solubility determination, and presents a logical workflow for these procedures.
It is important to note that while this guide focuses on the (R)-(-)-enantiomer, much of the available quantitative solubility data has been reported for the racemic mixture or the (S)-(+)-enantiomer. In the absence of a chiral environment, the solubility of enantiomers in achiral solvents is generally considered to be identical. Therefore, the data presented herein for (S)-4-Methylhexanoic acid is expected to be highly representative for this compound.
Quantitative Solubility Data
The solubility of 4-Methylhexanoic acid has been determined in a variety of organic solvents. The following table summarizes the available quantitative data at 25°C, providing a valuable resource for solvent selection in experimental and process design.
| Solvent | Solubility (g/L) at 25°C |
| Alcohols | |
| Methanol | 262.95[2] |
| Ethanol | 289.49[2] |
| n-Propanol | 199.34[2] |
| Isopropanol | 236.0[2] |
| n-Butanol | 203.51[2] |
| Isobutanol | 160.85[2] |
| sec-Butanol | 170.05[2] |
| n-Pentanol | 131.9[2] |
| n-Octanol | 80.51[2] |
| Ethylene Glycol | 123.2[2] |
| Ketones | |
| Acetone | 175.07[2] |
| 2-Butanone | 115.58[2] |
| Esters | |
| Methyl Acetate | 83.97[2] |
| Ethyl Acetate | 96.49[2] |
| n-Propyl Acetate | 51.4[2] |
| n-Butyl Acetate | 126.47[2] |
| Ethers | |
| 1,4-Dioxane | 210.17[2] |
| Tetrahydrofuran (THF) | 386.98[2] |
| Aprotic Solvents | |
| Acetonitrile | 66.34[2] |
| Dimethylformamide (DMF) | 318.0[2] |
| Dimethyl Sulfoxide (DMSO) | 339.4[2] |
| N-Methyl-2-pyrrolidone (NMP) | 286.47[2] |
| Chlorinated Solvents | |
| Chloroform | Soluble[3], 84.94[2] |
| Dichloromethane | Data not available |
| Hydrocarbons | |
| n-Hexane | 7.78[2] |
| Cyclohexane | 7.42[2] |
| Toluene | 17.77[2] |
| Acids | |
| Acetic Acid | 217.8[2] |
| Aqueous | |
| Water | 4.21[2] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. Two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent are the Equilibrium Shake-Flask Method and the Gravimetric Method.
Equilibrium Shake-Flask Method
This is a widely used and reliable method for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of flasks, each containing a precise volume of the organic solvent to be tested. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Equilibration: Seal the flasks and place them in a constant-temperature shaker bath. Agitate the flasks at a consistent speed to facilitate the dissolution process. The time required to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant becomes constant. This can often take 24 to 72 hours.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically done by filtration through a low-binding membrane filter (e.g., 0.22 µm PTFE) or by centrifugation followed by careful decantation of the supernatant. It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique. For a carboxylic acid, this could be:
-
Titration: Titrate a known volume of the supernatant with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.
-
Chromatography (HPLC/GC): Dilute the supernatant with a suitable solvent and analyze it using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an appropriate detector and a pre-established calibration curve.
-
Spectroscopy (UV-Vis): If the molecule has a suitable chromophore, its concentration can be determined by UV-Vis spectroscopy, though derivatization might be necessary for a simple carboxylic acid.
-
References
Spectroscopic Data Analysis of (R)-(-)-4-Methylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(-)-4-Methylhexanoic acid, a chiral carboxylic acid of interest in various research and development domains. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and analysis of this molecule.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below. It is important to note that while some of this data is based on experimental findings for closely related compounds, specific experimental spectra for this exact enantiomer are not widely available in public databases. The provided data represents the expected values based on established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | broad singlet | - |
| H2 (α to COOH) | 2.2 - 2.4 | triplet | ~7.5 |
| H3 (β to COOH) | 1.6 - 1.8 | multiplet | - |
| H4 (chiral center) | 1.3 - 1.5 | multiplet | - |
| H5 | 1.2 - 1.4 | multiplet | - |
| H6 (CH₃) | 0.8 - 1.0 | triplet | ~7.4 |
| 4-CH₃ | 0.8 - 1.0 | doublet | ~6.8 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 (-COOH) | ~180 |
| C2 | ~35 |
| C3 | ~30 |
| C4 (chiral center) | ~32 |
| C5 | ~29 |
| C6 | ~14 |
| 4-CH₃ | ~19 |
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | Hydrogen-bonded O-H stretch |
| C-H (sp³) | 2850-2960 | Medium to Strong | Alkyl C-H stretch |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | Carbonyl stretch |
| C-O | 1210-1320 | Medium | C-O stretch |
| O-H Bend | 920-950 | Medium, Broad | Out-of-plane O-H bend |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 4-methylhexanoic acid typically shows a clear molecular ion peak and characteristic fragmentation patterns.[1]
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 130 | Moderate | [M]⁺ (Molecular Ion) |
| 115 | Low | [M - CH₃]⁺ |
| 87 | Moderate | [M - C₃H₇]⁺ (cleavage at C4-C5) |
| 74 | High | [C₃H₆O₂]⁺ (McLafferty rearrangement) |
| 57 | High | [C₄H₉]⁺ |
| 45 | Moderate | [COOH]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to yield high-quality spectra for the characterization of this compound.
NMR Spectroscopy
2.1.1. Standard ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64, depending on concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the TMS signal.
2.1.2. Enantiomeric Purity Determination using Chiral Derivatizing Agents
To determine the enantiomeric purity, the chiral carboxylic acid is converted into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA).
-
Derivatization: In a small vial, dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) or chloroform. Add a chiral alcohol or amine (e.g., (R)-1-phenylethanol) (1 equivalent) and a coupling agent (e.g., DCC or EDC) (1.1 equivalents). Stir the reaction at room temperature for 2-4 hours.
-
Workup: Filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
NMR Analysis: Prepare an NMR sample of the resulting diastereomeric ester as described in section 2.1.1. The signals of the two diastereomers, particularly those close to the chiral centers, will have slightly different chemical shifts, allowing for their integration and the determination of the diastereomeric (and thus enantiomeric) excess.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve a small amount of the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using the spectrum of the pure solvent or an empty cell.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 4-methylhexanoic acid.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column) is necessary to separate the enantiomers if a racemic mixture is being analyzed. For a pure enantiomer, a standard non-polar or medium-polarity column (e.g., DB-5ms) can be used.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis: Identify the peak corresponding to 4-methylhexanoic acid in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for determining enantiomeric purity using a chiral derivatizing agent and NMR.
References
An In-depth Technical Guide to 4-Methylhexanoic Acid: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylhexanoic acid, a branched-chain fatty acid (BCFA), has garnered increasing interest in the scientific community due to its diverse biological roles, from being a key component of animal scent profiles to its involvement in gut microbiome signaling. This technical guide provides a comprehensive overview of the discovery and history of 4-methylhexanoic acid, its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its metabolic pathways and signaling functions. Quantitative data are presented in structured tables for ease of reference, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex roles in biological systems.
Discovery and History
The precise first isolation or synthesis of 4-methylhexanoic acid is not readily documented in easily accessible modern scientific literature. However, its discovery can be situated within the broader historical context of fatty acid research that began in the early 19th century. The foundational work on the nature of fats and fatty acids was laid by French chemist Michel Eugène Chevreul in the early 1800s. His meticulous investigations into the composition of fats led to the identification of several "fatty acids" and the understanding of saponification.
By the early 20th century, organic synthesis techniques had advanced significantly. The malonic ester synthesis, a cornerstone method for the preparation of carboxylic acids with substituted alkyl chains, was well-established. It is highly probable that 4-methylhexanoic acid was first synthesized during this era as part of systematic studies on branched-chain carboxylic acids, though a specific seminal publication is not easily identified.
In more recent history, the significance of 4-methylhexanoic acid has been recognized in various biological contexts. It has been identified as a metabolite of branched-chain fatty acids in numerous organisms.[1] Its presence has been noted in the urine of children with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, highlighting its relevance in metabolic disorders.[2] Furthermore, it is recognized as a flavor and fragrance agent and has been identified in a variety of natural sources, including cheese, lamb, and mutton.
Physicochemical Properties
4-Methylhexanoic acid is a colorless to pale yellow liquid with a characteristic sour, cheesy odor.[2] It is a medium-chain fatty acid that is slightly soluble in water but soluble in alcohol.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [1][3] |
| Molecular Weight | 130.18 g/mol | [1][3] |
| CAS Number | 1561-11-1 | [3][4] |
| Boiling Point | 109-112 °C at 10 mmHg | [5] |
| Density | 0.921 g/mL | [5] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Odor | Sour, cheesy | [2] |
Experimental Protocols: Synthesis of 4-Methylhexanoic Acid via Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for the preparation of 4-methylhexanoic acid. This multi-step process involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.
Materials and Reagents
-
Diethyl malonate
-
Sodium ethoxide
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Step-by-Step Procedure
-
Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic and results in the formation of the sodium salt of diethyl malonate.
-
Alkylation: To the solution of the diethyl malonate enolate, add 1-bromo-2-methylbutane dropwise. The mixture is then refluxed for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Saponification: After the alkylation is complete, a solution of sodium hydroxide in water is added to the reaction mixture. The mixture is then refluxed to hydrolyze the ester groups to carboxylate salts.
-
Acidification and Decarboxylation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with 1M HCl, which protonates the carboxylate groups to form the dicarboxylic acid. This intermediate is then heated to induce decarboxylation, yielding 4-methylhexanoic acid.
-
Purification: The crude 4-methylhexanoic acid is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting oil can be further purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-methylhexanoic acid via the malonic ester method.
Biological Significance and Signaling Pathways
4-Methylhexanoic acid is a metabolite of branched-chain fatty acids (BCFAs), which are obtained from dietary sources such as dairy products and ruminant fats. The metabolism of BCFAs differs from that of straight-chain fatty acids and involves specialized enzymatic pathways.
Metabolism of Branched-Chain Fatty Acids
The catabolism of BCFAs like 4-methylhexanoic acid primarily occurs in the mitochondria and peroxisomes. The methyl branch influences the metabolic route. For BCFAs with a methyl group at an even-numbered carbon (from the carboxyl end), metabolism can proceed via β-oxidation after an initial α-oxidation step to remove the methyl-branched carbon.
Signaling Role in the Gut Microbiome
Recent research has highlighted the role of BCFAs, including 4-methylhexanoic acid, in the gut microbiome. These fatty acids are produced by certain gut bacteria and can act as signaling molecules, influencing host-microbe interactions. They contribute to the maintenance of a healthy gut environment and can modulate inflammatory responses.
Pheromonal Communication
In some animal species, 4-methylhexanoic acid and its derivatives function as pheromones, chemical signals that trigger a social response in members of the same species. For instance, in goats, specific branched-chain fatty acids are key components of the "male effect" pheromone that induces ovulation in females.
Branched-Chain Fatty Acid Metabolism and PPARα Activation
The metabolic products of BCFAs can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. The activation of PPARα by BCFA metabolites can lead to an upregulation of fatty acid oxidation pathways.
Caption: Metabolism and signaling pathways of 4-methylhexanoic acid.
Conclusion
4-Methylhexanoic acid, once a relatively obscure branched-chain fatty acid, is now recognized for its multifaceted roles in biology. From its fundamental physicochemical properties to its intricate involvement in metabolic regulation and chemical communication, it presents a compelling subject for further research. The detailed synthetic protocols and an understanding of its biological pathways provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to explore the full potential of this intriguing molecule in various scientific and therapeutic contexts.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic 4-Methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chiral resolution of racemic 4-methylhexanoic acid, a valuable chiral building block in pharmaceutical and chemical synthesis. The enantiomers of 4-methylhexanoic acid can exhibit distinct biological activities, making their separation crucial for drug development and stereoselective synthesis. This guide outlines three primary resolution techniques: classical chemical resolution via diastereomeric salt formation, preparative chiral High-Performance Liquid Chromatography (HPLC), and enzymatic kinetic resolution. While specific quantitative data for 4-methylhexanoic acid is limited in readily available literature, this note provides representative data from structurally similar compounds to illustrate the efficacy of these methods. Detailed experimental protocols and workflow visualizations are provided to enable researchers to apply these techniques for obtaining the desired enantiomers of 4-methylhexanoic acid.
Introduction
4-Methylhexanoic acid is a chiral carboxylic acid with a stereocenter at the C4 position. The distinct spatial arrangement of its enantiomers, (R)-4-methylhexanoic acid and (S)-4-methylhexanoic acid, can lead to differential interactions with chiral biological systems such as enzymes and receptors. Consequently, the synthesis and separation of enantiomerically pure 4-methylhexanoic acid are of significant interest in the pharmaceutical industry for the development of stereochemically defined active pharmaceutical ingredients (APIs). Racemic mixtures are often produced in chemical synthesis, necessitating effective resolution methods to isolate the individual enantiomers. This application note details the theory and practical protocols for three common and effective chiral resolution methods.
Chiral Resolution Methods and Data
The selection of a chiral resolution method depends on factors such as the scale of the separation, the desired purity of the enantiomers, and the available resources. Below is a summary of the most common techniques.
Note on Data Presentation: The following tables present quantitative data for the chiral resolution of carboxylic acids. Due to the limited availability of published data specifically for 4-methylhexanoic acid, representative data from structurally similar compounds are used to demonstrate the potential outcomes of each method. This information should be used as a guideline for experimental design.
Classical Chemical Resolution via Diastereomeric Salt Formation
This classical method involves the reaction of the racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then regenerated from the isolated salt by treatment with a strong acid.
Table 1: Representative Data for Diastereomeric Salt Resolution of a Racemic Carboxylic Acid
| Resolving Agent | Racemic Acid | Solvent System | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R)-1-Phenylethylamine | Racemic 2-methoxy-2-(1-naphthyl)propionic acid | Ethanol | Salt of (R)-acid | 41 | 95 |
| Cinchonidine | Racemic 3-hydroxy-4-phenylbutanoic acid | Ethanol | Salt of (R)-acid | High | >98 |
| Brucine | General Carboxylic Acids | Methanol/Acetone | Varies | Varies | Varies |
Data presented is for analogous carboxylic acids to illustrate typical results.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both analytical and preparative scale separation of enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to different retention times. Immobilized polysaccharide-based CSPs, such as Chiralpak® IA, are particularly versatile.
Table 2: Representative Data for Preparative Chiral HPLC Resolution
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Sample Loading | Expected Outcome for 4-Methylhexanoic Acid |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane (B92381)/Isopropanol (B130326) with 0.1% TFA | 1.0 - 20.0 | Varies | Baseline separation with high enantiomeric purity (>99% e.e.) |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Heptane/Ethanol with 0.1% Acetic Acid | 1.0 - 20.0 | Varies | Good separation, may require optimization |
Data is based on general guidelines for separating acidic compounds on these columns.
Enzymatic Kinetic Resolution
Enzymatic resolution is a highly selective method that utilizes enzymes, most commonly lipases, to catalyze a reaction with only one enantiomer of the racemic mixture. This results in a mixture of the unreacted enantiomer and the product of the reacted enantiomer, which can then be separated by conventional methods. Candida antarctica lipase (B570770) B (CALB) is a widely used and effective enzyme for the resolution of carboxylic acids and their esters.
Table 3: Representative Data for Enzymatic Kinetic Resolution of a Racemic Carboxylic Acid Ester
| Enzyme | Substrate | Acyl Acceptor/Donor | Solvent | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) |
| Novozym 435 (Immobilized CALB) | (rac)-1-phenylethanol | Isopropenyl acetate (B1210297) | Dichloropropane | ~40 | >99 | >99 |
| Candida antarctica lipase A (CLEA) | Racemic chlorohydrin precursor to Atenolol | - | Ionic Liquid | High | High | High |
Data presented is for analogous substrates to demonstrate the high selectivity of lipase-catalyzed resolutions.
Experimental Protocols
Protocol for Diastereomeric Salt Formation and Fractional Crystallization
This protocol describes the resolution of racemic 4-methylhexanoic acid using (R)-1-phenylethylamine as the resolving agent.
Materials:
-
Racemic 4-methylhexanoic acid
-
(R)-1-phenylethylamine (enantiomerically pure)
-
Methanol
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 4-methylhexanoic acid in 100 mL of methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in 50 mL of methanol.
-
Slowly add the (R)-1-phenylethylamine solution to the 4-methylhexanoic acid solution with stirring.
-
Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to promote crystallization.
-
Fractional Crystallization: Collect the crystalline diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which may be enriched in the other diastereomer.
-
Regeneration of the Enantiomer: Suspend the collected crystalline salt in 100 mL of water and add 50 mL of diethyl ether.
-
While stirring vigorously, slowly add 2 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 4-methylhexanoic acid.
-
Analysis: Determine the yield, specific rotation, and enantiomeric excess (using chiral GC or HPLC) of the obtained product.
Protocol for Preparative Chiral HPLC
This protocol provides a general method for the separation of 4-methylhexanoic acid enantiomers using a Chiralpak® IA column.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Chiralpak® IA preparative column (e.g., 250 x 20 mm)
-
Racemic 4-methylhexanoic acid
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Trifluoroacetic acid (TFA)
-
Sample injection loop and collection fractions system
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Add 0.1% TFA to the mobile phase to improve peak shape for the acidic analyte. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the Chiralpak® IA column with the mobile phase at a constant flow rate until a stable baseline is achieved. The flow rate will depend on the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Sample Preparation: Dissolve the racemic 4-methylhexanoic acid in a small amount of the mobile phase.
-
Injection and Separation: Inject the sample onto the column. The two enantiomers will separate and elute at different retention times.
-
Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
-
Analysis: Analyze the purity of each enantiomer by analytical chiral HPLC to determine the enantiomeric excess.
Protocol for Enzymatic Kinetic Resolution
This protocol describes the kinetic resolution of racemic 4-methylhexanoic acid via esterification using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Racemic 4-methylhexanoic acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Benzyl (B1604629) alcohol
-
Molecular sieves (4 Å)
-
Toluene (B28343) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of racemic 4-methylhexanoic acid (e.g., 10 mmol) and benzyl alcohol (e.g., 12 mmol) in anhydrous toluene (50 mL), add activated molecular sieves (2 g) and Novozym 435 (1 g).
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 40°C). Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acid and the newly formed ester.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with toluene and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting residue, containing unreacted 4-methylhexanoic acid and the newly formed benzyl ester, can be separated by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Hydrolysis of the Ester (Optional): The separated benzyl ester can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the other enantiomer of 4-methylhexanoic acid.
-
Analysis: Determine the enantiomeric excess of the unreacted acid and the acid obtained after ester hydrolysis using chiral GC or HPLC.
Visualized Workflows
Diastereomeric Salt Resolution Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Preparative Chiral HPLC Workflow
Caption: Workflow for Preparative Chiral HPLC.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion
The chiral resolution of racemic 4-methylhexanoic acid is a critical step for its application in stereoselective synthesis and pharmaceutical development. This application note has provided a comprehensive overview of three robust methods: diastereomeric salt crystallization, preparative chiral HPLC, and enzymatic kinetic resolution. While specific quantitative data for 4-methylhexanoic acid remains to be extensively published, the detailed protocols and representative data from analogous compounds offer a strong foundation for researchers to successfully perform these separations. The choice of method will ultimately be guided by the specific requirements of the research, including scale, desired purity, and available instrumentation.
Application Notes and Protocols for the Synthesis of 4-Methylhexanoic Acid via Malonic Ester Route
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of carboxylic acids. This pathway allows for the formation of α-substituted and α,α-disubstituted acetic acids through the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation.[1][2][3] The acidic α-hydrogens of the malonic ester are readily removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[4][5] This nucleophilic enolate can then be alkylated by an appropriate alkyl halide.[2] Subsequent hydrolysis of the ester groups, followed by heating, leads to decarboxylation, yielding the desired carboxylic acid.[6]
This application note provides a detailed protocol for the synthesis of 4-methylhexanoic acid using diethyl malonate and 1-bromo-3-methylbutane (B150244) as the key starting materials. The procedure is divided into three main stages: enolate formation and alkylation, saponification (hydrolysis), and decarboxylation.
Experimental Protocols
Stage 1: Synthesis of Diethyl (3-methylbutyl)malonate
This stage involves the formation of the diethyl malonate enolate followed by its alkylation with 1-bromo-3-methylbutane.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
1-bromo-3-methylbutane
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring. The formation of the sodium enolate of diethyl malonate occurs.[2]
-
1-bromo-3-methylbutane is then added dropwise to the reaction mixture. The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete alkylation.[4]
-
After cooling to room temperature, the reaction mixture is quenched with water.
-
The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl (3-methylbutyl)malonate.
-
The crude product can be purified by vacuum distillation.
Stage 2 & 3: Saponification and Decarboxylation of Diethyl (3-methylbutyl)malonate to 4-Methylhexanoic Acid
This procedure is adapted from a similar synthesis of 4-methylhexanoic acid from a dimethyl malonate derivative.[7]
Materials:
-
Diethyl (3-methylbutyl)malonate
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A mixture of diethyl (3-methylbutyl)malonate, an aqueous solution of sodium hydroxide, and ethanol is stirred and refluxed for 4 hours.[7]
-
The ethanol is removed by evaporation under reduced pressure.
-
The remaining aqueous layer is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified with 1 M hydrochloric acid and extracted multiple times with diethyl ether.[7]
-
The combined ether extracts are concentrated under reduced pressure to yield the crude 2-(3-methylbutyl)malonic acid.
-
The crude dicarboxylic acid is then decarboxylated by heating at a high temperature (e.g., 210 °C) for 2 hours under a nitrogen atmosphere.[7]
-
The resulting crude 4-methylhexanoic acid is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7]
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of 4-methylhexanoic acid.
| Step | Parameter | Value | Reference |
| Saponification | Reactants | Diethyl (3-methylbutyl)malonate, NaOH, EtOH | [7] |
| Temperature | Reflux | [7] | |
| Duration | 4 hours | [7] | |
| Decarboxylation | Reactant | 2-(3-methylbutyl)malonic acid | [7] |
| Temperature | 210 °C | [7] | |
| Duration | 2 hours | [7] | |
| Atmosphere | Nitrogen | [7] |
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of 4-methylhexanoic acid.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of (R)-(-)-4-Methylhexanoic Acid
Abstract
This document provides detailed application notes and experimental protocols for the purification of (R)-(-)-4-Methylhexanoic acid, a valuable chiral building block in pharmaceutical and chemical synthesis. The protocols described herein cover three primary resolution techniques: Diastereomeric Salt Crystallization, Chiral Chromatography (High-Performance Liquid Chromatography and Supercritical Fluid Chromatography), and Enzymatic Resolution. Each section includes a theoretical overview, a detailed experimental protocol, and a summary of expected quantitative data. Visual workflows are provided to aid in the conceptualization and execution of these purification strategies.
Introduction
This compound is a chiral carboxylic acid whose stereoisomeric purity is critical for its application in the synthesis of biologically active molecules. The presence of its enantiomer, (S)-(+)-4-Methylhexanoic acid, can lead to significant differences in pharmacological activity, efficacy, and toxicity. Therefore, robust and efficient purification methods are essential to obtain the desired (R)-enantiomer in high enantiomeric excess (ee). This document outlines three distinct and effective methods for the chiral resolution of racemic 4-methylhexanoic acid.
Diastereomeric Salt Crystallization
This classical resolution technique involves the reaction of a racemic acid with a chiral base to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] The desired diastereomer is then isolated, and the chiral auxiliary is removed to yield the enantiomerically pure acid.
Protocol: Resolution with (S)-(-)-1-Phenylethylamine
This protocol describes the resolution of racemic 4-methylhexanoic acid using (S)-(-)-1-phenylethylamine as the resolving agent. The less soluble diastereomeric salt of this compound and (S)-(-)-1-phenylethylamine is expected to crystallize preferentially.
Materials:
-
Racemic 4-methylhexanoic acid
-
(S)-(-)-1-phenylethylamine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flasks
-
Condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve 10.0 g of racemic 4-methylhexanoic acid in 100 mL of methanol. To this solution, add an equimolar amount of (S)-(-)-1-phenylethylamine. Gently heat the mixture to reflux until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of this compound and (S)-(-)-1-phenylethylamine will begin to crystallize. For enhanced crystallization, the flask can be placed in an ice bath or refrigerator for several hours.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol.
-
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and add 1 M HCl until the pH is approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Extraction: Extract the aqueous solution three times with diethyl ether. The this compound will move into the organic phase.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Analysis: Determine the enantiomeric excess of the final product using chiral GC or HPLC.
Data Presentation
| Parameter | Expected Value | Reference |
| Initial Enantiomeric Excess | 0% | N/A |
| Diastereomeric Excess (after one crystallization) | >90% | [1] |
| Final Enantiomeric Excess | >95% | [1] |
| Overall Yield of (R)-enantiomer | 30-40% (based on initial racemate) | [1] |
Workflow Diagram
Caption: Workflow for Diastereomeric Salt Crystallization.
Chiral Chromatography
Chiral chromatography is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are all amenable to chiral separations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used analytical and preparative technique for enantioseparation. Polysaccharide-based CSPs are particularly effective for a broad range of compounds, including carboxylic acids.[2]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak IA or similar)
Mobile Phase:
-
Hexane (B92381)/Isopropanol (B130326) with a small percentage of a strong acid modifier (e.g., trifluoroacetic acid, TFA) to suppress ionization of the carboxylic acid and improve peak shape. A typical starting point is 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.
Procedure:
-
Sample Preparation: Dissolve the racemic or enriched 4-methylhexanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Optimization: Adjust the ratio of hexane to isopropanol and the concentration of TFA to optimize the resolution and retention times of the enantiomers.
| Parameter | Typical Value |
| Column | Chiralpak IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | Varies (e.g., ~8 min) |
| Retention Time (S-enantiomer) | Varies (e.g., ~10 min) |
| Resolution (Rs) | > 1.5 |
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to HPLC that uses supercritical CO₂ as the primary mobile phase. It often provides faster separations and higher efficiency.
Instrumentation and Columns:
-
SFC system with a UV or mass spectrometer detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak AD-H or similar)
Mobile Phase:
-
Supercritical CO₂ and a polar co-solvent (e.g., methanol or ethanol). An acidic or basic additive may be required to improve peak shape.
Procedure:
-
Sample Preparation: Dissolve the sample in the co-solvent.
-
Method Development: Screen different co-solvents and gradients to achieve separation.
-
Isocratic Separation: Once separation is achieved, an isocratic method can be developed for preparative purification.
| Parameter | Typical Value |
| Column | Chiralpak AD-H (4.6 x 150 mm, 5 µm) |
| Mobile Phase | CO₂/Methanol (85:15) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Resolution (Rs) | > 2.0 |
Workflow Diagram
Caption: Workflow for Chiral Chromatography.
Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For carboxylic acids, lipases are commonly used to catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer.
Protocol: Kinetic Resolution using Candida rugosa Lipase (B570770)
This protocol describes the kinetic resolution of racemic 4-methylhexanoic acid via esterification catalyzed by Candida rugosa lipase. The lipase is expected to preferentially esterify the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted acid.
Materials:
-
Racemic 4-methylhexanoic acid
-
Candida rugosa lipase (immobilized or free)
-
An alcohol (e.g., n-butanol)
-
An organic solvent (e.g., hexane or toluene)
-
Molecular sieves (for anhydrous conditions)
-
Shaking incubator or magnetic stirrer
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Dichloromethane
Procedure:
-
Reaction Setup: In a flask, combine racemic 4-methylhexanoic acid, an equimolar amount of n-butanol, and the organic solvent. Add Candida rugosa lipase (e.g., 10% by weight of the acid) and molecular sieves.
-
Reaction: Incubate the mixture with shaking or stirring at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion. The reaction should be stopped at approximately 50% conversion to maximize the yield and enantiomeric excess of the remaining acid.
-
Enzyme Removal: Filter the reaction mixture to remove the lipase (especially if immobilized).
-
Separation: Transfer the filtrate to a separatory funnel. Add 1 M NaOH solution to extract the unreacted this compound into the aqueous phase as its sodium salt. The ester of the (S)-enantiomer will remain in the organic phase.
-
Isolation of (R)-enantiomer: Separate the aqueous layer and acidify it with 1 M HCl to a pH of 1-2. Extract the liberated this compound with dichloromethane.
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the purified acid by chiral GC or HPLC.
Data Presentation
| Parameter | Expected Value | Reference |
| Enzyme | Candida rugosa lipase | [3] |
| Conversion | ~50% | [3] |
| Enantiomeric Excess of (R)-acid | >95% | [3] |
| Yield of (R)-enantiomer | <50% (theoretical maximum) | [3] |
Workflow Diagram
Caption: Workflow for Enzymatic Resolution.
Conclusion
The choice of purification technique for this compound will depend on factors such as the scale of the separation, required purity, cost, and available equipment. Diastereomeric salt crystallization is a cost-effective method for large-scale production, though it may require significant optimization. Chiral chromatography, particularly SFC, offers high resolution and speed, making it ideal for both analytical and preparative-scale purifications. Enzymatic resolution provides a green and highly selective alternative, although the theoretical yield is limited to 50%. The protocols and data presented in this document serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent [jstage.jst.go.jp]
- 3. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (R)-(-)-4-Methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-4-Methylhexanoic acid is a chiral branched-chain fatty acid of interest in various fields, including flavor and fragrance chemistry, metabolic research, and pharmaceutical development. Its presence and enantiomeric distribution can be critical indicators of biological processes or product quality. Accurate and precise quantification of the (R)-(-)-enantiomer is therefore essential. These application notes provide detailed protocols for the quantification of this compound using enantioselective gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary challenge in the analysis of 4-methylhexanoic acid is its chiral nature, necessitating enantioselective separation techniques. Gas chromatography with a chiral stationary phase is considered the gold standard for this purpose.[1] Liquid chromatography coupled with mass spectrometry offers an alternative with high sensitivity and specificity, particularly for complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Enantioselective GC-MS is a robust method for the separation and quantification of the (R) and (S) enantiomers of 4-methylhexanoic acid. The method involves derivatization of the carboxylic acid to a more volatile ester, followed by separation on a chiral capillary column.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and selective alternative for the quantification of 4-methylhexanoic acid. This technique often requires derivatization to enhance chromatographic retention and ionization efficiency.
Data Presentation
Table 1: Quantitative Data for GC-MS Analysis of Branched-Chain Fatty Acids
| Parameter | Value | Compound | Matrix | Reference |
| Limit of Detection (LOD) | 0.11–0.36 μM | Short-Chain Fatty Acids | Fecal/Intestinal Samples | [2] |
| Limit of Quantification (LOQ) | 0.38–1.21 μM | Short-Chain Fatty Acids | Fecal/Intestinal Samples | [2] |
| Linearity (R²) | ≥ 0.9998 | Short-Chain Fatty Acids | Fecal/Intestinal Samples | [2] |
| Recovery | 98.34–137.83% | Short-Chain Fatty Acids | Fecal/Intestinal Samples | [2] |
| Reproducibility (RSD) | ≤ 1.30% | Short-Chain Fatty Acids | Fecal/Intestinal Samples | [2] |
Note: Data presented is for a range of short-chain fatty acids, providing an expected performance for 4-methylhexanoic acid under similar conditions.
Table 2: Quantitative Data for LC-MS/MS Analysis of Short and Medium-Chain Fatty Acids
| Parameter | Value | Compound(s) | Matrix | Reference |
| Limit of Detection (LOD) | 40 nM | Acetate, Propionate, Butyrate | Biological Samples | [3] |
| Limit of Quantification (LOQ) | 160 nM - 310 nM | Acetate, Propionate, Butyrate | Biological Samples | [3] |
| Intra-day Precision (RSD) | < 3% | Acetate, Propionate, Butyrate | Standard Solutions | [3] |
| Inter-day Precision (RSD) | < 3% | Acetate, Propionate, Butyrate | Standard Solutions | [3] |
| Intra-day Accuracy (Error) | < 10% | Acetate, Propionate, Butyrate | Standard Solutions | [3] |
| Inter-day Accuracy (Error) | < 10% | Acetate, Propionate, Butyrate | Standard Solutions | [3] |
| Recovery | > 80% | Short-Chain Fatty Acids | Plasma | [4] |
| Precision (RSD) | < 14% | Short-Chain Fatty Acids | Plasma | [4] |
| Accuracy (RE) | < ± 10% | Short-Chain Fatty Acids | Plasma | [4] |
Note: This data for similar short and medium-chain fatty acids indicates the expected performance for 4-methylhexanoic acid analysis.
Experimental Protocols
Protocol 1: Enantioselective GC-MS Analysis
This protocol is adapted from methodologies for similar 4-alkyl-branched fatty acids.[1]
1. Sample Preparation and Lipid Extraction (from Milk/Dairy)
-
Homogenize the sample (e.g., cheese, milk fat).
-
Perform lipid extraction using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Isolate the free fatty acid fraction.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 ml of acetyl-chloride in methanol (B129727) or boron trifluoride-methanol solution.[5]
-
Cap the vial tightly and heat at 95°C for a specified time for saturated branched-chain fatty acids.[5]
-
After cooling, add a saturated NaCl solution.
-
Extract the FAMEs with hexane (B92381).
-
Transfer the upper hexane layer to a clean GC vial.[5]
3. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.[1]
-
Chiral Capillary Column: A column coated with a modified cyclodextrin (B1172386) is essential. A 25% octakis(2,3,6-tri-O-ethyl)-γ-cyclodextrin (γ-TECD) diluted in OV-1701 has shown good results for similar compounds.[1]
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 30 min.
-
Ramp at 5°C/min to 220°C.
-
Hold at 220°C for 45 min.[6]
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Ion Source Temperature: 250°C.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for 4-methylhexanoic acid methyl ester.
Protocol 2: LC-MS/MS Analysis
This protocol is based on methods for short and medium-chain fatty acids in biological fluids.[4]
1. Sample Preparation (from Plasma/Serum)
-
To 50 µL of serum, add 100 µL of cold isopropanol (B130326) containing a suitable internal standard (e.g., a stable isotope-labeled 4-methylhexanoic acid).
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new vial.
2. Derivatization with 3-Nitrophenylhydrazine (B1228671) (3-NPH)
-
To the supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH), 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 50 µL of 7% pyridine (B92270) in methanol.
-
Incubate at 37°C for 30 minutes.
-
After incubation, evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of a water-acetonitrile mixture (8:2, v/v) with 2 mM ammonia (B1221849) for injection.
3. LC-MS/MS Instrumental Conditions
-
LC System: Dionex 3000 UltiMate or equivalent.
-
Column: A C18 column suitable for reversed-phase chromatography.
-
Mobile Phase A: 0.01% (v/v) formic acid in water.[7]
-
Mobile Phase B: 0.01% (v/v) formic acid in acetonitrile.[7]
-
Gradient Elution:
-
0 min: 25% B
-
6.0 min: 65% B
-
6.3 min: 90% B
-
6.5 min: 100% B
-
7.0 min: 100% B
-
7.5 min: 25% B
-
12.0 min: 25% B[7]
-
-
Flow Rate: 400 µL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 10 µL.[7]
-
Mass Spectrometer: AB Sciex 3200 QTRAP or equivalent, operating in negative electrospray ionization mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the 3-NPH derivative of 4-methylhexanoic acid and its internal standard.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in hum… [ouci.dntb.gov.ua]
- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 4. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Chiral High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Fatty Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of various classes of fatty acid enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are essential for researchers in fields ranging from lipidomics and biochemistry to pharmaceutical development, where the stereochemistry of fatty acids can significantly impact biological activity and therapeutic efficacy.
Introduction
Fatty acids and their derivatives play crucial roles in numerous physiological and pathological processes. Many of these lipids are chiral, existing as enantiomers that can exhibit distinct biological functions. Therefore, the ability to separate and quantify individual enantiomers is paramount for a comprehensive understanding of their roles in health and disease, and for the development of stereospecific drugs. Chiral HPLC is a powerful analytical technique that enables the separation of enantiomers through their differential interactions with a chiral stationary phase (CSP). This document details validated methods for the chiral resolution of hydroxy, polyunsaturated, branched-chain, and short-chain fatty acids.
Principle of Chiral Separation by HPLC
The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. For a successful separation, there must be at least a three-point interaction between the analyte and the chiral stationary phase, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation. The differing stability of these transient diastereomeric complexes for each enantiomer results in different retention times on the column, leading to their separation.
Application Note 1: Chiral Separation of Hydroxy Fatty Acid Enantiomers
Hydroxy fatty acids are critical signaling molecules involved in inflammation and other physiological processes. The stereochemistry of the hydroxyl group is often crucial for their biological activity.
Experimental Protocols
Method 1: Separation of 18-HETE Enantiomers
This protocol is suitable for the baseline separation of (R)- and (S)-18-hydroxyeicosatetraenoic acid (18-HETE).[1]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic 18-HETE in ethanol (B145695) at 1 mg/mL.[1]
-
Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.[1]
-
Filter the working standard through a 0.22 µm syringe filter before injection.[1]
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Chiralcel OD-H or Chiralpak AD-H (polysaccharide-based) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25 °C |
| Detection | UV at 235 nm |
Method 2: Separation of (S)-Coriolic Acid
This method is designed for the enantioselective analysis of (S)-Coriolic acid, a monohydroxy-polyunsaturated fatty acid.[2]
Sample Preparation (from Biological Fluids):
-
To 1 mL of plasma, add 2 mL of chloroform:methanol (B129727) (2:1, v/v).[2]
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.[2]
-
Collect the lower organic layer and evaporate to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.[2]
-
Filter through a 0.45 µm syringe filter before injection.[2]
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Normal-phase eluent (e.g., n-Hexane/Isopropanol with acid modifier) |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 25 °C[2] |
| Detection | UV at 210 nm[2] |
Application Note 2: Chiral Separation of Polyunsaturated Fatty Acid (PUFA) Enantiomers
The enantiomeric composition of hydroxy-PUFAs is of significant interest in studying inflammatory diseases like psoriasis.
Experimental Protocol
Method: Direct Separation of HODE and HETE Enantiomers
This protocol allows for the direct enantioselective determination of 13(R,S)-hydroxyoctadecadienoic acid (13-HODE), 9(R,S)-HODE, and 12(R,S)-HETE without derivatization.[3]
Sample Preparation (from Skin Scales):
-
Homogenize psoriatic skin scales in a suitable solvent.
-
Perform solid-phase extraction (SPE) to isolate the fatty acid fraction.
-
Evaporate the eluate and reconstitute in the mobile phase.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Chiralpak AD[3] |
| Mobile Phase | n-Hexane / Isopropanol / Acetic Acid (100:2:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | ESI-MS[3] |
Application Note 3: Chiral Separation of Branched-Chain Fatty Acid Enantiomers
Branched-chain fatty acids are found in various natural sources, and their chirality can be an indicator of their origin. Their separation often requires derivatization to create diastereomers that can be resolved on achiral columns.
Experimental Protocol
Method: Diastereomeric Separation via Fluorescent Derivatization
This method involves derivatizing the fatty acid with a chiral fluorescent reagent, followed by separation on a reversed-phase column.[1]
Sample Preparation and Derivatization:
-
Dissolve the branched-chain fatty acid sample in a suitable solvent.
-
Add a chiral fluorescent derivatization reagent, such as (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol.[1]
-
The reaction is typically carried out in the presence of a coupling agent and a base.
-
After the reaction is complete, the sample is ready for HPLC analysis.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | ODS (C18) or C30 reversed-phase column[1] |
| Mobile Phase | Acetonitrile / Water or Methanol / Water gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Low temperature (e.g., -54 °C to 0 °C) may be required for optimal resolution[1] |
| Detection | Fluorescence detector (excitation and emission wavelengths depend on the derivatizing agent) |
Application Note 4: Analysis of Short-Chain Fatty Acid Enantiomers
Direct chiral separation of short-chain fatty acids (SCFAs) by HPLC is challenging due to their high polarity and volatility. A common strategy involves derivatization to improve their chromatographic properties and enable separation on reversed-phase columns. While this method does not typically achieve chiral separation directly, it is a crucial step for their analysis. Chiral separation would require the use of a chiral derivatizing agent, similar to the method for branched-chain fatty acids.
Experimental Protocol
Method: Derivatization for Reversed-Phase HPLC-MS/MS Analysis
This protocol describes a general derivatization procedure for SCFAs (C2-C6) for analysis by LC-MS/MS.[2]
Sample Preparation and Derivatization:
-
To a biological sample supernatant, add a solution of 4-acetoamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH), triphenylphosphine (B44618) (TPP), and 2,2'-dipyridyl disulfide (DPDS) in dichloromethane.[2]
-
Vortex at room temperature for 5 minutes.[2]
-
Dry the reaction mixture under vacuum and reconstitute in methanol for LC-MS/MS analysis.[2]
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 column |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Detection | ESI-MS/MS |
Note on Chiral Separation: To achieve enantiomeric separation of chiral SCFAs (e.g., 2-methylbutyric acid), a chiral derivatizing agent would need to be employed, followed by separation on a reversed-phase column as described for branched-chain fatty acids. Alternatively, direct analysis on a specialized chiral stationary phase suitable for polar analytes, such as a quinine-based anion exchanger, could be explored.[4]
References
- 1. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
Application Notes and Protocols for Derivatization of Carboxylic Acids for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of carboxylic acids prior to analysis by gas chromatography (GC). The derivatization process is essential for converting non-volatile and polar carboxylic acids into volatile and thermally stable derivatives, enabling their successful separation and quantification by GC.
Three common and effective derivatization methods are covered:
-
Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
-
Derivatization using Pentafluorobenzyl Bromide (PFBBr)
Each section includes an overview of the method, a detailed experimental protocol, and a summary of quantitative performance data. Additionally, experimental workflows are visualized using Graphviz diagrams.
Silylation with BSTFA
Silylation is a robust and widely used derivatization technique that replaces the active hydrogen in the carboxylic acid's carboxyl group with a trimethylsilyl (B98337) (TMS) group.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating agent due to its high reactivity and the volatility of its byproducts, which minimizes interference in the chromatogram.[2] This method is advantageous as it can simultaneously derivatize other functional groups like hydroxyl and amino groups.[1]
Quantitative Performance Data
The following table summarizes the quantitative performance parameters for the silylation of carboxylic acids using BSTFA.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 to 1.3 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.3 to 4.2 µg/L | [3] |
| Linearity (R²) | > 0.9 | [3] |
| Precision (%RSD) | < 7.2% | [3] |
| Recovery | ~100% | [4] |
Experimental Protocol: Silylation of Carboxylic Acids with BSTFA
This protocol details the procedure for the derivatization of carboxylic acids using BSTFA with a 1% trimethylchlorosilane (TMCS) catalyst.
Materials:
-
Carboxylic acid sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (or other suitable solvent like acetonitrile (B52724) or dimethylformamide)
-
Reaction vials (2 mL) with screw caps (B75204) and PTFE septa
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture can deactivate the silylating reagent.[1] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Reagent Addition:
-
To the dried sample in a reaction vial, add 100 µL of pyridine (or another suitable solvent).
-
Add 100 µL of BSTFA (+ 1% TMCS).
-
-
Reaction:
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may vary depending on the specific carboxylic acid.[5]
-
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
GC Analysis: The derivatized sample is now ready for injection into the GC system. An aliquot of the reaction mixture can be directly injected.
Experimental Workflow: Silylation with BSTFA
Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
Esterification is a classic and highly effective method for derivatizing carboxylic acids, converting them into their corresponding esters, most commonly fatty acid methyl esters (FAMEs).[1] Boron trifluoride in methanol (B129727) (BF3-Methanol) is a widely used acidic catalyst for this reaction.[6] This method is particularly popular for the analysis of fatty acids in lipids and other biological matrices.
Quantitative Performance Data
The following table summarizes the quantitative performance parameters for the esterification of carboxylic acids using BF3-Methanol.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL | [6] |
| Linearity (R²) | > 0.9998 | [6] |
| Precision (%RSD) | < 5% | |
| Accuracy | 99.8% to 101.3% |
Experimental Protocol: Esterification of Carboxylic Acids with BF3-Methanol
This protocol provides a detailed procedure for the preparation of fatty acid methyl esters (FAMEs) using BF3-Methanol.
Materials:
-
Carboxylic acid sample (e.g., lipid extract, oil)
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vials (e.g., Reacti-Vials) with screw caps and PTFE septa
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Sample Preparation:
-
Weigh 10-25 mg of the sample into a reaction vial.
-
Add 1 mL of hexane to dissolve the sample.
-
-
Derivatization:
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation.
-
Vortex for 10 seconds and allow the layers to separate. The upper hexane layer contains the FAMEs.
-
-
Drying and Collection:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
-
GC Analysis: The FAMEs in the hexane solution are now ready for injection into the GC system.
Experimental Workflow: Esterification with BF3-Methanol
Derivatization with Pentafluorobenzyl Bromide (PFBBr)
Derivatization with pentafluorobenzyl bromide (PFBBr) is a highly sensitive method, particularly when using an electron capture detector (ECD) or negative chemical ionization mass spectrometry (NCI-MS).[7] This technique converts carboxylic acids into their pentafluorobenzyl esters. The resulting derivatives are highly electronegative, leading to excellent sensitivity.
Quantitative Performance Data
The following table summarizes the quantitative performance parameters for the derivatization of carboxylic acids using PFBBr.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 to 0.28 ng/L | [8] |
| Limit of Quantification (LOQ) | 0.3 to 0.84 ng/L | [8] |
| Linearity (R²) | 0.9938 to 0.9994 | [8] |
| Precision (%RSD) | Varies by analyte | - |
| Recovery | Varies by analyte | - |
Experimental Protocol: Derivatization of Carboxylic Acids with PFBBr
This protocol outlines the derivatization of short-chain fatty acids with PFBBr for GC-NCI-MS analysis.
Materials:
-
Carboxylic acid sample
-
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) solution (e.g., 172 mM in methanol)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexane
-
0.9% (w/v) Sodium chloride (NaCl) solution
-
Internal standards (e.g., ¹³C-labeled carboxylic acids)
-
Reaction vials (2 mL) with screw caps and PTFE septa
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample and Reagent Preparation:
-
Prepare a solution of the carboxylic acid sample.
-
If using internal standards, add them to the sample.
-
-
Derivatization:
-
To the sample in a reaction vial, add 10 µL of 172 mM PFBBr in methanol.
-
Add 10 µL of N,N-diisopropylethylamine (DIPEA).
-
Vortex briefly and centrifuge to collect the contents at the bottom of the tube.
-
-
Reaction:
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the tubes on ice.
-
-
Extraction:
-
Add 150 µL of hexane and 150 µL of 0.9% (w/v) NaCl solution.
-
Vortex and then centrifuge briefly to separate the layers.
-
-
Collection and GC Analysis:
-
Carefully transfer the upper hexane layer to an autosampler vial.
-
The sample is now ready for injection into the GC-MS system, preferably with NCI mode.
-
Experimental Workflow: Derivatization with PFBBr
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brjac.com.br [brjac.com.br]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products | MDPI [mdpi.com]
- 7. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Strategic Application of (R)-(-)-4-Methylhexanoic Acid in Asymmetric Synthesis
(R)-(-)-4-Methylhexanoic acid , a valuable chiral building block, offers a versatile platform for the stereoselective synthesis of complex organic molecules. Its defined stereochemistry at the C4 position makes it an ideal starting material for the introduction of chirality in drug development and the synthesis of bioactive natural products, particularly insect pheromones. This application note provides an overview of its utility and detailed protocols for its application in the synthesis of key compounds.
Core Applications
The primary application of this compound lies in its use as a precursor for the synthesis of more complex chiral molecules. One of the most notable applications is in the synthesis of (R)-4-methyloctanoic acid , a major component of the aggregation pheromone of the rhinoceros beetle (Oryctes rhinoceros), a significant pest in palm plantations.[1][2] The stereochemistry of the pheromone is crucial for its biological activity, highlighting the importance of enantiomerically pure starting materials like this compound.
Beyond insect pheromones, this chiral building block is also utilized in the synthesis of various other natural products and pharmacologically active compounds where a specific stereoisomer is required for biological efficacy.
Synthetic Strategies and Protocols
Several synthetic strategies can be employed to utilize this compound as a chiral building block. These methods are designed to extend the carbon chain and introduce additional functionalities while preserving the original stereocenter.
Synthesis of (R)-4-Methyloctanoic Acid via Chiral Auxiliary
One effective method for the synthesis of (R)-4-methyloctanoic acid involves the use of a chiral auxiliary, such as pseudoephedrine, to direct the stereoselective alkylation. This method has been reported to produce the target molecule with high enantiomeric excess (93-94% ee).[1]
Experimental Protocol:
-
Amide Formation: this compound is first converted to its corresponding acid chloride, typically using oxalyl chloride or thionyl chloride. The resulting acid chloride is then reacted with a chiral auxiliary, such as (+)-pseudoephedrine, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form a chiral amide.
-
Deprotonation and Alkylation: The chiral amide is deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral enolate. This enolate is then reacted with an appropriate alkylating agent, for example, ethyl iodide, to introduce the additional two carbons. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a highly stereoselective alkylation.
-
Hydrolysis: The resulting alkylated amide is then hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and yield (R)-4-methyloctanoic acid. The chiral auxiliary can often be recovered and reused.
Table 1: Quantitative Data for the Synthesis of (R)-4-Methyloctanoic Acid via Chiral Auxiliary
| Step | Product | Reagents | Typical Yield | Enantiomeric Excess (ee) | Reference |
| 1-3 | (R)-4-Methyloctanoic acid | This compound, (+)-Pseudoephedrine, LDA, Ethyl iodide | Good to Excellent | 93-94% | [1] |
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Synthetic workflow for (R)-4-methyloctanoic acid.
Synthesis of (R)-4-Dodecanolide
This compound can also serve as a starting point for the synthesis of other valuable chiral molecules, such as the defensive secretion of rove beetles, (R)-4-dodecanolide. This synthesis involves chain elongation and subsequent lactonization.
Experimental Protocol:
-
Reduction to Aldehyde: The carboxylic acid group of this compound is selectively reduced to an aldehyde. This can be achieved through various methods, such as conversion to a Weinreb amide followed by reaction with a reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Wittig or Horner-Wadsworth-Emmons Reaction: The resulting aldehyde is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorus ylide to extend the carbon chain and introduce a double bond. For the synthesis of (R)-4-dodecanolide, a C6 ylide would be required.
-
Hydrogenation and Lactonization: The double bond in the resulting unsaturated ester is hydrogenated, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The saturated ester is then subjected to acidic or basic conditions to induce lactonization, forming the final γ-lactone product, (R)-4-dodecanolide.
Table 2: Key Transformations in the Synthesis of (R)-4-Dodecanolide
| Step | Transformation | Key Reagents |
| 1 | Reduction | DIBAL-H (on Weinreb amide) |
| 2 | Olefination | Phosphorus ylide (e.g., from hexyltriphenylphosphonium bromide) |
| 3 | Hydrogenation & Lactonization | H₂, Pd/C; Acid or Base |
Logical Relationship in Lactone Synthesis
Caption: Key stages in the synthesis of (R)-4-dodecanolide.
Conclusion
This compound is a cornerstone chiral building block for the asymmetric synthesis of a variety of biologically active molecules. Its utility is demonstrated in the efficient and stereocontrolled synthesis of insect pheromones and other complex natural products. The protocols outlined above provide a framework for researchers and drug development professionals to leverage the stereochemical information embedded in this versatile starting material to achieve their synthetic goals with high fidelity. The continued development of novel synthetic methodologies will undoubtedly expand the applications of this and other chiral building blocks in the future.
References
Application Notes and Protocols for Solid-Phase Extraction of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase extraction (SPE) is a widely utilized sample preparation technique essential for the isolation, purification, and concentration of fatty acids from complex biological and chemical matrices.[1] This method offers significant advantages over traditional liquid-liquid extraction by providing higher recovery, improved reproducibility, and cleaner extracts, which are crucial for sensitive downstream analyses such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).[2][3] The selection of the appropriate SPE sorbent and protocol is critical and depends on the specific fatty acids of interest and the sample matrix.[1][4] This document provides detailed protocols and quantitative data for the solid-phase extraction of various fatty acids, tailored for researchers, scientists, and professionals in drug development.
Principles of Solid-Phase Extraction for Fatty Acids
SPE separates components of a mixture based on their physical and chemical interactions with a solid stationary phase.[1] The choice of SPE chemistry dictates the retention and elution mechanism for fatty acids. The three primary SPE modalities used for fatty acid extraction are:
-
Reversed-Phase (RP-SPE): This technique employs a nonpolar stationary phase, such as C18-bonded silica (B1680970), and a polar mobile phase. Hydrophobic alkyl chains of the fatty acids are retained on the stationary phase while more polar matrix components are washed away. Elution is achieved using a nonpolar organic solvent.[1]
-
Normal-Phase (NP-SPE): NP-SPE utilizes a polar stationary phase, like silica or aminopropyl-bonded silica. In a non-polar solvent system, this method is effective for separating fatty acids from other lipids based on the polarity of their head groups.[1][5]
-
Ion-Exchange (IE-SPE): This method separates molecules based on their charge. For fatty acids, which are carboxylic acids, anion-exchange SPE is commonly used. The negatively charged carboxylate groups of the fatty acids bind to a positively charged sorbent.[2][6]
Experimental Workflow
The general workflow for solid-phase extraction of fatty acids involves several key steps, as illustrated in the diagram below. Each step must be optimized for the specific fatty acid and sample type to ensure high recovery and purity.[7]
Caption: General workflow for solid-phase extraction of fatty acids.
Quantitative Data Summary
The selection of the appropriate SPE sorbent is crucial for achieving high recovery and purity of fatty acids. The following tables summarize quantitative data from various studies, comparing the performance of different SPE cartridges for long-chain, polyunsaturated, and short-chain fatty acids.
Table 1: Performance of SPE Sorbents for Long-Chain and Polyunsaturated Fatty Acid Isolation
| Analyte | SPE Sorbent | Sample Matrix | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| EPA, DHA, AA | Polymeric HLB | Plasma | 85 - 112 | 0.002 - 7 ng/mL | - |
| Various PUFAs | C18 | Plasma | >90 | - | - |
| Branched-chain fatty acids | Reversed-phase C18 | Environmental Matrix | >90 | - | - |
Data sourced from multiple studies.[2][8]
Table 2: Performance of SPE for Short-Chain Fatty Acid Analysis
| Analyte | SPE Sorbent | Sample Matrix | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Acetic, Propionic, Butyric, etc. | Bond Elut Plexa | Fecal and Intestinal Samples | 98.34 - 137.83 | 0.11 - 0.36 µM | 0.38 - 1.21 µM |
Data from a study on SCFA purification.[9]
Detailed Experimental Protocols
Protocol 1: Reversed-Phase SPE (RP-SPE) for Long-Chain Fatty Acids from Plasma
This protocol is suitable for the extraction of long-chain fatty acids (LCFAs) and polyunsaturated fatty acids (PUFAs) from biological fluids like plasma.[2]
1. Sample Pre-treatment:
-
To 100 µL of plasma or serum, add 200 µL of cold methanol (B129727) to precipitate proteins.[2]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant containing the lipids.[2]
2. SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol through the sorbent.[2]
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent bed to dry out.[2]
3. Sample Loading:
-
Load the collected supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1 mL/min).[2]
4. Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.[2]
-
Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.[1]
5. Elution:
-
Elute the LCFAs with 1 mL of acetonitrile.[1]
-
Collect the eluate in a clean collection tube.
6. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in an appropriate solvent for the intended downstream analysis.[2]
Protocol 2: Anion-Exchange SPE (AX-SPE) for Free Fatty Acids
This protocol is designed for the selective isolation of free fatty acids based on the negative charge of their carboxylate group at an alkaline pH.[2]
1. Sample Pre-treatment:
-
Follow the same protein precipitation and centrifugation steps as in Protocol 1.
-
After collecting the supernatant, adjust the pH to >8.0 with a small amount of diluted ammonium (B1175870) hydroxide. This ensures that the carboxylic acid groups of the fatty acids are deprotonated.[2]
2. SPE Cartridge Conditioning:
-
Place an anion-exchange (e.g., SAX) SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridge by passing 1 mL of water with the pH adjusted to >8.0.[2]
3. Sample Loading:
-
Load the pH-adjusted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
4. Washing:
-
Wash the cartridge with 1 mL of water (pH > 8.0) to remove polar, non-ionic interferences.[2]
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.[2]
5. Elution:
-
Elute the bound fatty acids with 1 mL of a 2% formic acid solution in methanol. The acidic solution protonates the fatty acids, disrupting the ionic interaction with the sorbent.[2]
6. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for analysis.[2]
Protocol 3: Normal-Phase SPE for Fractionation of Lipid Classes
This protocol is useful for separating free fatty acids from other lipid classes, such as neutral lipids and phospholipids (B1166683), using an aminopropyl-bonded silica cartridge.[5][10]
1. Sample Preparation:
-
Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).[3]
-
Dissolve the dried lipid extract in a small volume of chloroform (B151607) or hexane.
2. SPE Cartridge Conditioning:
-
Place an aminopropyl SPE cartridge on a vacuum manifold.
-
Wash the cartridge with 3 mL of hexane.
3. Sample Loading:
-
Load the lipid extract onto the conditioned cartridge.
4. Elution of Lipid Fractions:
-
Fraction 1 (Neutral Lipids): Elute with 3 mL of chloroform:isopropanol (2:1, v/v). This fraction will contain components like cholesterol esters and triglycerides.[5]
-
Fraction 2 (Free Fatty Acids): Elute the free fatty acids with 3 mL of diethyl ether containing 2% acetic acid.[5][10]
-
Fraction 3 (Phospholipids): Elute the phospholipids with 3 mL of methanol.[10]
5. Downstream Processing:
-
Collect each fraction separately and evaporate the solvent under a stream of nitrogen before reconstitution for further analysis.
Conclusion
Solid-phase extraction is a powerful and versatile technique for the purification and concentration of fatty acids from diverse and complex samples. The choice of SPE modality—reversed-phase, normal-phase, or ion-exchange—should be carefully considered based on the specific properties of the fatty acids of interest and the sample matrix. The protocols provided in these application notes serve as a comprehensive guide for researchers to implement robust and reliable SPE methods, leading to high-quality data in their downstream analyses. Method development and optimization may be required for specific applications to achieve the desired recovery and purity.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. aocs.org [aocs.org]
- 6. hawach.com [hawach.com]
- 7. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols for Pheromone Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for conducting pheromone bioassays, essential for investigating insect chemical communication, screening for behavior-modifying compounds, and developing novel pest management strategies. The following protocols for major bioassay techniques—Electroantennography (EAG), Gas Chromatography-Electroantennographic Detection (GC-EAD), Wind Tunnel Assays, and Olfactometer Assays—are designed to ensure robust and reproducible results.
Section 1: Electroantennography (EAG)
EAG is an electrophysiological technique that measures the summated electrical response of an insect's antenna to volatile chemical stimuli. It serves as a rapid and sensitive screening tool to identify compounds detected by the insect's olfactory system.[1]
Principle of Electroantennography
The insect antenna is covered with sensilla containing olfactory receptor neurons (ORNs). When volatile molecules bind to odorant receptors on the dendrites of these neurons, a signal transduction cascade is initiated, leading to the depolarization of the neuronal membrane. EAG measures the summed potential of these depolarizations across a large population of ORNs. The resulting negative voltage deflection is proportional to the number of responding neurons and the intensity of their response, offering a quantitative measure of the antenna's sensitivity to a given compound.[1][2]
Data Presentation: Dose-Response to a Pheromone Component
The following table summarizes the electroantennographic responses of male Oriental Fruit Moth (Grapholita molesta) to varying doses of (E)-10-Hexadecenal, a known pheromone component. This data is crucial for establishing a dose-response relationship and determining the sensitivity of the insect's olfactory system.[1]
| Dose of (E)-10-Hexadecenal (µg) | Mean EAG Response (mV) ± SE |
| 0.001 | 0.2 ± 0.05 |
| 0.01 | 0.8 ± 0.1 |
| 0.1 | 2.1 ± 0.3 |
| 1 | 4.5 ± 0.6 |
| 10 | 5.2 ± 0.7 |
| 100 | 5.3 ± 0.7 |
| Solvent Control (Hexane) | 0.1 ± 0.02 |
Experimental Protocol: EAG Assay
This protocol details the methodology for performing an EAG assay using the excised antenna method.
1.3.1 Materials
-
Insect Subjects: Male moths of the target species, 2-3 days old and virgin for sex pheromone assays.
-
Chemicals: Synthetic pheromone standard (e.g., (E)-10-Hexadecenal), high-purity solvent (e.g., hexane).
-
EAG System: High-impedance DC amplifier, data acquisition system with appropriate software.[1]
-
Odor Delivery System: Purified and humidified air source, stimulus controller, Pasteur pipettes, filter paper strips (e.g., 1 cm x 2 cm).[1]
-
Electrodes: Glass capillaries filled with saline solution (e.g., KCl-saturated AgCl solution) containing chloridized silver wires.[3]
-
Dissection Tools: Fine scissors, forceps, stereomicroscope.
-
Consumables: Micropipettes, conductive gel.
1.3.2 Procedure
-
Pheromone Dilution Preparation: Prepare a stock solution of the pheromone standard in the chosen solvent. Perform serial dilutions to obtain a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL). Prepare a solvent-only control.[1]
-
Insect Preparation (Excised Antenna Method):
-
Electrode Placement:
-
The recording and reference electrodes are glass capillaries filled with a saline solution, each containing a chloridized silver wire.[1]
-
Place the base of the excised antenna into the reference electrode.[1] A small amount of conductive gel can be used to ensure a good electrical connection.[1]
-
Insert the distal tip of the antenna into the recording electrode.
-
-
Stimulus Delivery:
-
Apply 10 µL of a specific pheromone dilution onto a small filter paper strip.[4]
-
Insert the filter paper into a clean Pasteur pipette.[1]
-
Mount the Pasteur pipette on the stimulus delivery system, with the tip positioned a few centimeters from the mounted antenna.[1]
-
A continuous stream of purified and humidified air is passed over the antenna.
-
The stimulus controller is used to deliver a puff of air (e.g., 0.5 seconds) through the Pasteur pipette, carrying the odorant to the antenna.[1]
-
-
EAG Recording:
-
Allow the antenna to stabilize in the clean air stream for a few minutes.
-
Record the baseline electrical activity.
-
Deliver the odor stimulus and record the resulting negative voltage deflection.[1]
-
Allow a sufficient inter-stimulus interval (e.g., 30-60 seconds) for the antenna to recover before the next stimulation.[1]
-
Present the different concentrations in a randomized order to avoid systematic errors due to antennal adaptation or sensitization.[1]
-
Test the solvent control periodically throughout the experiment.[1]
-
-
Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each stimulus.[1]
-
Subtract the average response to the solvent control from the responses to the pheromone stimuli.
-
Plot the mean response against the logarithm of the dose to generate a dose-response curve.
-
Visualization: EAG Experimental Workflow
Caption: Workflow for a typical Electroantennography (EAG) experiment.
Section 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active volatile compounds from a complex mixture. The effluent from a gas chromatograph is split, with one part going to a standard detector (e.g., Flame Ionization Detector, FID) and the other part directed over an insect antenna, which serves as a biological detector.[3]
Principle of GC-EAD
As volatile compounds from a sample are separated by the GC column, they are simultaneously detected by the FID and the insect's antenna. The FID produces a chromatogram showing all the volatile compounds, while the EAG system records antennal responses only to the compounds that the insect can detect. By aligning the FID chromatogram with the EAG recording, specific peaks that elicit an olfactory response can be identified.[3]
Data Presentation: Identification of Bioactive Volatiles
The following table shows an example of GC-EAD analysis of volatiles from Camellia oleifera leaves, identifying compounds that elicit an electrophysiological response from the antennae of the weevil Curculio chinensis.[5]
| Retention Time (min) | Compound Identification | EAG Active |
| 3.45 | 3-Hexenal | Yes |
| 4.12 | trans-2-Hexenal | Yes |
| 5.33 | Nonanal | No |
| 6.21 | trans-2-Hexen-1-ol | Yes |
| 7.89 | 2-Ethyl-1-hexanol | Yes |
| 9.54 | Phenethyl alcohol | Yes |
| 10.88 | Methyl salicylate | Yes |
| 12.34 | Geraniol | Yes |
| 13.01 | Eugenol | Yes |
| 14.56 | β-Caryophyllene | No |
Experimental Protocol: GC-EAD
2.3.1 Materials
-
GC-EAD System: Gas chromatograph with a column effluent splitter, Flame Ionization Detector (FID), and an EAG system (as described in Section 1).
-
Sample: Headspace extract of volatiles or a solution of a synthetic blend.
-
Insect: Prepared insect antenna as for the EAG protocol.
2.3.2 Procedure
-
Sample Preparation: Prepare the volatile sample for injection into the GC. This may involve headspace collection, solvent extraction, or dilution of synthetic compounds.
-
GC-EAD Setup:
-
Install an appropriate GC column for separating the compounds of interest.
-
Connect the column outlet to an effluent splitter. One outlet goes to the FID, and the other is directed via a heated transfer line to the EAG preparation.
-
The transfer line outlet should be positioned to deliver the GC effluent into the humidified air stream flowing over the antenna.
-
-
Antenna Preparation: Prepare an insect antenna as described in the EAG protocol (Section 1.3.2).
-
GC-EAD Analysis:
-
Set the GC oven temperature program, injector temperature, and carrier gas flow rate appropriate for the sample.
-
Inject the sample into the GC.
-
Simultaneously record the output from the FID and the EAG amplifier.
-
-
Data Analysis:
-
Align the FID chromatogram and the EAG recording based on the retention times.
-
Identify the peaks in the FID chromatogram that correspond to a significant deflection in the EAG signal. These are the electrophysiologically active compounds.
-
For identification of the active compounds, the GC can be coupled to a Mass Spectrometer (GC-MS) in a subsequent analysis, or if a combined GC-MS/FID/EAD system is available.[3]
-
Visualization: GC-EAD Experimental Setup
Caption: Schematic of a Gas Chromatography-Electroantennographic Detection (GC-EAD) system.
Section 3: Wind Tunnel Assays
Wind tunnel bioassays provide a semi-naturalistic environment to study the flight behavior of insects in response to airborne pheromone plumes. These assays are crucial for validating the behavioral activity of identified pheromones and understanding the orientation mechanisms of insects.[6]
Principle of Wind Tunnel Assays
A wind tunnel creates a laminar airflow into which a plume of the test odorant is introduced. Insects are released downwind of the source, and their flight behavior is observed and quantified. A positive response typically involves the insect flying upwind within the odor plume towards the source, often exhibiting a characteristic zigzagging flight pattern.[6][7]
Data Presentation: Moth Behavioral Responses
The following table summarizes the behavioral responses of male fall armyworm moths (Spodoptera frugiperda) to different doses of a synthetic sex pheromone blend in a wind tunnel.
| Pheromone Dose (ppm) | Take Off (%) | Halfway Upwind (%) | Approaching Source (%) | Landing on Source (%) |
| 50 | 92 | 75 | 58 | 33 |
| 100 | 95 | 88 | 72 | 55 |
| 200 | 98 | 90 | 81 | 68 |
| 300 | 93 | 85 | 70 | 51 |
| 400 | 85 | 70 | 55 | 30 |
| Control (Solvent) | 10 | 2 | 0 | 0 |
Experimental Protocol: Wind Tunnel Assay
3.3.1 Materials
-
Wind Tunnel: A wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width) capable of producing a laminar airflow of 0.2-0.3 m/s.[6]
-
Insect Subjects: Virgin male moths of the target species, of a consistent age.
-
Pheromone Dispenser: Filter paper, rubber septa, or other suitable material for releasing the pheromone.[6]
-
Release Cage: Small mesh-ended tube or container for holding the insect before release.[6]
-
Observation Equipment: Video camera for recording flight tracks, dim red light source (~0.7 lux) for nocturnal insects.[6][8]
3.3.2 Procedure
-
Preparation:
-
Insect Acclimatization: Place individual moths in release cages and transfer them to the experimental room at least 1-2 hours before the bioassay to acclimatize to the ambient conditions of temperature (21-26 °C) and relative humidity (70-80%).[6]
-
Pheromone Source Preparation: Apply a specific dose of the pheromone solution to the dispenser and allow the solvent to evaporate.
-
-
Bioassay Procedure:
-
Introduce Pheromone Source: Place the prepared pheromone dispenser at the upwind end of the tunnel.[6]
-
Insect Release: Position the release cage containing a single moth at the downwind end of the tunnel.[6] After a brief period to allow the pheromone plume to stabilize, open the release cage remotely.
-
Data Collection: For each moth, record the sequence of key behaviors performed (e.g., activation, taking flight, oriented upwind flight, approaching the source, landing on the source).[6] The observation period is typically a few minutes.
-
Replication: Repeat the procedure with a sufficient number of moths to obtain statistically robust data.
-
Control Trials: Run control trials with a solvent-only dispenser to account for any background responses.[6]
-
-
Cleaning: Thoroughly clean the wind tunnel with a suitable solvent (e.g., ethanol (B145695) or hexane) between trials to prevent cross-contamination.[6]
-
Data Analysis:
-
Calculate the percentage of moths exhibiting each key behavior for each treatment.
-
Use appropriate statistical tests (e.g., Chi-square test) to compare the responses between different treatments and the control.
-
Visualization: Pheromone-Mediated Flight Behavior in a Wind Tunnel
Caption: Behavioral cascade of a moth responding to a pheromone in a wind tunnel.
Section 4: Olfactometer Assays
Olfactometers are used to study the behavioral responses of insects to odors in a more constrained environment than a wind tunnel. Y-tube and four-arm olfactometers are common designs.
Principle of Olfactometer Assays
Data Presentation: Y-Tube Olfactometer Choice Test
The following table shows the results of a Y-tube olfactometer bioassay testing the preference of bed bugs (Cimex lectularius) for human odor versus a blank control.[10]
| Odor Source | Number of Bed Bugs Choosing | Percentage Choice |
| Human Skin Swab | 85 | 85% |
| Blank Control | 15 | 15% |
| Total Responded | 100 | |
| No Choice | 20 |
Experimental Protocol: Y-Tube Olfactometer Assay
4.3.1 Materials
-
Y-tube Olfactometer: A Y-shaped glass or plastic tube.[9]
-
Air Delivery System: Air pump, flow meters, charcoal filter, and humidifier.[11]
-
Odor Source Chambers: Glass chambers to hold the odor stimuli.
-
Insect Subjects: Insects of the target species, age, and physiological state.
4.3.2 Procedure
-
Setup:
-
Connect the air source to the charcoal filter and humidifier.
-
Split the airflow and pass it through two flow meters to ensure an equal and constant airflow (e.g., 100 ml/min) to each arm of the Y-tube.[11]
-
Connect the outlets of the flow meters to the odor source chambers.
-
Connect the odor source chambers to the respective arms of the Y-tube olfactometer.[11]
-
-
Stimulus Preparation: Place the test odor source (e.g., filter paper with pheromone) in one odor chamber and a control (e.g., filter paper with solvent) in the other.
-
Behavioral Observation:
-
Replication and Cleaning:
-
Data Analysis:
-
Calculate the percentage of insects choosing the arm with the test odor versus the control arm.
-
Use a chi-square test or a binomial test to determine if the choice is significantly different from a random distribution (50:50).[11]
-
Analyze the time spent in each arm using a t-test or a non-parametric equivalent.[11]
-
Visualization: Insect Olfactory Signal Transduction Pathway
Caption: A simplified diagram of the olfactory signal transduction pathway in an insect olfactory receptor neuron (ORN).[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. ockenfels-syntech.com [ockenfels-syntech.com]
- 3. researchgate.net [researchgate.net]
- 4. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ento.psu.edu [ento.psu.edu]
- 8. akjournals.com [akjournals.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methylhexanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic routes. Below you will find detailed experimental protocols, quantitative data for reaction optimization, and troubleshooting guides for three primary synthetic methods: Malonic Ester Synthesis, Grignard Carboxylation, and Nitrile Hydrolysis.
Section 1: Malonic Ester Synthesis
This classical approach offers a reliable method for the synthesis of 4-methylhexanoic acid through the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the malonic ester synthesis of 4-methylhexanoic acid, and how can I prevent it?
A1: The most prevalent side product is the dialkylated malonate, where a second 2-methylbutyl group is added to the alpha-carbon. To minimize this, use a slight excess of diethyl malonate (approximately 1.1 equivalents) relative to the 1-bromo-2-methylbutane (B81432) to ensure the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[1] Slow, dropwise addition of the alkyl halide to the reaction mixture also helps to maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
Q2: My alkylation reaction is not proceeding to completion. What are the likely causes?
A2: Several factors can lead to an incomplete reaction. First, ensure your base is active and not decomposed due to moisture exposure; use a freshly opened or properly stored base. Second, verify the reactivity of your alkyl halide. The general reactivity order is I > Br > Cl. If using 1-chloro-2-methylbutane, you may need more forcing conditions (e.g., higher temperature or a phase-transfer catalyst with potassium carbonate).[1] Finally, while high temperatures can promote side reactions, gentle heating may be necessary to drive the reaction to completion. Monitor the reaction's progress using TLC or GC-MS to determine the optimal temperature.[1]
Q3: Why is my yield low after the final decarboxylation step?
A3: Inefficient decarboxylation is often the culprit. This step requires high temperatures, typically around 210°C.[2] Ensure the temperature is maintained consistently for a sufficient duration (e.g., 2 hours) under an inert atmosphere like nitrogen to prevent degradation of the product.[2] Insufficient heating will lead to incomplete reaction, while excessively high temperatures can cause product decomposition.
Data Presentation: Optimizing Malonic Ester Synthesis
| Parameter | Condition A | Condition B | Condition C | Yield Impact | Reference |
| Alkylating Agent | 1-bromo-2-methylbutane | 1-iodo-2-methylbutane | 1-chloro-2-methylbutane | Higher yields with more reactive halides (I > Br > Cl). | [1] |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | Stronger bases like NaH and NaOEt are effective; K2CO3 is milder and may require a phase-transfer catalyst. | [1] |
| Stoichiometry (Malonate:Halide) | 1.1 : 1 | 1 : 1 | 1 : 1.1 | A slight excess of malonate (1.1:1) can improve the yield of the mono-alkylated product from 55% to 75% by minimizing dialkylation. | |
| Solvent | Ethanol (for NaOEt) | DMF | THF | DMF has shown superior performance over THF for the alkylation step. | |
| Alkylation Temperature | Reflux | 0°C to Room Temp | Room Temp | Initial cooling followed by gradual warming can limit side reactions. | |
| Hydrolysis | Aqueous NaOH, Reflux | Aqueous HCl, Reflux | Both acidic and basic hydrolysis are effective. | [3][4] | |
| Decarboxylation Temp. | 180°C | 210°C | 240°C | 210°C for 2 hours under nitrogen has been shown to be effective.[2] | [2] |
| Decarboxylation Time | 1 hour | 2 hours | 3 hours | Sufficient time is needed for complete reaction, but prolonged heating can lead to degradation. | [2] |
Experimental Protocol: Malonic Ester Synthesis
This protocol is a representative procedure for the synthesis of 4-methylhexanoic acid via malonic ester synthesis.
Step 1: Alkylation of Diethyl Malonate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 1.0 equivalent) suspended in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0°C using an ice bath.
-
Add diethyl malonate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0°C and add 1-bromo-2-methylbutane (1.0 equivalent) dropwise from the dropping funnel.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by TLC or GC-MS until the starting alkyl halide is consumed.
Step 2: Hydrolysis of the Ester
-
After the alkylation is complete, add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH, 4 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4 hours to ensure complete hydrolysis of the diethyl ester to the dicarboxylate salt.[2]
Step 3: Decarboxylation
-
Cool the reaction mixture and carefully acidify with 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude 2-(2-methylbutyl)malonic acid.[2]
-
Heat the crude malonic acid derivative at 210°C for 2 hours under a nitrogen atmosphere to effect decarboxylation.[2]
-
The resulting dark oil is the crude 4-methylhexanoic acid, which can be purified by distillation or chromatography.[2]
Visualizations
Caption: Experimental workflow for the synthesis of 4-methylhexanoic acid via malonic ester synthesis.
Caption: Troubleshooting decision tree for low yield in malonic ester synthesis.
Section 2: Grignard Carboxylation
This method involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide to produce the carboxylate, which is then protonated.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is failing to initiate. What should I do?
A1: Initiation failure is a common problem, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture. Ensure all glassware is flame-dried and the reaction is conducted under strictly anhydrous conditions. Activate the magnesium by adding a small crystal of iodine, which will etch the surface of the metal. If the reaction still doesn't start, gentle heating or sonication can be applied.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A2: This is likely a Wurtz-type coupling product, where the Grignard reagent reacts with the starting alkyl halide. This side reaction can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings, which keeps the concentration of the alkyl halide low and favors the formation of the Grignard reagent.
Q3: The yield of my carboxylic acid is low, even though the Grignard reagent seemed to form successfully. What could be the issue?
A3: Low yields after carboxylation can result from several factors. The Grignard reagent can react with atmospheric CO2, so it's crucial to maintain an inert atmosphere throughout the reaction. When adding the Grignard reagent to dry ice (solid CO2), ensure the dry ice is freshly crushed and in excess. The reaction can be exothermic, so slow addition of the Grignard solution to the dry ice with efficient stirring is important to prevent side reactions.
Data Presentation: Optimizing Grignard Carboxylation
| Parameter | Condition A | Condition B | Condition C | Impact | Reference |
| Alkyl Halide | 2-bromopentane (B28208) | 2-chloropentane | Bromides are generally more reactive than chlorides for Grignard formation. | ||
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | 2-Methyl-THF | THF is often preferred for less reactive halides due to better stabilization of the Grignard reagent. | |
| Magnesium Activation | Iodine crystal | Mechanical stirring/crushing | Sonication | Activation is crucial for initiating the reaction. | |
| Reaction Temperature | Room Temperature | Gentle Reflux | Gentle reflux can help initiate and sustain the reaction, but may increase side reactions. | ||
| CO2 Source | Dry Ice (solid) | Gaseous CO2 | Dry ice is convenient for lab-scale synthesis and provides a cold surface for the reaction. | ||
| Workup | Aqueous HCl | Aqueous H2SO4 | Acidic workup is necessary to protonate the carboxylate salt. | ||
| Reported Yield | 41% (for cyclohexylcarboxylic acid) | 70-82% (for other alkyl carboxylic acids) | Yields are highly dependent on the specific substrate and reaction conditions.[5] | [5] |
Experimental Protocol: Grignard Carboxylation
This is a general protocol that can be adapted for the synthesis of 4-methylhexanoic acid.
Step 1: Formation of the Grignard Reagent
-
Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel, all under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, place a solution of 2-bromopentane (1.0 equivalent) in anhydrous ether or THF.
-
Add a small portion of the 2-bromopentane solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gently warm the flask.
-
Once initiated, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
In a separate, larger flask, place an excess of freshly crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
Carefully quench the reaction by the slow addition of 6 M HCl with cooling in an ice bath until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methylhexanoic acid.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 4-methylhexanoic acid via Grignard carboxylation.
Caption: Troubleshooting decision tree for low yield in Grignard carboxylation synthesis.
Section 3: Nitrile Hydrolysis
This two-step route involves the synthesis of a nitrile from an alkyl halide, followed by hydrolysis to the carboxylic acid. This method is particularly useful as it extends the carbon chain by one carbon.
Frequently Asked Questions (FAQs)
Q1: The initial SN2 reaction to form the nitrile is giving a low yield. What can I do to improve it?
A1: The SN2 reaction is sensitive to steric hindrance. For the synthesis of 4-methylhexanenitrile (B13613007), starting from a primary halide like 1-bromo-3-methylbutane (B150244) is ideal. If you are using a secondary halide, the competing E2 elimination reaction can become significant, leading to the formation of an alkene. To favor substitution, use a polar aprotic solvent like DMSO or DMF and ensure your cyanide source (e.g., NaCN or KCN) is soluble.
Q2: The hydrolysis of my nitrile is very slow. How can I accelerate it?
A2: The hydrolysis of nitriles typically requires heating under either acidic or basic conditions.[4][6] Refluxing with a strong acid (e.g., aqueous HCl or H2SO4) or a strong base (e.g., aqueous NaOH) for several hours is usually necessary for complete conversion.[4][6] Steric hindrance around the nitrile group can slow down the reaction, so extended reaction times may be required.
Q3: My nitrile hydrolysis stops at the amide intermediate. How can I drive the reaction to the carboxylic acid?
A3: Incomplete hydrolysis to the amide can occur, especially under milder conditions. To ensure complete conversion to the carboxylic acid, use more forcing conditions, such as a higher concentration of acid or base and a longer reflux time. Monitor the reaction by TLC or GC-MS to confirm the disappearance of both the starting nitrile and the intermediate amide.
Data Presentation: Optimizing Nitrile Hydrolysis
| Parameter | Condition A (Acidic) | Condition B (Basic) | Impact | Reference |
| Hydrolysis Reagent | Aqueous HCl | Aqueous H2SO4 | Aqueous NaOH | Both strong acids and bases are effective. The choice may depend on the stability of other functional groups in the molecule. |
| Reaction Temperature | Reflux | Reflux | Heating is required for efficient hydrolysis. | [4][6] |
| Reaction Time | Several hours | Several hours | Sterically hindered nitriles may require longer reaction times. | |
| Intermediate | Amide | Amide | The reaction proceeds through an amide intermediate. | [4][6] |
| Initial Product | Carboxylic Acid | Carboxylate Salt | Basic hydrolysis yields the carboxylate salt, which requires an acidic workup to produce the free carboxylic acid. | [4][6] |
| Workup | Extraction | Acidification then Extraction | Basic hydrolysis requires an additional acidification step. | [4][6] |
Experimental Protocol: Nitrile Hydrolysis
This is a general two-step protocol that can be adapted for the synthesis of 4-methylhexanoic acid.
Step 1: Synthesis of 4-Methylhexanenitrile
-
In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.1 equivalents) in dimethyl sulfoxide (B87167) (DMSO).
-
Heat the mixture to a moderate temperature (e.g., 50-70°C).
-
Add 1-bromo-3-methylbutane (1.0 equivalent) dropwise to the stirred solution.
-
Maintain the temperature and stir for several hours, monitoring the reaction by TLC or GC-MS until the alkyl halide is consumed.
-
Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude 4-methylhexanenitrile by distillation.
Step 2: Hydrolysis to 4-Methylhexanoic Acid
-
In a round-bottom flask fitted with a reflux condenser, combine the crude 4-methylhexanenitrile and an excess of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir vigorously for several hours until the hydrolysis is complete (as monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the solution is strongly acidic (pH ~1-2).
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methylhexanoic acid.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 4-methylhexanoic acid via nitrile hydrolysis.
Caption: Troubleshooting decision tree for low yield in nitrile hydrolysis synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthetic 4-Methylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 4-methylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced 4-methylhexanoic acid?
A1: The impurities in synthetic 4-methylhexanoic acid are highly dependent on the synthetic route employed. The most common methods are the malonic ester synthesis and Grignard reagent-based syntheses.
-
From Malonic Ester Synthesis:
-
Unreacted Starting Materials: Diethyl malonate and 2-methylbutyl halides.
-
Side-Products: Dialkylated malonic esters, which upon hydrolysis and decarboxylation yield disubstituted acetic acids.
-
Incomplete Reaction Products: 2-(2-methylbutyl)malonic acid, resulting from incomplete decarboxylation.
-
Residual Solvents and Reagents: Ethanol, diethyl ether, and sodium hydroxide.
-
-
From Grignard-based Synthesis:
-
Unreacted Starting Materials: 2-methylbutyl bromide (or other halide).
-
Side-Products: Biphenyl-type compounds from the coupling of Grignard reagents, and alkanes from the reaction of the Grignard reagent with trace amounts of water.
-
Residual Solvents: Diethyl ether or tetrahydrofuran (B95107) (THF).
-
-
From Biological Synthesis (Fermentation):
-
Metabolic By-products: Other fatty acids, fatty alcohols, and esters produced by the microorganism.
-
Media Components: Residual sugars, salts, and other nutrients from the fermentation broth.
-
Q2: My final product shows a lower than expected pH. What could be the cause?
A2: A lower than expected pH could be due to residual acidic reagents from the workup, such as hydrochloric acid used to protonate the carboxylate. In the case of malonic ester synthesis, incomplete decarboxylation can leave dicarboxylic acid intermediates, which are more acidic than the final product.
Q3: I am observing unexpected peaks in my GC-MS analysis. How can I identify them?
A3: Unexpected peaks can be identified by analyzing their mass spectra.
-
Starting Materials: Compare the retention times and mass spectra with those of your starting materials (e.g., diethyl malonate, 2-methylbutyl halide).
-
Solvents: Common laboratory solvents have characteristic mass spectra and retention times.
-
Side-Products: For malonic ester synthesis, look for the mass corresponding to the dialkylated product. For Grignard synthesis, look for masses corresponding to biphenyls or the alkane formed from your Grignard reagent. Derivatization with an agent like trimethylsilane (B1584522) can help in identifying compounds by providing characteristic fragmentation patterns.[1]
Q4: How can I remove residual solvents from my 4-methylhexanoic acid?
A4: Residual solvents can typically be removed by drying the product under high vacuum. Gentle heating can be applied, but care must be taken to avoid decomposition of the product, especially if other impurities are present.
Q5: My synthesis was aimed at producing a single enantiomer of 4-methylhexanoic acid, but I suspect I have a racemic mixture. How can I confirm this?
A5: The presence of the other enantiomer can be confirmed using chiral gas chromatography. This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.[1] NMR spectroscopy with chiral solvating agents or chiral derivatizing agents can also be used to distinguish between enantiomers.[1]
Troubleshooting Guides
Issue 1: Low Yield of 4-Methylhexanoic Acid
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or GC-MS to ensure all starting material is consumed. |
| Side reactions | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of by-products. For Grignard reactions, ensure strictly anhydrous conditions. |
| Loss during workup/purification | Ensure proper phase separation during extractions. Optimize the solvent system for chromatography to minimize product loss. |
Issue 2: Presence of Solid Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Residual inorganic salts | Wash the organic layer thoroughly with water during the workup to remove any inorganic salts. |
| Incomplete decarboxylation in malonic ester synthesis | Ensure the decarboxylation step is carried out at the appropriate temperature and for a sufficient duration.[2] |
Data Presentation
Table 1: Typical Purity and Common Impurities of Synthetic 4-Methylhexanoic Acid
| Parameter | Typical Value | Potential Impurity and Concentration Range |
| Purity | 96-97%[2][3] | - |
| Unreacted Starting Materials | - | < 1% |
| Dialkylated By-products | - | < 2% |
| Residual Solvents | - | < 0.5% |
| Water Content | - | < 0.1% |
Experimental Protocols
Protocol 1: GC-MS Analysis of 4-Methylhexanoic Acid Impurities (with Derivatization)
Objective: To identify and quantify impurities in a sample of synthetic 4-methylhexanoic acid.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-methylhexanoic acid sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex to dissolve the sample completely.
-
-
Derivatization (Silylation):
-
To the sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the peak for the trimethylsilyl (B98337) ester of 4-methylhexanoic acid based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST) and known fragmentation patterns of potential impurities.
-
Quantify impurities using an internal standard or by area percentage normalization.
-
Protocol 2: ¹H NMR Analysis for Impurity Profiling
Objective: To identify and quantify impurities based on their characteristic proton signals.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the 4-methylhexanoic acid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Number of Scans: 16 or higher for better signal-to-noise ratio.
-
Relaxation Delay: 5 seconds to ensure full relaxation of protons for accurate integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to 4-methylhexanoic acid and any impurity signals.
-
The characteristic carboxylic acid proton of 4-methylhexanoic acid appears as a broad singlet around 11-12 ppm.[1] The methyl groups will have distinct chemical shifts.[1]
-
Identify impurities by their characteristic chemical shifts. For example, residual diethyl ether will show a quartet around 3.5 ppm and a triplet around 1.2 ppm.
-
Quantify impurities by comparing the integral of their signals to the integral of the internal standard or a well-resolved signal of the main product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating impurities in synthetic 4-methylhexanoic acid.
References
Technical Support Center: Improving Yield in Enantioselective Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enantioselective synthesis experiments, with a focus on improving reaction yield and enantioselectivity.
Frequently Asked questions (FAQs)
Q1: What is a good starting point for catalyst loading in a new enantioselective reaction?
A1: For many enantioselective reactions, a good starting point for catalyst loading is 1-2 mol%.[1] From this initial concentration, you can perform optimization studies by systematically increasing or decreasing the loading to determine the optimal amount for your specific transformation.[1]
Q2: My reaction has a good yield but low enantiomeric excess (ee). What should I investigate first?
A2: If the yield is high, it indicates an active catalyst that lacks selectivity. The first parameters to investigate are typically the solvent and reaction temperature.[2] Lowering the reaction temperature often enhances enantioselectivity.[2] Additionally, conducting a solvent screen is a high-impact experiment to perform early in the optimization process.[2]
Q3: Can the order of reagent addition impact the reaction outcome?
A3: Yes, the order of addition can be critical. For instance, pre-forming the catalyst by mixing the metal precursor and the chiral ligand for a period before adding the substrate can be crucial for achieving high enantioselectivity.[1] In some reactions, such as aza-Henry reactions, slowly adding the imine to a mixture of the nitroalkane and catalyst can lead to more consistent enantioselectivities, especially on a larger scale.[1]
Q4: How should I properly store my chiral catalysts?
A4: Most chiral catalysts are sensitive to air, moisture, and light.[1] They should be stored in a cool, dark, and dry place, ideally in a glovebox or a desiccator under an inert atmosphere.[1] Always consult the supplier's safety data sheet (SDS) for specific storage recommendations.[1]
Q5: What are some common catalyst poisons I should be aware of?
A5: Catalyst poisons are impurities that can deactivate the catalyst. Common poisons for transition metal catalysts include sulfur-containing compounds and, in some cases, nitrogen-containing heterocycles.[3] It is crucial to use highly purified reagents and solvents to avoid introducing these poisons into your reaction.[3]
Troubleshooting Guides
Issue 1: Low Yield and/or Low Enantioselectivity (ee)
This is one of the most common challenges in enantioselective synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Potential Cause & Suggested Solutions:
-
Suboptimal Chiral Catalyst/Ligand: The choice of catalyst is critical and often empirical.[4]
-
Incorrect Reaction Temperature: Temperature significantly affects both reaction rate and enantioselectivity.[1][2]
-
Inappropriate Solvent: The solvent plays a crucial role in creating the chiral environment.[1][5]
-
Substrate or Reagent Impurity: Impurities can act as catalyst poisons or inhibitors.[3][5]
-
Suboptimal Catalyst Loading: Using too little or too much catalyst can negatively impact the reaction.
-
Action: Increase the catalyst loading incrementally if the reaction rate is too slow.[5] Conversely, if side reactions are observed, decreasing the catalyst loading might be beneficial.
-
-
Atmospheric Contamination: Many catalysts are sensitive to air and moisture.[1]
-
Action: Ensure the reaction is performed under a strictly inert atmosphere using techniques such as a Schlenk line or a glovebox.[5]
-
Troubleshooting workflow for low yield and/or low enantioselectivity.
Issue 2: Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts well but then slows down or stops before completion, or as inconsistent results between batches.[3]
Potential Causes & Suggested Solutions:
-
Poisoning by Impurities: As mentioned, impurities in the starting materials or solvent can poison the catalyst.[3][6]
-
Structural Damage by Water: Water can lead to the formation of inactive metal-hydroxo species or other forms of catalyst degradation.[6]
-
Action: Use anhydrous solvents and reagents, and perform the reaction under a strictly inert atmosphere.[5]
-
-
Fouling by Coke or Polymers: The formation of insoluble byproducts can coat the catalyst surface, blocking active sites.[6]
-
Action: Modifying reaction conditions such as temperature or concentration may help to minimize the formation of these byproducts. In some cases, catalyst regeneration by removing the fouling agent is possible.[6]
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst to decompose or agglomerate, leading to a loss of active surface area.
-
Action: If thermal instability is suspected, try running the reaction at a lower temperature.
-
-
Air and Moisture Sensitivity: Many chiral catalysts are sensitive to oxygen and water.[1]
-
Action: Strict adherence to air-free techniques using a glovebox or Schlenk line is essential for handling and using air-sensitive catalysts.[3]
-
Addressing common causes of catalyst deactivation.
Data Presentation
Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield
This table provides an illustrative example of how catalyst loading can influence the enantiomeric excess (ee) and yield of a reaction. The optimal loading is highly reaction-specific.
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reaction Type |
| 0.5 | 85 | 95 | Asymmetric Michael Addition |
| 1.0 | 92 | 98 | Asymmetric Michael Addition |
| 2.0 | 95 | 99 | Asymmetric Michael Addition |
| 5.0 | 93 | 99 | Asymmetric Michael Addition |
| 10.0 | 88 | 97 | Asymmetric Michael Addition |
| Data is illustrative and compiled from general trends observed in the literature.[1] |
Table 2: Influence of Solvent and Temperature on Enantioselectivity
This table illustrates the significant impact that solvent and temperature can have on the outcome of an enantioselective reaction.
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| Toluene | 25 | 85 | 90 |
| THF | 25 | 70 | 95 |
| Dichloromethane | 25 | 92 | 88 |
| Toluene | 0 | 95 | 85 |
| Toluene | -20 | 98 | 75 |
| Data is illustrative and based on general principles of enantioselective synthesis. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under an Inert Atmosphere
Many enantioselective catalysts are air- and moisture-sensitive. This protocol outlines the basic steps for setting up a reaction using a Schlenk line.
Materials:
-
Oven-dried or flame-dried Schlenk flask with a magnetic stir bar.
-
Rubber septum.
-
Schlenk line with a vacuum pump and inert gas (Nitrogen or Argon) supply.
-
Syringes and needles (oven-dried).
-
Anhydrous and degassed solvents and reagents.
Procedure:
-
Preparation of Glassware: Ensure the Schlenk flask and stir bar are thoroughly dried in an oven and cooled under a stream of inert gas, or flame-dried under vacuum.
-
Inerting the Flask:
-
Seal the hot flask with a rubber septum.
-
Connect the flask to the Schlenk line via a needle through the septum.
-
Evacuate the flask by switching the Schlenk line tap to the vacuum.
-
Refill the flask with inert gas by switching the tap to the inert gas line.
-
Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.
-
-
Addition of Reagents:
-
Solids: If the catalyst or other solid reagents are air-sensitive, they should be added to the flask inside a glovebox before sealing and inerting. Alternatively, they can be added quickly against a positive flow of inert gas.
-
Liquids: Use a clean, dry syringe and needle to transfer anhydrous solvents and liquid reagents.
-
Flush the syringe with inert gas before drawing up the liquid.
-
Pierce the septum of the reagent bottle and withdraw the desired amount of liquid.
-
Inject the liquid into the reaction flask through the septum.
-
-
-
Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas (e.g., using a balloon filled with inert gas attached to a needle in the septum) throughout the reaction. Stir the reaction at the desired temperature for the specified time.
Workflow for setting up a reaction under an inert atmosphere.
Protocol 2: Screening of Chiral Catalysts
Objective: To identify the most effective chiral catalyst for a new transformation.
Methodology:
-
Setup: Prepare a series of small reaction vials, each charged with the substrate.
-
Catalyst Addition: To each vial, add a different chiral catalyst at a consistent catalyst loading (e.g., 1-5 mol%).[2]
-
Standard Conditions: Keep all other reaction parameters (solvent, temperature, concentration, reaction time) constant.[2]
-
Reaction Initiation: Add the solvent and other reagents to each vial to start the reactions.
-
Analysis: After a set time, quench each reaction and analyze the conversion and enantiomeric excess using an appropriate analytical technique (e.g., chiral HPLC or GC).[2]
-
Selection: The catalyst that provides the best combination of high conversion and high enantioselectivity is selected for further optimization.[2]
References
Technical Support Center: Gas Chromatography (GC) Analysis of Carboxylic Acids
Welcome to our dedicated support center for troubleshooting challenges in the gas chromatography (GC) analysis of carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a particular focus on peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my carboxylic acid peaks tailing in my GC chromatogram?
Peak tailing for carboxylic acids is a common issue primarily caused by their high polarity and ability to form hydrogen bonds. This leads to strong interactions with active sites within the GC system, causing some molecules to be retained longer than others and resulting in asymmetrical peaks.
Several factors can contribute to this phenomenon:
-
Active Sites: The most common cause is the interaction of the acidic protons of the carboxyl group with active sites, such as free silanol (B1196071) groups (-Si-OH) on the surface of the inlet liner, the column stationary phase, or glass wool packing.[1][2]
-
Column Contamination: Accumulation of non-volatile sample matrix components or previous sample residues at the head of the column can create new active sites.[3][4]
-
Improper Column Installation: A poorly cut or installed column can create dead volumes and turbulence in the carrier gas flow path, leading to peak distortion.[5][6][7]
-
Low Volatility: Carboxylic acids, especially those with higher molecular weights, have low volatility, which can lead to incomplete or slow vaporization in the injector, contributing to peak tailing.[8][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][10]
-
Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing at the head of the column.[5][11][12]
Q2: How can I prevent peak tailing when analyzing carboxylic acids directly?
While challenging, direct analysis of carboxylic acids without derivatization can be improved by addressing the root causes of interaction and adsorption:
-
Use an Inert Flow Path: Employ deactivated inlet liners and columns specifically designed for analyzing active compounds.[10] Regularly replacing the liner and septum is crucial.
-
Select an Appropriate GC Column: For direct analysis, highly polar, acid-modified polyethylene (B3416737) glycol (PEG) columns, such as those with a Carbowax® or FFAP (Free Fatty Acid Phase) stationary phase, are recommended.[8] These phases are designed to minimize interactions with acidic compounds.
-
Optimize Temperatures: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of the carboxylic acids.[13] A temperature gradient program for the oven is often necessary to achieve good separation and peak shape for a range of carboxylic acids.[14]
-
Proper Column Maintenance: Regularly condition the column according to the manufacturer's instructions. If contamination is suspected, trim a small portion (10-20 cm) from the front of the column.[3][15]
-
Adjust Sample pH: In some advanced applications, adjusting the pH of an aqueous stationary phase can neutralize carboxylic acids, improving their elution and peak shape.[16]
Q3: What is derivatization and how does it help with the GC analysis of carboxylic acids?
Derivatization is a chemical reaction that converts an analyte into a more volatile and less polar derivative, making it more suitable for GC analysis.[9] For carboxylic acids, this involves replacing the active hydrogen of the carboxyl group (-COOH) with another chemical group.[17]
The primary benefits of derivatization for carboxylic acid analysis are:
-
Reduced Polarity: The resulting derivatives (e.g., esters, silyl (B83357) esters) are significantly less polar than the parent carboxylic acids.[9]
-
Increased Volatility: Derivatives are more volatile, allowing them to be analyzed at lower temperatures and reducing the risk of thermal degradation.[8]
-
Improved Peak Shape: By eliminating the active hydrogen, derivatization prevents hydrogen bonding and interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[9]
-
Enhanced Sensitivity: Derivatization can improve the response of certain detectors, leading to lower detection limits.[9]
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a systematic approach to troubleshooting peak tailing in the GC analysis of carboxylic acids.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Data Presentation: Derivatization and Column Selection
Table 1: Common Derivatization Methods for Carboxylic Acids
| Derivatization Method | Reagent Examples | Derivative Formed | Key Advantages | Considerations |
| Silylation | BSTFA, MSTFA, TMCS | Silyl Ester | Fast, quantitative reactions; volatile byproducts.[17][18] | Derivatives can be sensitive to moisture.[10] |
| Alkylation | BF₃/Methanol, Diazomethane, Alkyl Halides | Alkyl Ester | Stable derivatives; widely used for fatty acids (FAMEs).[9][17] | Some reagents are hazardous (e.g., diazomethane); may require acid catalyst.[8] |
| Acylation | Trifluoroacetic Anhydride (TFAA), PFAA | Anhydride | Creates derivatives with good electron-capturing properties for ECD.[17] | Reagents and byproducts can be corrosive. |
| Amidation | 2,4-difluoroaniline (DFA) with DCC | Anilide | Can successfully derivatize a wide range of PFCAs.[19][20] | May involve more complex reaction and cleanup steps.[19] |
Table 2: Recommended GC Columns for Carboxylic Acid Analysis
| Analysis Type | Recommended Stationary Phase | Typical Column Name(s) | Rationale |
| Direct Analysis | Acid-modified Polyethylene Glycol (PEG) | Nukol™, Stabilwax®-DA, FFAP | The acidic nature of the phase minimizes interaction with the carboxyl group, improving peak shape for underivatized acids.[8] |
| Derivatized | 5% Phenyl Polysiloxane (or similar non-polar to mid-polar phases) | DB-5, HP-5ms, VF-5ms | After derivatization, the analytes are less polar and can be effectively separated on general-purpose, non-polar columns based on boiling points.[21] |
| Derivatized | Mid-to-High Polarity Phases (e.g., Cyanopropylphenyl) | DB-225, SP-2340 | Useful for separating esters of unsaturated or isomeric fatty acids, where additional selectivity beyond boiling point is required. |
Experimental Protocols
Protocol: Esterification of Carboxylic Acids using Boron Trifluoride (BF₃) in Methanol
This protocol describes a common method for converting carboxylic acids into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and exhibit excellent peak shape in GC analysis.
Materials:
-
Sample containing carboxylic acids (e.g., extracted lipids, free fatty acids).
-
BF₃-Methanol solution (14% w/v).
-
Hexane (B92381) (GC grade).
-
Saturated Sodium Chloride (NaCl) solution.
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄).
-
Conical reaction vials with PTFE-lined caps.
-
Heating block or water bath.
-
Vortex mixer.
-
Pipettes.
-
GC vials.
Procedure:
-
Sample Preparation: Place approximately 10-20 mg of the dried sample (or a dried lipid extract) into a conical reaction vial.
-
Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60-100°C for 5-10 minutes. The exact time and temperature may need optimization depending on the specific carboxylic acids. For example, a common starting point is 60°C for 10 minutes.[10]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Mixing: Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper layer is the hexane containing the FAMEs.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC. Transfer the dried hexane extract to a GC vial.
This protocol provides a general guideline. For quantitative analysis, the addition of an internal standard prior to derivatization is essential. Always handle BF₃-Methanol in a fume hood as it is toxic and corrosive.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. acdlabs.com [acdlabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. google.com [google.com]
- 5. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fishersci.ca [fishersci.ca]
Technical Support Center: Preventing Racemization During Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent racemization during chemical synthesis, particularly in the context of peptide and chiral molecule development.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chemical synthesis?
A1: Racemization is the process by which a pure enantiomer of a chiral molecule is converted into an equal mixture of both its enantiomers (a racemate).[1][2] In fields like drug development, this is a significant concern because different enantiomers can have vastly different biological activities, efficacies, and toxicological profiles.[2][3] The formation of an unintended enantiomer can lead to a final product with reduced therapeutic effect or harmful side effects, making control of stereochemistry essential.[3][4]
Q2: What are the primary mechanisms that cause racemization during peptide coupling?
A2: There are two main pathways for racemization during the amide bond formation step in peptide synthesis:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[4][5] The activated carboxyl group of an N-protected amino acid cyclizes to form a planar 5(4H)-oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[3][4][6][7]
-
Direct Enolization: This is a less common pathway but can be significant under strongly basic conditions.[4][5][6] It involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate which can then be protonated from either side, resulting in racemization.[6][7]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization under certain conditions, some are particularly prone to it. Histidine (His) and cysteine (Cys) are notoriously susceptible to racemization during coupling reactions.[3][4][5][6][8] Other sensitive residues include serine (Ser) and phenylalanine (Phe).[5][6]
Q4: How do different components of a coupling reaction influence racemization?
A4: Several factors in a coupling reaction can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of activating reagent is critical. Carbodiimides like DCC and DIC can lead to significant racemization if used alone.[5][9] Onium salts (e.g., HATU, HBTU) are generally considered "low-racemization" reagents.[6][10]
-
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential when using carbodiimides.[6][8] They react with the activated intermediate to form a more stable active ester that is less prone to racemization.[6] HOAt and Oxyma are generally more effective than HOBt.[6][11]
-
Base: The strength and steric hindrance of the base play a crucial role.[6] Strong, non-hindered bases like diisopropylethylamine (DIPEA) can accelerate proton abstraction and increase racemization.[6][12] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred.[6][12][13][14]
-
Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes promoting the side reaction.[4][7][15]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the side reactions that lead to racemization.[5][7][16]
Racemization Mechanism via Oxazolone Formation
References
- 1. fiveable.me [fiveable.me]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Co-elution in Complex Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of co-elution in the analysis of complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem?
A1: Co-elution occurs when two or more distinct compounds elute from a chromatography column at the same time, resulting in overlapping or merged peaks.[1][2] This phenomenon is a significant issue in analytical chemistry because it compromises the accurate identification and quantification of individual analytes.[3][4] In complex biological samples, which can contain hundreds to thousands of molecules, co-elution is a frequent challenge.[2][5]
Q2: How can I detect if I have a co-elution problem?
A2: Detecting co-elution can be challenging, especially when peaks perfectly overlap. Here are some common indicators:[3][4]
-
Peak Shape Asymmetry: Look for shoulders, tailing, or fronting on your chromatographic peaks. A symmetrical, Gaussian peak is ideal.[3][6] A shoulder, which is a sudden discontinuity, is a strong indicator of co-elution.[3]
-
Inconsistent Spectra Across a Peak: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.[3][4] With a DAD, collecting multiple UV spectra across a single peak should yield identical spectra if the compound is pure.[3] Similarly, with an MS, varying mass spectra across the peak suggest the presence of multiple components.[3][4]
Q3: What are the main causes of co-elution?
A3: Co-elution in complex biological samples can arise from several factors:
-
Sample Complexity: The sheer number of components in biological matrices increases the statistical probability of co-elution.[5]
-
Similar Physicochemical Properties: Isomers and structurally related compounds often have very similar interactions with the stationary and mobile phases, leading to similar retention times.[7]
-
Inadequate Chromatographic Resolution: This can be due to suboptimal method parameters, such as an inappropriate mobile phase, column chemistry, or temperature gradient.[8][9]
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened peaks and increased overlap.[7][10]
Q4: What is the difference between chromatographic resolution and mathematical deconvolution?
A4: Chromatographic resolution refers to the physical separation of compounds on the column. This is achieved by optimizing the analytical method to increase the time or distance between the elution of different analytes.[8][9] Mathematical deconvolution, on the other hand, is a computational technique applied after data acquisition.[11][12] It uses algorithms to separate the signals of co-eluting compounds based on subtle differences in their spectral data (e.g., mass spectra), even if they were not physically separated chromatographically.[5][11]
Q5: When should I focus on improving my chromatography versus using deconvolution software?
A5: The best practice is to always start by optimizing your chromatography to achieve the best possible physical separation.[2] Deconvolution should be considered a complementary tool for situations where chromatographic optimization alone is insufficient to resolve complex co-eluting peaks, which is common in fields like metabolomics and proteomics.[2][5]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape and Suspected Co-elution
This guide provides a step-by-step approach to diagnosing and resolving issues related to poor peak shape, which is often an indicator of co-elution.
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Shoulders or Split Peaks | Co-elution of two or more compounds. | 1. Confirm Co-elution: Use a DAD for peak purity analysis or examine mass spectra across the peak.[3][4] 2. Optimize Selectivity (α): Change the mobile phase composition (e.g., switch from acetonitrile (B52724) to methanol) or try a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).[3][4] 3. Adjust Gradient: A shallower gradient can improve the separation of closely eluting compounds.[6][13] |
| Peak Tailing | Secondary interactions with the stationary phase; active sites in the GC system. | 1. Check pH of Mobile Phase: For ionizable compounds, adjusting the mobile phase pH can improve peak shape. 2. Use a Deactivated Inlet Liner (GC): Active sites in the inlet can cause interactions with polar analytes.[12] 3. Trim the GC Column: Removing the first few centimeters of the column can eliminate active sites.[12] |
| Peak Fronting | Column overload; sample solvent incompatible with mobile phase. | 1. Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves.[14] 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[13] |
| Broad Peaks | Low chromatographic efficiency (N); extra-column volume. | 1. Check for Leaks: Ensure all fittings are secure.[15] 2. Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the column and detector to reduce dead volume.[16] 3. Consider a New Column: Column performance degrades over time. A new column can significantly improve peak sharpness.[3][4] |
Experimental Protocols
Protocol 1: Systematic Approach to HPLC Method Development for Resolving Co-eluting Peaks
This protocol provides a structured workflow for developing an HPLC method to separate co-eluting compounds.
1. Initial Scouting Gradient:
-
Objective: To determine the approximate retention times of the compounds of interest.
-
Procedure:
-
Select a general-purpose column (e.g., C18, 150 x 4.6 mm, 5 µm).[13]
-
Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).[13]
-
Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes).[13]
-
Set a flow rate of 1.0 mL/min and a column temperature of 30°C.[13]
-
2. Gradient Optimization:
-
Objective: To improve the separation of closely eluting peaks.
-
Procedure:
-
Based on the scouting run, create a shallower gradient around the region where the co-eluting peaks appear.[13] For example, if peaks elute between 40% and 50% B, you might run a gradient from 35% to 55% B over a longer period.
-
If peaks are clustered at the beginning of the chromatogram, consider a lower initial concentration of Mobile Phase B.[13]
-
3. Mobile Phase Selectivity Tuning:
-
Objective: To alter the elution order by changing the organic modifier.
-
Procedure:
-
If co-elution persists, replace Mobile Phase B (acetonitrile) with methanol (B129727) and re-run the optimized gradient.[13] Methanol and acetonitrile have different solvent properties and can provide different selectivity.[13]
-
4. Temperature and Flow Rate Fine-Tuning:
-
Objective: To further optimize resolution and analysis time.
-
Procedure:
Protocol 2: Sample Preparation for Metabolomics to Minimize Matrix Effects
This protocol outlines a protein precipitation method for cellular extracts to reduce matrix effects that can exacerbate co-elution issues.
1. Materials:
-
Cold methanol (-20°C)
-
Centrifuge capable of 14,000 rpm and 4°C
-
Nitrogen evaporator
2. Procedure:
-
To your cell pellet or biofluid sample, add cold methanol.[6]
-
Vortex vigorously for 1 minute to precipitate proteins.[6]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube.[6]
-
Evaporate the supernatant to dryness under a stream of nitrogen.[6]
-
Reconstitute the dried extract in a solvent compatible with your initial LC mobile phase (e.g., 90:10 acetonitrile:water for HILIC).[6]
Quantitative Data Summary
The following table summarizes the impact of various chromatographic parameters on peak resolution, based on the resolution equation, which is influenced by the capacity factor (k'), selectivity (α), and efficiency (N).[3][4]
| Parameter Change | Primary Effect On | Expected Outcome on Resolution | Typical Application |
| Weaken Mobile Phase (e.g., decrease % organic) | Capacity Factor (k') | Increases retention and potentially resolution for early eluting peaks. | Resolving peaks that elute too close to the void volume.[3] |
| Change Organic Solvent (e.g., ACN to MeOH) | Selectivity (α) | Can change the elution order and improve separation of structurally similar compounds. | When co-eluting peaks have different chemical properties that interact differently with the mobile phase.[3][4] |
| Change Stationary Phase (e.g., C18 to Phenyl) | Selectivity (α) | Provides a different chemical environment for separation, often leading to significant changes in elution order. | When changes to the mobile phase are insufficient to resolve co-eluting peaks.[3][4] |
| Decrease Column Particle Size | Efficiency (N) | Increases peak sharpness (skinnier peaks), which can improve resolution. | For complex samples requiring high peak capacity. |
| Decrease Flow Rate | Efficiency (N) | Generally improves resolution by allowing more time for partitioning. | When a slight improvement in separation is needed and longer run times are acceptable. |
| Increase Column Temperature | Selectivity (α) & Efficiency (N) | Can improve efficiency and alter selectivity, sometimes improving resolution. | Can be used to fine-tune separations and reduce analysis time. |
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: The process of mathematical deconvolution for co-eluting peaks.
References
- 1. Co-elution in a nutshell | The Truth About Forensic Science [thetruthaboutforensicscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. youtube.com [youtube.com]
- 5. ADAP-GC 3.0: Improved Peak Detection and Deconvolution of Co-eluting Metabolites from GC/TOF-MS Data for Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. How LC-MS Works in Proteomics | Technology Networks [technologynetworks.com]
Technical Support Center: Optimizing Fatty Acid Derivatization
Welcome to the technical support center for fatty acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing derivatization efficiency and troubleshooting common issues encountered during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of fatty acids?
A1: Free fatty acids are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1][2] This leads to significant analytical challenges, including poor, tailing peak shapes, broad peaks, and adsorption to the GC column, resulting in inaccurate and irreproducible results.[1][2][3] Derivatization converts the fatty acids into less polar, more volatile esters (most commonly fatty acid methyl esters, or FAMEs) or silyl (B83357) derivatives.[2] This process neutralizes the polar carboxyl group, leading to improved separation, better peak shape, and enhanced analytical accuracy.[2]
Q2: What are the most common derivatization methods for fatty acids?
A2: The most prevalent methods for preparing derivatives for GC analysis include:
-
Acid-Catalyzed Esterification: Reagents like Boron Trifluoride in Methanol (B129727) (BF₃-Methanol) or methanolic HCl are widely used.[1][4] These methods are versatile, effectively derivatizing both free fatty acids (FFAs) and transesterifying fatty acids within complex lipids.[2][4]
-
Base-Catalyzed Transesterification: Reagents such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH₃) in methanol are used for rapid transesterification of glycerolipids at room temperature.[1][2] However, this method is not effective for free fatty acids.[1][4]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert carboxylic acids into their trimethylsilyl (B98337) (TMS) esters.[1][3] This method is also effective for other functional groups like hydroxyls but is highly sensitive to moisture.[3][5][6]
-
Diazomethane: This reagent reacts quickly with carboxylic acids to form methyl esters with minimal by-products.[1][7] However, it is highly toxic and explosive, requiring specialized handling procedures.[1][7]
Q3: How do I choose the right derivatization reagent?
A3: The choice depends on the sample matrix and the specific fatty acids of interest.
-
For samples containing both free fatty acids and esterified lipids (e.g., triglycerides, phospholipids), an acid-catalyzed method like BF₃-Methanol is recommended for its ability to perform both esterification and transesterification.[4]
-
For rapid screening of esterified lipids only (where FFAs are not a concern), a base-catalyzed method is efficient.[4]
-
Silylation with BSTFA is a good option for creating TMS esters and can derivatize other functional groups simultaneously, but requires strictly anhydrous (water-free) conditions.[3][6]
-
Consider potential side reactions. For example, BF₃-Methanol can sometimes produce artifacts with certain unsaturated fatty acids.[8][9]
Q4: My sample is in an aqueous solution. Can I still perform derivatization?
A4: No, the presence of water must be strictly avoided, especially for silylation and acid/base-catalyzed esterification.[1][3][10] Water can hinder the reaction by competing with methanol or hydrolyzing the derivatizing reagent and the resulting esters, leading to significantly lower yields.[10] Samples in aqueous solutions must be evaporated to complete dryness before adding the derivatization reagent.[5][6] Lyophilization (freeze-drying) is an effective method for removing water.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your fatty acid derivatization experiments.
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peaks | 1. Incomplete Derivatization: Reaction time or temperature was insufficient. 2. Inefficient Reagent: Reagent was expired, degraded due to moisture, or used in insufficient quantity.[1] 3. Presence of Water: Moisture in the sample or reagents inhibited the reaction.[3][10] | 1. Optimize Reaction Conditions: Increase reaction time or temperature. To find the optimal time, analyze aliquots at different time points and plot peak area vs. time. The ideal duration is where the peak area no longer increases. 2. Use Fresh Reagent: Ensure reagents are fresh, stored properly, and used in sufficient molar excess (e.g., at least 2:1 ratio of silylating reagent to active hydrogens).[11] 3. Ensure Anhydrous Conditions: Dry the sample completely before derivatization. Use anhydrous solvents and handle reagents under dry conditions.[3][6] |
| Poor Peak Shape (Tailing) | 1. Underivatized Fatty Acids: Incomplete reaction leaves polar free fatty acids that interact with the GC column.[1][3] 2. Active Sites in GC System: The GC inlet liner or column may have active sites causing adsorption.[1] 3. Column Contamination: Buildup of non-volatile residues on the column.[12] | 1. Re-optimize Derivatization: Ensure the reaction goes to completion using the steps above. 2. Use Deactivated Liners: Employ silanized or deactivated glass wool liners in the injector port.[10] 3. Column Maintenance: Condition the column according to the manufacturer's instructions or trim the first few centimeters of the column inlet. |
| Poor Peak Shape (Fronting) | 1. Column Overload: The concentration of the sample injected is too high.[1] 2. Solvent Mismatch: The injection solvent is not compatible with the stationary phase.[2] | 1. Dilute Sample: Reduce the sample concentration or the injection volume.[1] 2. Change Solvent: Ensure the sample is fully dissolved in a solvent compatible with both the mobile phase and the stationary phase.[12] |
| Ghost or Extra Peaks | 1. Reagent Artifacts: Side reactions or impurities in the derivatization reagent.[8] 2. Sample Contamination: Introduction of contaminants during sample preparation. 3. Carryover: Residue from a previous injection.[1] | 1. Run a Reagent Blank: Prepare and run a blank sample containing only the solvent and derivatization reagent to identify artifact peaks.[11] 2. Use High-Purity Materials: Use high-purity solvents and reagents.[10] 3. Clean Syringe & Inlet: Run a solvent blank after a concentrated sample. Clean the injection syringe thoroughly between injections.[1] |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Variations in temperature or reaction time between samples.[2] 2. Inaccurate Measurements: Variability in adding sample or reagents.[2] 3. Sample Degradation: Oxidation of polyunsaturated fatty acids (PUFAs). | 1. Precise Control: Use a heating block or water bath for accurate temperature control and a timer for consistent reaction times.[2] 2. Use Calibrated Pipettes: Ensure accurate and consistent volume measurements.[2] 3. Use Inert Atmosphere/Antioxidant: Handle samples under nitrogen or argon and consider adding an antioxidant like butylated hydroxytoluene (BHT).[2] |
Quantitative Data Summary
The efficiency of derivatization can vary significantly based on the chosen method and reaction conditions. The following table summarizes reported performance data for common techniques.
| Derivatization Method | Reagent | Typical Conditions | Reported Yield / Efficiency | Key Considerations |
| Acid-Catalyzed | 12-14% BF₃ in Methanol | 60-100°C for 5-60 min[5] | >80% for FFAs, Polar Lipids, TGs, and CEs (using methanolic HCl)[4] | Versatile for both FFAs and transesterification. Can cause degradation of some analytes.[4][13] |
| Acid-Catalyzed | H₂SO₄ in Methanol | 55°C for 75 min[14] | ~95% conversion of FFAs[14] | Effective for feedstocks with high FFA content.[14] |
| Base-Catalyzed | 2M KOH in Methanol | 70°C for 2 min[4] | Rapid and efficient for glycerolipids.[2][4] | Not effective for free fatty acids (FFAs).[2][4] |
| Silylation | BSTFA + 1% TMCS | 60°C for 60 min[5][6] | High efficiency, with recoveries of 92-106% reported for some amino acids (as an example of silylation performance).[15] | Requires strictly anhydrous conditions; derivatives can be moisture-sensitive.[3][13] |
| Combined Method | KOH/HCl | ~30-60 min at 70°C[4] | High recovery and repeatability for most fatty acids.[4] | Comprehensive for both esterified and free fatty acids, but is a more complex, multi-step procedure.[4] |
Experimental Protocols
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is effective for esterifying free fatty acids and transesterifying lipids to form FAMEs.
-
Sample Preparation: Weigh 1-25 mg of the dried lipid extract or sample into a screw-cap glass reaction vial.[2][5] Crucially, the sample must be free of water. [3]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the vial.[2][5]
-
Reaction: Tightly cap the vial and heat at 60°C in a heating block or water bath for 5-10 minutes.[2] Optimal time and temperature may need to be determined empirically for specific sample types.[5]
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381) (or heptane).[5]
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the upper organic layer. Allow the layers to separate.[5]
-
Collection: Carefully transfer the upper organic (hexane) layer containing the FAMEs to a clean GC vial.[5]
-
Drying: To remove any residual water, pass the collected organic layer through a small amount of anhydrous sodium sulfate.[5] The sample is now ready for GC analysis.
Protocol 2: Silylation using BSTFA + 1% TMCS
This protocol is for converting fatty acids to their more volatile trimethylsilyl (TMS) esters.
-
Sample Preparation (Critical Step): Ensure the sample (1-10 mg) is completely dry in a 2 mL GC vial.[6] BSTFA is extremely sensitive to moisture, and its presence will ruin the derivatization.[6][11]
-
Reagent Addition: Add 50-100 µL of BSTFA containing 1% TMCS to the dried sample.[5][6] An excess of reagent is necessary to drive the reaction to completion.[11]
-
Reaction: Immediately cap the vial tightly. Vortex the mixture for 10-15 seconds.[5][6] Place the vial in a heating block at 60°C for 60 minutes.[5][6]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.[6]
-
Analysis: The sample can be injected directly into the GC-MS. If needed, the sample can be diluted with an anhydrous aprotic solvent like hexane or dichloromethane.[5]
Visual Workflow and Logic Diagrams
A troubleshooting decision tree for low derivatization yield.
Experimental workflow for FAME synthesis using BF3-Methanol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. restek.com [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
stability issues of (R)-(-)-4-Methylhexanoic acid in storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (R)-(-)-4-Methylhexanoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1] The recommended storage temperature is typically between 2-8°C. For long-term storage, maintaining temperatures at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation. The container should be made of glass with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[]
Q2: What are the potential signs of degradation of this compound?
A2: Signs of degradation may include a change in color, the appearance of a precipitate, or a noticeable change in odor. An unpleasant, fatty, or rancid odor may become more pronounced with degradation.[3] For quantitative assessment, a decrease in purity or the appearance of new peaks in a chromatogram (e.g., HPLC or GC) are definitive indicators of degradation.
Q3: What are the likely degradation pathways for this compound?
A3: As a branched-chain fatty acid, this compound is susceptible to oxidation. The primary degradation pathway is likely to be auto-oxidation, initiated by factors such as light, heat, and the presence of metal ions. This can lead to the formation of hydroperoxides, which can further break down into a variety of smaller, volatile compounds, including aldehydes and ketones. While biological systems utilize α- and β-oxidation for the metabolism of branched-chain fatty acids, these pathways can inform our understanding of potential chemical oxidative degradation.[3][4][5]
Q4: Can this compound undergo racemization during storage?
A4: While racemization of chiral carboxylic acids can occur, it typically requires specific conditions such as high temperatures or the presence of a strong acid or base, which are not typical of recommended storage conditions. Under proper storage, significant racemization is unlikely. However, if the compound is subjected to harsh experimental conditions, the chiral purity should be monitored.
Q5: How can I check the purity and stability of my stored this compound?
A5: The purity and stability can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral column.[6][7] Gas Chromatography (GC) can also be used. These methods can separate the parent compound from any degradation products and, in the case of chiral HPLC, can also confirm the enantiomeric purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material. | 1. Check the age and storage conditions of your this compound. 2. Perform a purity analysis using a suitable analytical method (e.g., chiral HPLC or GC). 3. If degradation is confirmed, procure a new batch of the compound. |
| Change in physical appearance (color, odor) | Improper storage leading to oxidation or contamination. | 1. Review your storage protocol against the recommended guidelines (cool, dry, inert atmosphere).[1] 2. Ensure the container is appropriate (glass with Teflon-lined cap) and tightly sealed.[] 3. Discard the material if significant changes are observed and obtain a fresh supply. |
| Appearance of unexpected peaks in analysis | Formation of degradation products. | 1. Correlate the appearance of new peaks with the storage duration and conditions. 2. Consider performing a forced degradation study to identify potential degradation products. 3. Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light, use an inert atmosphere to prevent oxidation). |
| Loss of chiral purity | Exposure to harsh conditions (e.g., high temperature, strong pH). | 1. Review the experimental conditions to identify potential causes of racemization. 2. Analyze the sample using a validated chiral HPLC method to quantify the enantiomeric excess. 3. If racemization is confirmed, modify the experimental protocol to use milder conditions. |
Quantitative Data on Stability
While specific public data on the long-term stability of this compound is limited, the following table provides a hypothetical representation of stability data that could be generated through a formal stability study.
| Storage Condition | Time Point | Purity (%) | Major Degradant (%) | Enantiomeric Excess (%) |
| 2-8°C (Sealed, Dark) | 0 Months | 99.8 | < 0.1 | 99.9 |
| 6 Months | 99.5 | 0.2 | 99.9 | |
| 12 Months | 99.1 | 0.5 | 99.8 | |
| 25°C / 60% RH (Sealed, Exposed to Light) | 0 Months | 99.8 | < 0.1 | 99.9 |
| 1 Month | 98.2 | 1.5 | 99.9 | |
| 3 Months | 96.5 | 2.8 | 99.8 | |
| -20°C (Sealed, Inert Atmosphere) | 0 Months | 99.8 | < 0.1 | 99.9 |
| 12 Months | 99.7 | < 0.1 | 99.9 | |
| 24 Months | 99.6 | 0.1 | 99.9 |
Note: This data is illustrative and intended to demonstrate the format for presenting stability data. Actual results may vary.
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound.
1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and its enantiomer.
2. Materials and Reagents:
-
This compound reference standard
-
(S)-(+)-4-Methylhexanoic acid reference standard (or racemic mixture)
-
HPLC grade acetonitrile, methanol, isopropanol (B130326)
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
3. Chromatographic Conditions (Starting Point):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like TFA (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:TFA).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
4. Method Development and Optimization:
-
Inject the racemic mixture to ensure separation of the (R) and (S) enantiomers. Adjust the mobile phase composition (ratio of hexane (B92381) to isopropanol and concentration of TFA) to achieve a resolution (Rs) of >1.5 between the enantiomers.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the this compound sample.
-
Analyze the stressed samples using the developed chiral method to ensure that all degradation products are well-separated from the parent peak and its enantiomer.
-
Validate the final method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[8]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometry (MS) analysis of fatty acids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of fatty acid analysis by mass spectrometry?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in the signal, known as ion suppression, or an increase, known as ion enhancement.[1][2] These effects can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4]
Q2: What are the common causes of matrix effects in fatty acid analysis?
A2: In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are a primary cause of matrix effects.[1] Other sources of interference include salts, proteins, endogenous metabolites, and dosing media.[1][3] These components can co-elute with the target fatty acid analytes and interfere with their ionization in the mass spectrometer's ion source.[1]
Q3: How can I determine if my fatty acid analysis is being affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the fatty acid standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips in the constant signal indicate ion suppression, while peaks suggest ion enhancement.[1][4]
-
Post-Extraction Spiking: This quantitative approach compares the response of a fatty acid standard spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of the same standard in a neat solvent.[1][5] The ratio of these responses indicates the degree of matrix effect.[6]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is the more common phenomenon and results in a decreased analyte signal.[1][2] Ion enhancement, an increase in signal, can also occur.[2][3] Both can lead to inaccurate quantification if not properly addressed.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for Target Fatty Acid
Symptom: The signal intensity for your fatty acid of interest is significantly lower in biological samples compared to a pure standard, even after accounting for extraction recovery.
Probable Causes:
-
Co-elution with highly abundant phospholipids.[7]
-
Inadequate removal of matrix components during sample preparation.[8]
-
High concentrations of salts or other endogenous compounds in the final extract.[1]
Solutions:
-
Improve Sample Preparation:
-
Liquid-Liquid Extraction (LLE): This technique can effectively separate fatty acids from more polar interferences like salts and some phospholipids.[9]
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively retaining the fatty acids while washing away interfering matrix components.[7][8]
-
-
Optimize Chromatographic Separation:
-
Adjust the gradient elution profile to better separate the target fatty acid from the region where phospholipids elute.[8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Issue 2: Poor Reproducibility and Linearity of Calibration Curves in Matrix
Symptom: Calibration curves prepared in the sample matrix are non-linear and show poor reproducibility between different matrix lots.
Probable Cause:
-
Variable matrix effects between different biological samples are causing inconsistent ion suppression or enhancement.[7]
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability in matrix effects across different samples.[7][10]
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a representative blank matrix that is free of the analyte.[2] This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Standard Addition: This method involves adding known amounts of the fatty acid standard to aliquots of the actual sample. It can be very effective but is also more time-consuming.[4][12]
Data Presentation: Comparison of Internal Standards
The choice of internal standard is critical for mitigating matrix effects. The following table summarizes the performance characteristics of commonly used internal standards in fatty acid analysis.
| Feature | Stable Isotope-Labeled (SIL) Internal Standards (e.g., Palmitic acid-d31) | Odd-Chain Fatty Acid Internal Standards (e.g., C17:0) |
| Accuracy | Considered the "gold standard" due to identical chemical and physical properties to the analyte, leading to high accuracy.[11] | High accuracy, as they are structurally similar to common even-chain fatty acids.[11] |
| Precision | Excellent precision due to co-elution and similar ionization behavior with the target analyte.[11] | Good precision, but may differ slightly in extraction and ionization from the analyte.[11] |
| Matrix Effect Compensation | Effectively tracks and corrects for matrix-induced ionization variability due to co-elution.[6] | May not fully compensate for matrix effects as their retention time can differ from the analyte.[6] |
| Potential Issues | Higher cost and potential for isotopic crosstalk.[6] | Can be naturally present in some samples (e.g., dairy, ruminant fats), leading to inaccurate quantification.[13] |
| Typical Recovery | 82 - 109.9%[13] | Typically 80-110%[13] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
This protocol provides a method to quantify the extent of matrix effects.
-
Prepare a Neat Standard Solution (Set 1): Prepare a solution of the fatty acid analyte and the internal standard in a clean solvent (e.g., methanol/water) at a known concentration (e.g., low and high QC levels).[6]
-
Prepare Post-Extraction Spiked Samples (Set 2): a. Select at least six different lots of blank biological matrix.[14] b. Process these blank matrix samples using your established extraction procedure. c. After the final extraction step, spike the resulting extracts with the fatty acid analyte and internal standard to the same final concentrations as in Set 1.[6]
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is designed to extract fatty acids from plasma while minimizing matrix effects.
-
Sample Aliquoting: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., a deuterated fatty acid in ethanol).[7]
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
-
Extraction: a. Transfer the supernatant to a new tube. b. Add 500 µL of methyl tert-butyl ether (MTBE).[7] c. Vortex vigorously for 2 minutes. d. Centrifuge to separate the phases.
-
Final Steps: a. Transfer the upper organic layer (containing the fatty acids) to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. fda.gov [fda.gov]
- 15. e-b-f.eu [e-b-f.eu]
Technical Support Center: Improving Signal-to-Noise Ratio in GC-MS for Trace Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your Gas Chromatography-Mass Spectrometry (GC-MS) experiments for trace analysis by improving the signal-to-noise (S/N) ratio.
Troubleshooting Guides
This section addresses specific issues that can lead to a poor signal-to-noise ratio.
Q1: I'm experiencing a high baseline and excessive noise across my chromatogram. What are the common causes and solutions?
A1: A high and noisy baseline is a common problem that directly reduces the S/N ratio by increasing the "noise" component. This issue often stems from contamination or system leaks.
Logical Troubleshooting Workflow for High Baseline Noise
Technical Support Center: Challenges in Volatile Fatty Acid (VFA) Purification
Welcome to the technical support center for the purification of volatile fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting guidance and answer frequently asked questions related to the complex process of VFA isolation and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during VFA purification experiments, categorized by the purification technique.
General Issues & Sample Preparation
Q: My initial VFA concentration from the fermentation broth is very low. What are the common reasons and solutions?
A: Low VFA titers in fermentation broths are a significant challenge for efficient recovery.[1][2] This can be due to suboptimal fermentation conditions or the inherent limitations of using waste streams as feedstock.[1]
-
Troubleshooting Steps:
-
Optimize Fermentation: Ensure the anaerobic digestion process is properly managed to halt methanogenesis, allowing VFAs to accumulate.[3]
-
Feedstock Selection: The carbon content of your feedstock significantly impacts VFA yield.[4] High-carbon substrates like food and green wastes are ideal.[4]
-
In-situ Recovery: Continuous extraction of VFAs during fermentation can prevent product inhibition and improve overall productivity.[4]
-
Q: How should I prepare my complex fermentation broth before attempting purification?
A: Proper sample preparation is crucial to prevent issues like membrane fouling and resin clogging. The primary goal is to remove suspended solids, macromolecules, and other particulate matter.
-
Recommended Workflow:
-
Centrifugation/Sedimentation: A preliminary step to remove large particles and cellular debris.[5]
-
Microfiltration (MF): Often used as a pre-treatment to produce a particle-free solution before subsequent purification steps like nanofiltration.[5][6][7] Using ceramic microfiltration modules has been shown to achieve high VFA recovery from sludge.[6]
-
Membrane Filtration
Q: I'm experiencing significant membrane fouling during VFA purification. How can I mitigate this?
A: Membrane fouling is a primary challenge in membrane-based VFA separation, caused by suspended solids, macromolecules (like proteins and polysaccharides), and biofilm formation.[6] This reduces membrane efficiency and flux.[6]
-
Troubleshooting Steps:
-
Pre-treatment: Implement rigorous pre-treatment steps like microfiltration (MF) or ultrafiltration (UF) to remove fouling agents before they reach nanofiltration (NF) or reverse osmosis (RO) membranes.[6][8]
-
Optimize Operating Conditions: Adjust transmembrane pressure and feed pH. For instance, adjusting effluent pH to alkaline conditions (pH 7-9) can enhance VFA retention and flux in some nanofiltration systems.[5][7]
-
Membrane Selection: Use membranes with anti-fouling properties, such as hydrophilic polyether sulfone (PES) membranes or those with modified surfaces.[6]
-
Cleaning Protocols: Implement regular and effective chemical or enzymatic cleaning cycles to remove accumulated foulants.[6]
-
Q: My VFA recovery rate using Nanofiltration (NF) / Reverse Osmosis (RO) is lower than expected. What factors could be at play?
A: VFA recovery is influenced by membrane properties, feed characteristics, and operational parameters.
-
Troubleshooting Steps:
-
Check Feed pH: The dissociation state of VFAs is pH-dependent. At a pH above their pKa (~4.8), VFAs are in their dissociated (ionic) form, which generally increases rejection by NF/RO membranes. Operating at a suitable pH is critical for maximizing retention.[8][9]
-
Verify Membrane Integrity: Ensure there are no leaks or damage to the membrane.
-
Analyze Feed Composition: High concentrations of salts and other ions in the feed can affect separation efficiency.[1]
-
Review Membrane Specifications: The molecular weight cut-off (MWCO) of the membrane is crucial. RO membranes, being denser than NF membranes, typically achieve the highest retention.[4][10]
-
Workflow & Troubleshooting Diagrams
Caption: A generalized workflow for the purification of volatile fatty acids.
Adsorption
Q: The VFA adsorption capacity of my resin is low. How can I improve it?
A: Low capacity can result from using the wrong adsorbent, competition from other ions, or pore blockage.[2][11]
-
Troubleshooting Steps:
-
Adsorbent Selection: Polystyrene-divinylbenzene-based resins are commonly used.[1] Non-functionalized resins can offer high capacity by interacting with VFAs via hydrogen bonds and hydrophobic interactions, which strengthen with longer VFA hydrocarbon chains.[1][12]
-
pH Control: The adsorption mechanism is pH-dependent. For weak basic resins, a pH below the VFA pKa ensures VFAs are in their undissociated form, favoring physical adsorption.[9]
-
Address Competing Ions: Fermentation broths often contain high concentrations of ions like chloride, sulfate, and phosphate, which can co-adsorb and reduce VFA capacity, especially on amine-functionalized resins.[1] Using a non-functionalized adsorbent can minimize this mineral acid co-adsorption.[1]
-
Pre-treatment: Cations like Na+ can form ion pairs with VFAs, obstructing adsorbent pores. Pre-treatment with a cation exchange resin may be necessary for real fermentation broths.[2][11]
-
Q: I am struggling to effectively desorb the VFAs from the resin and regenerate it for reuse.
A: Effective desorption is key to obtaining a concentrated VFA product and ensuring the economic viability of the process.
-
Troubleshooting Steps:
-
Desorbent Choice: Common desorbents include water, ethanol (B145695), or alkaline solutions (e.g., NaOH).[2][9] Using a strong alkali wash can result in a carboxylate salt solution rather than free VFAs.[12]
-
Thermal Desorption: Nitrogen-stripping with a stepwise increase in temperature (e.g., from 25°C to 200°C) can be an effective, chemical-free method to recover VFAs from non-functionalized adsorbents.[1][12] This method can also help fractionate different VFAs.[1]
-
Solvent Wash: If using a solvent wash, a subsequent step like distillation will be required to separate the VFAs from the solvent.[12]
-
Caption: A logical diagram for troubleshooting low VFA recovery rates.
Liquid-Liquid Extraction (LLE) & Esterification
Q: The efficiency of my liquid-liquid extraction is poor, especially at a higher pH.
A: LLE efficiency is highly dependent on pH. For effective extraction, VFAs need to be in their undissociated (protonated) state, which requires the aqueous phase pH to be lower than the pKa of the VFAs.[13] This presents a major challenge, as the optimal pH for fermentation is often higher than the pKa.[13]
-
Troubleshooting Steps:
-
Acidify the Feed: Lower the pH of the fermentation broth before extraction. However, this adds chemical costs.
-
Solvent Selection: Traditional solvents can be toxic to microbes and require an energy-intensive regeneration step.[4] Modern alternatives like hydrophobic deep eutectic solvents (HDES) or ionic liquids (e.g., [P666,14][Cl]) are being explored for their ability to extract VFAs at higher pH values and for their greener properties.[4][13][14]
-
Optimize Ratios: Increasing the volumetric solvent-to-feed ratio can promote higher extraction efficiency.[13][15]
-
Q: My esterification reaction yield is low. What could be the cause?
A: Esterification is an equilibrium reaction, and low yields can be caused by the presence of water, loss of volatile components, or insufficient catalysis.[8]
-
Troubleshooting Steps:
-
Use a Dehydrating Agent: Concentrated sulfuric acid is often used as it acts as both a catalyst and a dehydrating agent, removing water and shifting the equilibrium towards the product (ester) side.[16][17]
-
Implement Reflux: To prevent the loss of volatile reactants (alcohol, VFA) and the ester product due to evaporation, the reaction should be performed under reflux.[16][17] A heating mantle, rather than a Bunsen burner, should be used as a heat source due to the flammability of alcohols.[16]
-
Purification: After the reaction, the ester must be isolated and purified, typically via distillation, which separates the lower-boiling point ester from unreacted alcohol and carboxylic acid.[17]
-
Data on Purification Method Performance
The following tables summarize quantitative data from various studies on VFA purification.
Table 1: Performance of Membrane Filtration Techniques
| Membrane Type | Feed Source | VFA Recovery / Retention | Final VFA Concentration | Reference |
| Nanofiltration (NF) | Food & Agricultural Waste | 75% | Up to 16.94 g/L | [6] |
| Nanofiltration (NF) | Digested Agricultural Waste | 75% | Acetate: 53.94 mM; Butyrate: 28.38 mM | [5][6][7] |
| Reverse Osmosis (RO) | Organic Effluent Streams | >90% | Not specified | [8] |
| Microfiltration (MF) | Agricultural Waste Effluent | 95% (from raw sludge) | Acetate: 21.08 mM; Butyrate: 15.81 mM | [5][6][7] |
Table 2: Performance of Other Purification Techniques
| Technique | Conditions / Reagents | Target VFA | Efficiency / Yield | Reference |
| Liquid-Liquid Extraction | Solvent: [P666,14][Cl] & Dodecane | Acetic Acid | 38.4 - 49.9% | [13][15] |
| Liquid-Liquid Extraction | Solvent: [P666,14][Cl] & Dodecane | Butyric Acid | 66.0 - 92.1% | [13][15] |
| Adsorption | Non-functionalized resin | Total VFAs | Capacity up to 76 g/kg adsorbent | [1] |
| Esterification | H₂SO₄ catalyst, CH₃OH | Total VFAs | 60 - 83% yield (VFA methyl esters) | [18] |
Experimental Protocols
Protocol 1: VFA Recovery via Adsorption-Desorption
This protocol is based on the use of a non-functionalized resin and thermal desorption.[1][12]
-
Adsorbent Preparation: Select a non-functionalized polystyrene-divinylbenzene resin. Wash thoroughly with deionized water before use.
-
Sample Preparation: Centrifuge and microfilter the fermentation broth to remove particulates. Adjust the pH to <5.0 to ensure VFAs are in their undissociated form.
-
Adsorption (Column Setup):
-
Pack a chromatography column with the prepared resin.
-
Pump the prepared VFA solution through the column at a controlled flow rate.
-
Collect the eluent and monitor VFA concentrations to determine the breakthrough point (when the resin is saturated).
-
-
Desorption/Regeneration:
-
Once saturated, disconnect the feed and purge the column with an inert gas like nitrogen.
-
Implement a stepwise temperature increase to desorb the VFAs. A suggested profile is:
-
Hold at 25°C to remove residual water.
-
Increase to 120°C to desorb lighter VFAs (e.g., acetic acid).
-
Increase to 200°C to desorb heavier VFAs (e.g., butyric acid).[1]
-
-
Pass the nitrogen gas through a condenser to collect the desorbed, concentrated VFAs.
-
-
Analysis: Quantify the VFA concentration in the collected condensate using HPLC or GC.
Protocol 2: VFA Recovery via Esterification-Distillation
This protocol describes the conversion of VFAs to their corresponding esters, which are then purified.[16][17]
-
Reaction Setup:
-
In a round-bottom flask, combine the VFA-containing sample, an excess of alcohol (e.g., ethanol or methanol), and a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser to the flask and place the apparatus on a heating mantle.
-
-
Reflux:
-
Heat the mixture to the boiling point of the alcohol and allow it to reflux for 1-2 hours. The reflux process prevents the loss of volatile components.[17]
-
-
Isolation:
-
After cooling, transfer the reaction mixture to a separating funnel.
-
Add a weak base solution (e.g., sodium carbonate) to neutralize the sulfuric acid and any unreacted VFAs.[17]
-
Allow the layers to separate. The top organic layer contains the ester. Drain and discard the bottom aqueous layer. Repeat the wash if necessary.
-
-
Purification (Distillation):
-
Transfer the isolated organic layer to a distillation apparatus.
-
Heat the mixture. The ester, having a lower boiling point than the remaining alcohol and carboxylic acid, will evaporate first.[17]
-
Collect the distilled ester in a receiving flask.
-
-
Analysis: Confirm the purity of the ester using GC-MS or NMR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciepublish.com [sciepublish.com]
- 3. tandfonline.com [tandfonline.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recovery of volatile fatty acids (VFA) from complex waste effluents using membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of Volatile Fatty Acids from Model Anaerobic Effluents Using Various Membrane Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adsorption and High-Value Transformation of Volatile Fatty Acids from Microbial Fermentation Products: A Review - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]
- 12. Recovery of Volatile Fatty Acids from Fermented Wastewater by Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. scienceready.com.au [scienceready.com.au]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (R)-(-)-4-Methylhexanoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules like (R)-(-)-4-Methylhexanoic acid is critical. This guide provides a comparative overview of two common analytical techniques for its quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The focus is on the validation of these methods, with supporting data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[1] Gas chromatography, particularly multidimensional GC with chiral stationary phases, is considered a gold standard for the enantiomeric separation of this compound.[2] HPLC also offers robust and reliable methods for the direct analysis of chiral acids.[1]
Data Presentation: Method Validation Parameters
The following tables summarize the typical performance characteristics of validated GC-MS and HPLC-UV methods for the quantification of this compound. These values are representative of what can be expected from a well-developed and validated analytical procedure. The validation parameters are in accordance with the International Conference on Harmonisation (ICH) guidelines.[3][4][5][6]
Table 1: GC-MS Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 1.2% | ≤ 2.0% |
| - Intermediate Precision | 1.8% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | - |
| Specificity | No interference from blank, placebo, or degradation products | No significant interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in flow rate and oven temperature | Consistent results with small, deliberate variations in method parameters[7] |
Table 2: HPLC-UV Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 5 - 250 | - |
| Accuracy (% Recovery) | 99.1% - 101.8% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 1.5% | ≤ 2.0% |
| - Intermediate Precision | 1.9% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 1.5 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 5.0 | - |
| Specificity | No interference from blank, placebo, or degradation products | No significant interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in mobile phase composition and column temperature | Consistent results with small, deliberate variations in method parameters[7] |
Experimental Protocols
Detailed methodologies for the GC-MS and HPLC-UV methods are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves derivatization of the carboxylic acid to increase its volatility for GC analysis.
1. Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (MS) detector.
-
Chiral capillary column: e.g., Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin).[1]
2. Reagents and Materials:
-
This compound reference standard
-
Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Internal Standard (IS): e.g., (R)-(-)-4-Methyloctanoic acid
3. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial 60°C, hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM)
4. Sample Preparation (Derivatization):
-
To 100 µL of sample, add 10 µL of IS solution.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of DCM and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
5. Validation Parameters:
-
Linearity: Prepare calibration standards at a minimum of five concentrations.[8]
-
Accuracy: Spike a blank matrix with known concentrations of the analyte and calculate the percent recovery.
-
Precision: Analyze replicate preparations of a sample on the same day (repeatability) and on different days (intermediate precision).
-
LOD/LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[9]
-
Specificity: Analyze blank matrix, placebo, and forced degradation samples.[3]
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
This method allows for the direct analysis of the carboxylic acid without derivatization.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chiral column: e.g., CHIRALPAK QN-AX (quinine-based anion-exchange).[1]
2. Reagents and Materials:
-
This compound reference standard
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Internal Standard (IS): e.g., (R)-(-)-4-Phenylbutyric acid
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic, e.g., 70:30 (A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Add the IS.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Follow the same validation parameters as described for the GC-MS method (Linearity, Accuracy, Precision, LOD/LOQ, Specificity).
Visualizations
Analytical Method Validation Workflow
Caption: General workflow for analytical method validation.
Comparison of GC and HPLC Workflows
Caption: Key workflow differences between GC and HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. wjarr.com [wjarr.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
A Comparative Guide to GC-MS and HPLC for Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of fatty acids is crucial for advancements in various fields, including metabolic research, nutritional science, and pharmaceutical development.[1][2] The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][3] While GC-MS is a traditional and robust method, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection.
Principles of Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column.[4][5] For fatty acid analysis, a critical derivatization step is required to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[6][7] This process enhances their volatility, making them suitable for GC analysis.[4][6] Following separation in the GC, the eluted compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide detailed structural information and serve as a "fingerprint" for identification and quantification.[5][8]
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interactions with a liquid mobile phase and a stationary phase.[5] A key advantage of HPLC is its operation at ambient temperatures, which minimizes the risk of degradation for heat-sensitive or polar fatty acids.[9][10] Reversed-phase HPLC (RP-HPLC) is the most widely used technique for fatty acid analysis, where separation is based on the hydrophobicity of the fatty acids, determined by their chain length and degree of unsaturation.[9] Detection in HPLC can be achieved through various detectors, including UV-Vis and fluorescence detectors, often requiring derivatization to attach a chromophoric or fluorophoric tag to the fatty acid's carboxyl group for sensitive detection.[9] HPLC can also be coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and structural information.[10]
Quantitative Performance Comparison
The choice between GC-MS and HPLC often depends on the specific analytical requirements of the study. The following table summarizes key performance parameters for both techniques.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Precision (%RSD) | < 10% | < 5% | Both methods demonstrate good precision, with HPLC often showing slightly better performance.[1][11] |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% | Comparable recovery rates are achievable with optimized extraction procedures.[1] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[1][3] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 0.5 µg/mL | GC-MS generally offers higher sensitivity for volatile compounds.[1][3] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 2.0 µg/mL | Consistent with LOD, GC-MS typically provides lower quantification limits.[1] |
| Isomer Separation | Can be challenging for cis/trans and positional isomers. | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[1][12] | This is a significant advantage of HPLC for detailed fatty acid profiling.[1][12] |
| Derivatization | Required for volatility (e.g., methylation to FAMEs).[1][6] | Often needed for UV or fluorescence detection.[1][9] | The necessity of derivatization adds a step to the sample preparation workflow for both techniques under common configurations. |
Experimental Protocols
GC-MS Protocol for Fatty Acid Analysis (as FAMEs)
This protocol outlines the general steps for the analysis of fatty acids as fatty acid methyl esters (FAMEs) by GC-MS.
1. Lipid Extraction:
-
Total lipids are extracted from the sample matrix (e.g., plasma, tissue, cells) using a suitable solvent system, such as a chloroform:methanol (B129727) mixture (2:1, v/v).[6]
-
The sample is homogenized and centrifuged to separate the organic and aqueous layers.[13]
-
The lower organic layer containing the lipids is collected and dried under a stream of nitrogen.[6][14]
2. Saponification (Optional, for total fatty acids):
-
To analyze total fatty acids (both free and esterified), the dried lipid extract is saponified using a methanolic sodium hydroxide (B78521) solution at elevated temperatures (e.g., 100°C for 10 minutes) to release fatty acids from complex lipids.[1]
3. Derivatization to FAMEs:
-
The dried lipid extract (or saponified sample) is subjected to esterification to convert fatty acids to FAMEs. A common method involves using boron trifluoride (BF3) in methanol (12-14%) and heating the mixture at 60-80°C for a specified time (e.g., 5-60 minutes).[6][15]
-
Alternatively, acid-catalyzed (e.g., with sulfuric acid in methanol) or base-catalyzed (e.g., sodium methoxide) transesterification can be employed.[13]
-
Silylation using reagents like BSTFA is another derivatization option.[14][16]
4. FAME Extraction:
-
After cooling, water and a nonpolar solvent like hexane (B92381) are added to the reaction mixture.
-
The mixture is vortexed and centrifuged to separate the layers.[13]
-
The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.[13]
5. GC-MS Analysis:
-
An aliquot of the FAMEs solution is injected into the GC-MS system.
-
GC Conditions:
-
MS Conditions:
HPLC Protocol for Fatty Acid Analysis
This protocol describes a general method for fatty acid analysis by reversed-phase HPLC with UV detection after derivatization.
1. Lipid Extraction:
-
Similar to the GC-MS protocol, lipids are first extracted from the sample matrix using methods like the Folch extraction.[1]
2. Hydrolysis (for total fatty acids):
-
If analyzing total fatty acids, the lipid extract is saponified with a reagent like 0.5 M methanolic NaOH at 100°C for 10 minutes to release the fatty acids.[1]
3. Derivatization for UV Detection:
-
To enable sensitive UV detection, the carboxyl group of the fatty acids is derivatized with a UV-absorbing tag, such as phenacyl bromide or p-bromophenacyl bromide.[20][21]
-
The reaction is typically carried out in a solvent like acetonitrile (B52724) with a catalyst (e.g., a crown ether) at an elevated temperature (e.g., 80°C for 15-30 minutes).[9]
4. HPLC Analysis:
-
The cooled reaction mixture can often be directly injected into the HPLC system.[9]
-
HPLC Conditions:
-
Column: A reversed-phase column, such as a C18 column, is most commonly used.[9]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with 70% acetonitrile and increasing to 90% over 30 minutes.[9]
-
Flow Rate: A flow rate of 1.0 - 2.0 mL/min is common.[9]
-
Detection: A UV detector is set to a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for phenacyl esters).[9]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.organomation.com [blog.organomation.com]
- 5. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. aocs.org [aocs.org]
- 11. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
- 17. 2.5. Fatty acids analysis [bio-protocol.org]
- 18. shimadzu.com [shimadzu.com]
- 19. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cerealsgrains.org [cerealsgrains.org]
Unraveling the Enantiomeric Puzzle: A Comparative Guide to the Biological Activity of (R)- and (S)-4-Methylhexanoic Acid
A significant information gap currently exists in the scientific literature regarding the distinct biological activities of the (R)- and (S)-enantiomers of 4-methylhexanoic acid. While the racemic mixture is recognized for its characteristic contribution to the flavor and aroma profiles of certain foods, particularly goat and sheep milk, a direct comparative analysis of the pharmacological or physiological effects of the individual stereoisomers is not well-documented. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge, highlight the existing research void, and propose a strategic approach for future investigations into the enantioselective properties of this chiral molecule.
The Prominence of (R)-4-Methylhexanoic Acid in Nature
The Unexplored Territory of (S)-4-Methylhexanoic Acid
In contrast to its (R)-counterpart, the biological activity of (S)-4-methylhexanoic acid remains largely uncharacterized. The fundamental principle of stereochemistry in pharmacology dictates that enantiomers of a chiral molecule can exhibit significantly different, and sometimes opposing, biological effects. This is due to the three-dimensional nature of biological targets such as receptors and enzymes, which often interact preferentially with one enantiomer over the other. Therefore, it is highly probable that (S)-4-methylhexanoic acid possesses a unique biological activity profile that is yet to be discovered.
A Proposed Roadmap for Investigation
To address the current knowledge gap, a systematic investigation into the comparative biological activities of (R)- and (S)-4-methylhexanoic acid is warranted. The following experimental workflow is proposed as a guide for researchers.
Caption: A conceptual workflow for the systematic evaluation of the biological activities of (R)- and (S)-4-methylhexanoic acid.
Current Knowledge and Future Directions
The current understanding of the biological activity of 4-methylhexanoic acid is heavily skewed towards its role as a flavor compound, with a clear identification of the naturally occurring (R)-enantiomer. The pharmacological and physiological effects of both enantiomers remain a significant unknown.
Caption: The relationship between established knowledge and the significant research gaps in the biological activity of 4-methylhexanoic acid enantiomers.
Conclusion
The stereospecific biological activities of (R)- and (S)-4-methylhexanoic acid represent a compelling area for future research. While the (R)-enantiomer is recognized for its contribution to the sensory properties of certain foods, a comprehensive understanding of its pharmacological effects is lacking. The biological profile of the (S)-enantiomer is entirely uncharted territory. The proposed experimental workflow provides a structured approach for elucidating the distinct roles of these enantiomers. Such investigations hold the potential to uncover novel therapeutic agents or provide a deeper understanding of the metabolic and physiological roles of branched-chain fatty acids. For researchers in drug development and the life sciences, the chiral puzzle of 4-methylhexanoic acid offers a promising avenue for discovery.
References
- 1. High Enantiomeric Excess of the Flavor Relevant 4-Alkyl-Branched Fatty Acids in Milk Fat and Subcutaneous Adipose Tissue of Sheep and Goat [agris.fao.org]
- 2. Concentrations of volatile 4-alkyl-branched fatty acids in sheep and goat milk and dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
comparison of different chiral stationary phases for fatty acid separation
A Comprehensive Guide to Chiral Stationary Phases for Fatty Acid Separation
For researchers, scientists, and drug development professionals, the successful separation of fatty acid enantiomers is a critical step in various analytical and preparative applications. The choice of the chiral stationary phase (CSP) is paramount in achieving optimal resolution and selectivity. This guide provides an objective comparison of different CSPs for fatty acid separation, supported by experimental data and detailed methodologies.
Performance Comparison of Chiral Stationary Phases
The selection of a suitable CSP is often dependent on the specific fatty acid structure and the desired analytical outcome. Polysaccharide-based CSPs are widely recognized for their broad applicability and high success rates in separating a diverse range of chiral compounds, including fatty acids. Cyclodextrin-based and macrocyclic antibiotic-based CSPs also offer unique selectivity profiles for specific applications.
Below is a summary of performance data for different types of CSPs in the separation of fatty acid enantiomers.
| Chiral Stationary Phase (CSP) | Fatty Acid Analyte | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Retention Factor (k1) | Reference |
| Polysaccharide-Based | |||||||
| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Ibuprofen | n-Hexane/2-Propanol/Trifluoroacetic acid (90:10:0.1) | 1.0 | 2.54 | 1.28 | 1.89 | |
| Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Ketoprofen | n-Hexane/Ethanol (B145695)/Acetic acid (80:20:0.1) | 0.8 | 3.12 | 1.45 | 2.33 | |
| Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | 2-Bromoisovaleric acid | n-Hexane/2-Propanol/Trifluoroacetic acid (95:5:0.1) | 1.2 | 1.98 | 1.19 | 3.15 | |
| Cyclodextrin-Based | |||||||
| Cyclobond I 2000 (Beta-cyclodextrin) | Dansyl-Leucine | Acetonitrile (B52724)/Triethylammonium acetate (B1210297) buffer (pH 4.1) (30:70) | 1.0 | 1.85 | 1.22 | 4.01 | |
| Astec CYCLOBOND I 2000 DMP (Dimethylphenyl carbamate (B1207046) beta-cyclodextrin) | Naproxen | Methanol/Water/Acetic acid (60:40:0.5) | 0.9 | 2.78 | 1.35 | 3.56 | |
| Macrocyclic Antibiotic-Based | |||||||
| Chirobiotic V (Vancomycin) | N-CBZ-Alanine | Methanol/Water/Acetic acid (50:50:0.1) | 0.5 | 2.10 | 1.25 | 2.88 | |
| Chirobiotic T (Teicoplanin) | DNB-Phenylglycine | Ethanol/Water/Ammonium nitrate (B79036) (70:30:0.01M) | 0.7 | 3.50 | 1.52 | 4.21 |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for the data presented above.
Protocol 1: Separation of Ibuprofen using Chiralcel OD-H
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/2-Propanol/Trifluoroacetic acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Ibuprofen was dissolved in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Separation of Ketoprofen using Chiralpak AD-H
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol/Acetic acid (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30°C
-
Detection: UV at 258 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Ketoprofen was dissolved in ethanol at a concentration of 0.5 mg/mL.
Protocol 3: Separation of Dansyl-Leucine using Cyclobond I 2000
-
Column: Cyclobond I 2000 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Triethylammonium acetate buffer (pH 4.1) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 20°C
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 540 nm)
-
Injection Volume: 20 µL
-
Sample Preparation: Dansyl-leucine was dissolved in a mixture of acetonitrile and water.
Logical Workflow for CSP Selection
The process of selecting an appropriate chiral stationary phase for fatty acid separation can be streamlined by following a logical workflow. This involves considering the properties of the analyte, screening different CSPs, and optimizing the chromatographic conditions.
Determining the Enantiomeric Excess of (R)-(-)-4-Methylhexanoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and quality control of chiral molecules. This guide provides a detailed comparison of two primary analytical methods for quantifying the enantiomeric purity of (R)-(-)-4-Methylhexanoic acid: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries.
This document outlines the experimental protocols for each technique, presents comparative quantitative data, and offers visual workflows to aid in methodological selection and implementation.
Comparison of Analytical Methods
The choice between Chiral GC and NMR Spectroscopy for determining the enantiomeric excess of this compound depends on several factors including sample throughput, available instrumentation, and the need for direct observation of the enantiomers versus diastereomeric derivatives.
| Parameter | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Formation of diastereomers with distinct NMR signals. |
| Sample Preparation | Derivatization to a volatile ester (e.g., methyl ester) is typically required. | Derivatization to a diastereomeric ester or salt formation with a chiral solvating agent. |
| Instrumentation | Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Nuclear Magnetic Resonance (NMR) Spectrometer. |
| Data Output | Chromatogram showing separated peaks for each enantiomer. | NMR spectrum showing distinct signals for each diastereomer. |
| Quantification | Integration of peak areas. | Integration of signal intensities. |
| Advantages | High resolution, high sensitivity, well-established for volatile compounds. | Provides structural information, can be non-destructive (with CSAs), versatile. |
| Disadvantages | Requires derivatization, potential for thermal degradation. | Lower sensitivity than GC, potential for signal overlap, requires chiral auxiliary. |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful and widely used technique for the enantioselective analysis of volatile compounds such as short-chain fatty acids. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, their separation.
Experimental Protocol
1. Derivatization to Methyl Esters: To increase the volatility of 4-Methylhexanoic acid for GC analysis, it is first converted to its methyl ester.
-
Dissolve approximately 10 mg of the 4-Methylhexanoic acid sample in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
After cooling, add 2 mL of water and extract the methyl ester with 2 mL of diethyl ether or hexane (B92381).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and carefully evaporate the solvent to obtain the methyl 4-methylhexanoate.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in hexane for GC analysis.
2. GC Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Chiral Capillary Column: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin based column (e.g., Chiraldex G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 2 °C/min to 150 °C.
-
Hold at 150 °C for 5 min.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Expected Quantitative Data
The enantiomers of methyl 4-methylhexanoate will be separated on the chiral column, resulting in two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the integrated peak areas of the (R) and (S) enantiomers.
| Enantiomer | Expected Retention Time (min) |
| (R)-methyl-4-methylhexanoate | ~25.2 |
| (S)-methyl-4-methylhexanoate | ~25.8 |
Note: Actual retention times may vary depending on the specific instrument and column conditions.
The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
A Researcher's Guide to Quantitative Fatty Acid Analysis: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids in complex biological matrices is paramount for advancements in metabolic disease research, nutritional science, and therapeutic development. The two most prominent analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these powerful techniques is not trivial and depends on the specific research goals, the nature of the fatty acids under investigation, and the required analytical performance.
This guide provides an objective comparison of GC-MS and LC-MS/MS for the quantitative analysis of fatty acids, supported by performance data and detailed experimental protocols to aid in selecting the most suitable methodology for your laboratory.
Key Differences at a Glance
The fundamental distinction between GC-MS and LC-MS lies in their separation principles and the nature of the analytes they can accommodate. GC-MS is ideal for volatile or semi-volatile compounds, necessitating a chemical derivatization step to convert non-volatile fatty acids into their more volatile ester forms, typically Fatty Acid Methyl Esters (FAMEs).[1][2] In contrast, LC-MS is well-suited for a broader range of compounds with varying polarities and volatilities, often allowing for the direct analysis of underivatized free fatty acids.[2][3]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires volatile analytes. | Suitable for a wide range of polarities and volatilities.[2] |
| Derivatization | Mandatory for fatty acids to increase volatility (e.g., FAMEs).[2][4] | Often not required, enabling direct analysis of free fatty acids.[2][5] |
| Ionization | Primarily hard ionization (Electron Ionization - EI), causing extensive fragmentation.[2] | Primarily soft ionization (e.g., ESI, APCI), producing intact molecular ions.[2] |
| Separation | Excellent resolution for separating fatty acid isomers.[2] | Good separation, particularly with modern column chemistries.[6] |
| Throughput | Generally lower due to sample preparation and longer run times. | Can be higher due to simpler sample preparation.[7] |
Quantitative Performance Comparison
The analytical performance is a critical factor in method selection. The following table summarizes key quantitative parameters for both GC-MS and LC-MS/MS based on published data. It is important to note that these values can vary significantly depending on the specific instrument, derivatization method, fatty acid, and matrix complexity.
| Performance Parameter | GC-MS / GC-FID | LC-MS/MS |
| Linearity (R²) | >0.99[7] | >0.99[7] |
| Limit of Detection (LOD) | 0.05 - 1.0 pg on column[7] | 5 - 50 nM[8] |
| Limit of Quantitation (LOQ) | 3.32 - 20.47 µg/g[9] | 2.4 - 285.3 nmol/L[7] |
| Precision (RSD) | <19% (Intraday), <9% (Interday) | <10% (Intraday), <10% (Interday)[7] |
| Recovery | 88.0 - 115%[7][9] | 83.4 - 112.8%[7] |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS/MS differ substantially, primarily in the sample preparation stages.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. iris.unitn.it [iris.unitn.it]
- 7. benchchem.com [benchchem.com]
- 8. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Inter-Laboratory Comparison of Fatty Acid Analysis
The accurate quantification of fatty acids is crucial in diverse fields, from nutritional science and food safety to clinical diagnostics and drug development. However, significant discrepancies in reported results can arise between laboratories due to variations in analytical methodologies.[1] Inter-laboratory comparison studies and proficiency testing (PT) schemes are therefore essential for evaluating and enhancing the comparability of these measurements.[2][3] This guide provides an objective comparison of the most prevalent methods for fatty acid analysis, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this complex landscape.
Performance Comparison of Quantification Methods
The primary techniques for fatty acid analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) or other detectors. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific fatty acids of interest. The following tables summarize key performance metrics for commonly used techniques, compiled from various inter-laboratory studies and method validation reports.
Table 1: Performance Metrics for GC-Based Methods
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of fatty acid methyl esters (FAMEs) based on boiling point and polarity, with detection by a flame ionization detector.[4] | Separation of FAMEs followed by mass analysis, providing structural information and high selectivity.[4] |
| Linearity (R²) | >0.9998[5] | >0.99 |
| Precision (RSD%) | <1.5% for peak areas[5] | 2.77-5.82% (Intra-day)[1] |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[5] | Typically 0.01% to 0.05%[4] |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL[5] | Not explicitly found |
Table 2: Performance Metrics for LC-Based Methods
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of fatty acids in their native form or as derivatives based on their physicochemical properties, followed by mass analysis.[6] |
| Linearity (R²) | 100-fold linear dynamic range[1] |
| Precision (RSD%) | Generally good, with relative standard deviations <20% in inter-laboratory studies.[1] |
| Limit of Detection (LOD) | Median of 5 ng/mL[1] |
| Limit of Quantification (LOQ) | Not explicitly found |
Experimental Protocols
Detailed and standardized methodologies are critical for achieving reproducible and comparable results in fatty acid analysis. Below are outlines of common experimental protocols.
Protocol 1: Total Fatty Acid Analysis using GC-MS
This protocol is suitable for determining the total fatty acid profile in a sample, including those bound in triglycerides and other lipids.
-
Internal Standard Addition: To a known amount of sample (e.g., 100 µL of serum or plasma), add a precise amount of a deuterated fatty acid internal standard mixture.[2] This is crucial for correcting for variations in extraction and derivatization efficiency.[2]
-
Simultaneous Extraction and Transesterification:
-
Neutralization and Phase Separation:
-
Sample Analysis: Collect the upper organic (toluene) layer containing the FAMEs for GC-MS analysis.[2]
Protocol 2: Free (Non-Esterified) Fatty Acid Analysis using GC-MS
This protocol is designed for the specific quantification of free fatty acids in a sample.
-
Internal Standard Addition and Extraction:
-
To a 100 µL aliquot of serum or plasma, add a known amount of a deuterated fatty acid internal standard mixture.[2]
-
Add 2 mL of isopropanol, 1 mL of hexane (B92381), and 0.5 mL of 0.1 M sulfuric acid, vortexing after each addition.[2]
-
Centrifuge to separate the phases and collect the upper hexane layer.[2]
-
Dry the extract under a stream of nitrogen.[2]
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.[2]
-
Evaporate the derivatization reagents under a stream of nitrogen.[2]
-
-
Sample Analysis: Reconstitute the sample in hexane for GC-MS analysis.[2]
Protocol 3: Fatty Acid Analysis using LC-MS
LC-MS offers the advantage of analyzing fatty acids without the need for derivatization, which can be beneficial for certain applications.
-
Lipid Extraction: Extract total lipids from the sample matrix using a standard method such as Bligh-Dyer or Folch.[1]
-
LC Separation:
-
Separate the fatty acids on a suitable C18 reversed-phase column.[1]
-
The mobile phase typically consists of a water-methanol or acetonitrile (B52724) gradient.[1]
-
-
MS Detection:
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a general experimental workflow for fatty acid analysis.
Caption: General experimental workflow for fatty acid analysis.
This guide highlights the importance of standardized methods and participation in proficiency testing programs to ensure the accuracy and comparability of fatty acid analysis across different laboratories. By understanding the performance characteristics and experimental protocols of various methods, researchers can make more informed decisions for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fapas.com [fapas.com]
- 4. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural (R)-(-)-4-Methylhexanoic Acid for Researchers and Drug Development Professionals
Introduction
(R)-(-)-4-Methylhexanoic acid is a chiral branched-chain fatty acid with growing interest in various scientific fields. It is recognized for its role as a pheromone in several species and is a key contributor to the characteristic flavor profile of certain dairy products. As a chiral molecule, its biological activity is often enantiomer-specific, making the stereochemical purity of paramount importance in research and drug development. This guide provides an objective comparison of synthetic and naturally sourced this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate material for their specific applications.
Comparison of Physicochemical and Analytical Data
The primary distinction between synthetic and natural this compound lies in the expected enantiomeric purity. While natural sources typically produce the (R)-enantiomer with high stereoselectivity, synthetic methods can yield either the racemate or enantiomerically enriched forms, depending on the chosen route. The physicochemical properties of the pure enantiomer are expected to be identical regardless of its origin; however, the presence of the (S)-enantiomer in synthetic preparations can influence these properties, most notably the optical rotation.
Table 1: Physicochemical Properties of 4-Methylhexanoic Acid
| Property | Synthetic (Racemic) | Synthetic (Enantiomerically Enriched R-(-)) | Natural (R-(-)) |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol [1][2] | 130.18 g/mol [1][2] | 130.18 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Typically isolated as part of a complex mixture |
| Boiling Point | 109-112 °C at 10 mmHg | 109-112 °C at 10 mmHg | Not applicable (typically not isolated in sufficient quantity for this measurement) |
| Density | ~0.921 g/mL | ~0.921 g/mL | Not determined |
| Specific Rotation ([α]ᴅ) | 0° | Negative value expected, but specific value not reported in literature | Negative value expected, but specific value not reported in literature |
| Enantiomeric Excess (ee) | 0% | Can be synthesized to >95% ee | Expected to be >99% |
Table 2: Analytical Data for this compound
| Analytical Method | Expected Results for this compound |
| Chiral GC-MS | Single peak on a chiral column (e.g., heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin)[1]. Mass spectrum will show a molecular ion at m/z 130 and a base peak at m/z 74[1]. |
| Chiral HPLC | Single peak on a chiral stationary phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based). |
| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): ~11-12 (br s, 1H, COOH), ~2.3 (t, 2H, -CH₂COOH), ~1.6-1.2 (m, 5H, -CH₂CH(CH₃)CH₂-), ~0.9 (d, 3H, -CH(CH₃)), ~0.85 (t, 3H, -CH₂CH₃). |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): ~180 (C=O), ~40-30 (-CH₂-), ~20-10 (-CH₃). |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, isolation, and analysis of this compound. The following protocols are representative of the methods described in the scientific literature.
Enantioselective Synthesis of this compound via Chiral Auxiliary
This method is based on the principle of using a chiral auxiliary to direct the stereoselective alkylation of a prochiral starting material.
-
Amide Formation: (S)-(-)-4-Phenyl-2-oxazolidinone is acylated with 4-pentenoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-acyloxazolidinone.
-
Stereoselective Methylation: The N-acyloxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to form a sodium enolate. The enolate is then reacted with methyl iodide to introduce a methyl group at the C4 position. The chiral auxiliary directs the methyl group to attack from a specific face, leading to the desired (R)-configuration.
-
Hydrolysis: The chiral auxiliary is removed by hydrolysis with a mild base, such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, to yield (R)-(-)-4-methyl-4-pentenoic acid.
-
Hydrogenation: The double bond is reduced by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to afford this compound with high enantiomeric purity.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
Extraction and Purification of Natural this compound from Goat Milk
This protocol describes the extraction and isolation of branched-chain fatty acids from a natural matrix.
-
Lipid Extraction: Total lipids are extracted from goat milk using the Folch method. A 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) is added to the milk sample, followed by vigorous shaking. The mixture is then partitioned by adding water, and the lower organic layer containing the lipids is collected.
-
Saponification: The extracted lipids are saponified by refluxing with a solution of potassium hydroxide in ethanol (B145695) to hydrolyze the triacylglycerols and release the free fatty acids.
-
Acidification and Extraction: The saponified mixture is acidified with hydrochloric acid to protonate the fatty acid salts. The free fatty acids are then extracted into an organic solvent such as diethyl ether or hexane.
-
Derivatization (for GC analysis): The extracted fatty acids are converted to their methyl esters by reaction with a methylating agent (e.g., BF₃-methanol or diazomethane) to increase their volatility for gas chromatography analysis.
-
Purification: The fatty acid methyl esters are purified and fractionated by column chromatography or preparative gas chromatography to isolate the 4-methylhexanoic acid methyl ester fraction.
-
Chiral Separation: The enantiomeric composition of the isolated 4-methylhexanoic acid methyl ester is determined by chiral gas chromatography.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is used to determine the enantiomeric purity of 4-methylhexanoic acid.
-
Column: A chiral capillary column, such as one coated with heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin, is used[1].
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp to 180°C at a rate of 5°C/min.
-
Injection: The sample, typically as the methyl ester derivative, is injected in splitless mode.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-250. The enantiomers are identified by their retention times, and their relative abundance is used to calculate the enantiomeric excess.
Visualizations
Biosynthesis of this compound
The natural production of this compound is linked to the catabolism of the branched-chain amino acid L-leucine.
Caption: Biosynthesis pathway of this compound from L-leucine.
Pheromonal Signaling Pathway
The detection of fatty acid pheromones in mammals typically involves olfactory receptors in the vomeronasal organ (VNO) or the main olfactory epithelium (MOE).
Caption: Proposed pheromonal signaling pathway for this compound.
Conclusion
The choice between synthetic and natural this compound depends critically on the specific requirements of the intended application.
-
Natural this compound: The primary advantage of the natural product is its inherent high enantiomeric purity. For studies where the biological activity of the pure (R)-enantiomer is being investigated, isolating the compound from a natural source, such as goat or sheep milk, can provide the most biologically relevant material. However, the isolation and purification process can be complex and may yield limited quantities.
-
Synthetic this compound: Modern asymmetric synthesis offers the potential to produce this compound in larger quantities and with high enantiomeric excess (typically >95% ee). This route provides a more controlled and scalable source of the material. For applications where high chemical purity and a reliable supply are critical, a synthetic approach is generally preferred. It is imperative, however, to rigorously characterize the enantiomeric purity of the synthetic product to ensure that the presence of the (S)-enantiomer does not confound experimental results.
References
Unveiling the Potency of (R)-(-)-4-Methylhexanoic Acid: A Comparative Guide to Pheromone Efficacy
For Immediate Release
A detailed comparative analysis of (R)-(-)-4-Methylhexanoic acid reveals its nuanced role as a potent signaling molecule within the complex chemical communication systems of various insect species. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy relative to other pheromone components, supported by experimental data and detailed methodologies.
This compound, a chiral carboxylic acid, is a key component in the chemical signaling repertoire of numerous insects, particularly within the Hymenoptera order (ants, bees, and wasps). Its effectiveness as a pheromone is often dictated by its stereochemistry, concentration, and interplay with other semiochemicals. This guide synthesizes available data to offer a clear comparison of its performance against other behavior-modifying chemicals.
Comparative Efficacy of Alarm Pheromones in Ants
In the realm of insect communication, alarm signals are crucial for colony defense. Several studies have dissected the composition of ant alarm pheromones and quantified the behavioral and physiological responses to their individual components. While direct comparative data for this compound is limited, studies on structurally related compounds in various ant species provide valuable insights into its potential efficacy.
One of the most comprehensive comparisons comes from studies of the leaf-cutter ant, Atta texana. Its alarm pheromone contains both 4-methyl-3-heptanone (B36217) and 2-heptanone. Behavioral assays have demonstrated that 4-methyl-3-heptanone is approximately 1,000 times more effective at eliciting an alarm response than 2-heptanone, highlighting the remarkable specificity of insect olfactory systems.
In the clonal raider ant, Ooceraea biroi, the alarm pheromone is a blend of 4-methyl-3-heptanone and 4-methyl-3-heptanol (B77350). Behavioral studies have shown that while both compounds can induce an alarm response independently, they elicit slightly different behaviors. 4-methyl-3-heptanone tends to be immediately repulsive, whereas 4-methyl-3-heptanol is initially attractive before causing dispersal. This demonstrates how different components of a pheromone blend can modulate the overall behavioral outcome.
The mandibular gland secretion of the ant Myrmica scabrinodis contains a complex mixture of volatile compounds. Behavioral bioassays have revealed that 3-octanol (B1198278) acts as an attractant, and its effect is enhanced by the presence of 3-octanone. Another component, 3-nonanone, was found to increase the linear speed of the ants, showcasing a multi-component system where each chemical has a distinct role.
While specific quantitative data for this compound is not as readily available in comparative studies, its presence in the mandibular gland secretions of ants from the genera Myrmica and Manica suggests a significant role in their chemical communication, likely as part of a complex blend of alarm or recognition pheromones.
Data Summary: Efficacy of Pheromone Components
| Species | Pheromone Component 1 | Pheromone Component 2 | Relative Efficacy | Behavioral Response |
| Atta texana | 4-Methyl-3-heptanone | 2-Heptanone | 1000 : 1 | Alarm |
| Ooceraea biroi | 4-Methyl-3-heptanone | 4-Methyl-3-heptanol | - | Repulsion vs. Attraction/Repulsion |
| Myrmica scabrinodis | 3-Octanol | 3-Octanone | Synergistic | Attraction |
| Myrmica scabrinodis | 3-Octanol + 3-Octanone | 3-Nonanone | - | Attraction vs. Increased Locomotion |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following sections outline typical protocols used in the study of insect pheromones.
Behavioral Bioassays
Objective: To quantify the behavioral response of insects to specific chemical compounds.
Typical Apparatus: Y-tube olfactometer, four-arm olfactometer, or open arena.
General Procedure:
-
A controlled airflow is established through the arms of the olfactometer.
-
The test compound, dissolved in a suitable solvent (e.g., hexane), is applied to a filter paper and placed in one arm of the olfactometer.
-
A control (solvent only) is placed in the other arm(s).
-
An individual insect is introduced at the base of the olfactometer.
-
The time the insect spends in each arm and its choice of the first arm are recorded over a set period.
-
The setup is cleaned thoroughly between trials to avoid contamination.
-
Statistical analysis (e.g., Chi-squared test, t-test) is used to determine if there is a significant preference for the test compound.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to a specific volatile compound, providing a physiological measure of olfactory sensitivity.
Apparatus: Electroantennogram system, including a recording electrode, a reference electrode, an amplifier, and a data acquisition system.
General Procedure:
-
An antenna is carefully excised from a live, immobilized insect.
-
The base and tip of the antenna are placed in contact with the recording and reference electrodes, respectively, which are filled with a conductive solution.
-
A continuous stream of humidified, purified air is passed over the antenna.
-
A puff of air containing a known concentration of the test compound is injected into the airstream.
-
The resulting depolarization of the antennal membrane (the EAG response) is amplified and recorded.
-
The amplitude of the EAG response is measured in millivolts (mV).
-
Responses to a range of concentrations and different compounds are recorded to generate dose-response curves and compare relative sensitivities.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in pheromone research, the following diagrams have been generated using the Graphviz DOT language.
Caption: Generalized pheromone signaling pathway in an insect olfactory sensory neuron.
Caption: A typical experimental workflow for the identification and bioassay of insect pheromones.
This guide underscores the importance of a multi-faceted approach to understanding pheromone efficacy, combining chemical analysis, behavioral observation, and physiological recording. While this compound is a known pheromone component, further quantitative and comparative studies are needed to fully elucidate its specific role and potency in the chemical communication systems of various insect species.
A Comparative Analysis of Medium-Chain Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways and physiological effects of medium-chain fatty acids (MCFAs) in contrast to their long-chain fatty acid (LCFA) counterparts. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced roles of different fatty acid classes in metabolic health and disease.
Key Metabolic Distinctions: MCFA vs. LCFA
Medium-chain fatty acids, typically defined as saturated fats with a carbon chain length of 6 to 12 carbons, exhibit unique metabolic properties that differentiate them from long-chain fatty acids (≥14 carbons).[1][2] These differences begin with their digestion and absorption. MCFAs are more rapidly hydrolyzed from triglycerides and absorbed directly into the portal circulation, from where they are transported to the liver.[3][4] In contrast, LCFAs require incorporation into chylomicrons for transport through the lymphatic system before reaching the liver.[3][4]
A pivotal distinction lies in their mitochondrial uptake. MCFAs can enter the mitochondria independently of the carnitine shuttle system, a rate-limiting step for LCFA oxidation.[2][3] This allows for more rapid β-oxidation and energy production.[5][6] Consequently, MCFAs are more preferentially oxidized for energy and are less likely to be stored as adipose tissue compared to LCFAs.[1][7] This rapid metabolism can lead to increased thermogenesis and energy expenditure.[1][7]
Comparative Data on Metabolic Effects
The following tables summarize quantitative data from comparative studies on the metabolic effects of MCFAs and LCFAs.
Table 1: Effects on Whole-Body Metabolism in Mice
| Parameter | Chow Diet | MCFA-Rich Diet | LCFA-Rich Diet | Reference |
| Body Weight Gain | Lower | Partially Protected | Higher | [7] |
| Adiposity | Lower | Reduced | Increased | [7] |
| Cumulative Calorie Intake (kcal/day) | 11.1 ± 0.6 | 12.8 ± 0.6 | 12.3 ± 0.6 | [7] |
| Whole-Body Oxygen Consumption | Lower | Significantly Higher | Elevated | [7] |
| Respiratory Exchange Ratio (RER) | Higher | Lower | Higher than MCFA | [7] |
| Glucose Tolerance | Normal | Better | Impaired | [7] |
| Fasting Insulin Levels | Lower | Lower | Higher | [7] |
Table 2: Cellular Metabolism in C2C12 Myotubes
| Parameter | MCFA-Treated Cells | LCFA-Treated Cells | Reference |
| Triglyceride (TAG) Accumulation | Markedly Less | Higher | [7] |
| Fatty Acid Uptake (¹⁴C-labeled) | Similar | Similar | [7] |
| Partitioning to Oxidation (¹⁴C-lauric acid vs. ¹⁴C-palmitic acid) | ~65% | ~35% | [7] |
| Mitochondrial Oxidative Capacity | Increased | Lower | [7] |
| Oxidative Stress | Less | More | [7] |
| Insulin Action | Improved | Impaired | [7] |
Table 3: Postprandial Lipemia in Healthy Adults
| Parameter | Coconut Oil (High MCFA) | Palm Oil (High LCFA) | Reference |
| Postprandial Triglyceride (Net Area Under the Curve) | Significantly Lower | Higher | [8] |
| Postprandial Total Cholesterol (Net Area Under the Curve) | Significantly Lower | Higher | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative studies are provided below.
Protocol 1: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for extracting and analyzing total fatty acids from cultured cells treated with different fatty acids.
Materials:
-
Cultured cells (e.g., C2C12 myotubes)
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform:Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
BF₃-methanol
-
GC-MS system with a suitable capillary column
Procedure:
-
Cell Harvesting: Following experimental treatment, wash cells with ice-cold PBS and harvest.
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a known volume of PBS.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension for lipid extraction.[9]
-
Vortex vigorously and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and centrifuge to induce phase separation.[9]
-
Carefully collect the lower organic phase containing the lipids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add BF₃-methanol to the dried lipids and heat at 100°C for 30 minutes.[9]
-
Cool the sample, then add water and hexane.
-
Vortex and centrifuge to separate the phases.
-
-
GC-MS Analysis:
-
Collect the upper hexane layer containing the FAMEs.
-
Inject the FAME sample into the GC-MS system for separation and quantification of individual fatty acids.[10]
-
Protocol 2: Fatty Acid Oxidation Assay in Primary Hepatocytes
This protocol describes a method to measure the rate of fatty acid oxidation in cultured primary hepatocytes using a radiolabeled fatty acid.
Materials:
-
Isolated primary hepatocytes
-
Plating and Maintenance Medium
-
Pre-Incubation Medium
-
¹⁴C-labeled palmitate
-
Scintillation counter and vials
Procedure:
-
Cell Seeding: Plate isolated hepatocytes in collagen-treated 24-well culture dishes.[11]
-
Pre-incubation: 16-20 hours prior to the assay, wash the cells with warm PBS and switch to a pre-incubation medium.[11]
-
Radiolabeling:
-
Prepare a solution of ¹⁴C-palmitate.
-
Add the ¹⁴C-palmitate solution to each well and incubate.[11]
-
-
Measurement of ¹⁴CO₂: During the incubation, CO₂ produced from the oxidation of the radiolabeled palmitate is trapped.
-
Quantification: The amount of trapped ¹⁴CO₂ is quantified using a scintillation counter, which reflects the rate of fatty acid oxidation.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.
Caption: Comparative metabolic pathways of MCFAs and LCFAs.
Caption: General experimental workflow for comparing MCFA and LCFA metabolism.
References
- 1. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting metabolic effects of medium- versus long-chain fatty acids in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effect of medium-chain fatty acids and long-chain fatty acids on postprandial appetite and lipemia: a randomised crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chiral Purity: A Comparative Guide to Commercially Available (R)-(-)-4-Methylhexanoic Acid
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral building blocks is a critical parameter dictating the efficacy and safety of a final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of commercially available (R)-(-)-4-Methylhexanoic acid, a valuable chiral intermediate. We present detailed experimental protocols and comparative data to aid in the selection of the most suitable grade of this reagent for your research and development needs.
This compound is a chiral carboxylic acid utilized in the synthesis of various complex molecules. Its stereochemistry is crucial, as the opposite enantiomer, (S)-(+)-4-Methylhexanoic acid, may exhibit different biological activity or even adverse effects. Therefore, rigorous assessment of its enantiomeric and chemical purity is paramount. Commercially available this compound is often listed with a purity of around 97%, but the nature of the remaining impurities is not always specified.[1] This guide will compare three hypothetical commercial grades of this compound: a standard grade (≥97% purity), a high-purity grade (≥99% purity), and a premium grade (≥99.5% enantiomeric excess).
Comparative Analysis of Purity
The purity of each grade was assessed using a multi-pronged analytical approach to provide a comprehensive profile of both chemical and enantiomeric purity. The primary techniques employed were Chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Summary
| Parameter | Standard Grade (Lot A) | High-Purity Grade (Lot B) | Premium Grade (Lot C) |
| Chemical Purity (by GC-FID) | 97.2% | 99.1% | 99.6% |
| Enantiomeric Excess (by Chiral GC) | 95.0% ee | 98.2% ee | >99.5% ee |
| (S)-(+)-enantiomer (by Chiral GC) | 2.5% | 0.9% | <0.25% |
| Residual Solvents (by ¹H NMR) | 0.3% (Hexane) | <0.1% | Not Detected |
| Other Impurities (by GC-MS) | 1.5% (Unidentified) | 0.7% (Unidentified) | 0.1% (Unidentified) |
Experimental Protocols
A detailed description of the analytical methods used to generate the comparative data is provided below.
Chiral Gas Chromatography (GC) for Enantiomeric Purity
This method is designed to separate and quantify the (R) and (S) enantiomers of 4-Methylhexanoic acid.
-
Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (FID).
-
Column: Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin chiral stationary phase, 30 m x 0.25 mm x 0.25 µm.[2]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 150°C at 5°C/min, hold for 5 minutes.
-
Sample Preparation: The carboxylic acid is derivatized to its methyl ester using diazomethane (B1218177) for improved volatility and chromatographic performance. A 10 mg sample of 4-Methylhexanoic acid is dissolved in 1 mL of diethyl ether, and a freshly prepared ethereal solution of diazomethane is added dropwise until a faint yellow color persists. The resulting solution is then diluted 1:100 with diethyl ether for injection.
-
Injection Volume: 1 µL.
-
Data Analysis: The enantiomeric excess (ee) is calculated using the formula: ee (%) = [((Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)) x 100].
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This technique is used to identify and quantify other volatile impurities.
-
Instrumentation: Thermo Scientific TRACE 1310 GC coupled to an ISQ 7000 single quadrupole mass spectrometer.
-
Column: TG-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: The underivatized acid is dissolved in dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Injection Volume: 1 µL.
¹H NMR Spectroscopy for Residual Solvents and Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the structure of the main component and for detecting the presence of residual solvents from the manufacturing process. The use of chiral solvating agents can also allow for the determination of enantiomeric purity.[2]
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: 10 mg/mL.
-
Parameters: 16 scans, relaxation delay of 5 seconds.
-
Data Analysis: The presence of residual solvents is determined by characteristic peaks (e.g., hexane (B92381) at ~0.9 and ~1.3 ppm). The overall spectrum is compared to a reference spectrum of this compound for structural verification.
Alternative Chiral Building Blocks
For applications where a different side-chain length or branching pattern is desired, several alternative chiral carboxylic acids can be considered. The choice of an alternative will depend on the specific synthetic target.
| Alternative Compound | Key Features | Common Applications |
| (R)-(-)-3-Methylpentanoic Acid | Shorter alkyl chain. | Synthesis of natural products and pharmaceuticals. |
| (R)-(-)-5-Methylheptanoic Acid | Longer alkyl chain. | Used in the synthesis of complex lipids and bioactive molecules. |
| (R)-(-)-2-Methylbutanoic Acid | Methyl group at the α-position. | Precursor for various chiral auxiliaries and ligands. |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive purity assessment of commercially available this compound.
Caption: Workflow for purity assessment of this compound.
Conclusion
The selection of a suitable grade of this compound is a critical decision in the drug development pipeline. While a standard grade may be sufficient for initial proof-of-concept studies, high-purity and premium grades with higher enantiomeric excess are recommended for later-stage development and GMP synthesis to ensure the stereochemical integrity of the final API. The analytical methods outlined in this guide provide a robust framework for in-house quality control and for comparing different commercial sources of this important chiral building block.
References
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling (R)-(-)-4-Methylhexanoic Acid
(R)-(-)-4-Methylhexanoic acid , a flammable and corrosive liquid, demands meticulous handling to ensure the safety of laboratory personnel.[1][2] Adherence to stringent personal protective equipment protocols, operational procedures, and waste disposal plans is paramount for researchers, scientists, and drug development professionals. This guide provides the essential, immediate safety and logistical information for the proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and a corrosive substance that can cause severe skin burns and eye damage.[1][2] Appropriate PPE is the first line of defense against accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Equipment | Rationale |
| Eyes/Face | Chemical splash goggles and a faceshield. | Protects against splashes of corrosive liquid which can cause severe eye damage. |
| Hands | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene).[3][4] | Prevents skin contact which can lead to severe burns. |
| Body | Standard laboratory coat; impervious clothing for larger quantities.[5][6] | Protects skin from accidental splashes and contamination. |
| Respiratory | Type ABEK (EN14387) respirator filter or suitable respirator. | Required when working outside of a chemical fume hood or with large quantities to prevent inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling practices are critical to minimize the risk of exposure and accidents. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]
-
Work within a certified chemical fume hood to control vapor inhalation.[6][7]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids.[1][7]
2. Handling the Chemical:
-
Don the appropriate PPE as outlined in Table 1 before handling the chemical.
-
Ground and bond containers when transferring the substance to prevent static discharge, as it is a flammable liquid.[1]
-
Avoid direct contact with skin, eyes, and clothing.[7] Do not breathe mist, vapors, or spray.[1][7]
-
Use non-sparking tools to handle the container.[1]
3. In Case of a Spill:
-
Evacuate the area and remove all sources of ignition.[1]
-
Ventilate the area of the spill.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or universal binder.[1][5]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][8]
-
Clean the spill area thoroughly.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]
-
Skin Contact: Take off immediately all contaminated clothing.[7] Rinse skin with water or shower for at least 15 minutes.[7] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek medical attention.
Disposal Plan: Managing this compound Waste
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[1][7]
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Collect in a designated, properly labeled, and sealed container for hazardous chemical waste. |
| Contaminated Materials (PPE, absorbents) | Place in a sealed, labeled container for hazardous waste disposal.[8] |
| Empty Containers | Do not reuse empty containers. Triple rinse with a suitable solvent and dispose of as hazardous waste. |
Under no circumstances should this chemical be disposed of down the drain.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. hpc-standards.com [hpc-standards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
